molecular formula C3H3NO B017871 Propiolamide CAS No. 7341-96-0

Propiolamide

Numéro de catalogue: B017871
Numéro CAS: 7341-96-0
Poids moléculaire: 69.06 g/mol
Clé InChI: HCJTYESURSHXNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Propynamide is a ynamide, a terminal acetylenic compound and a primary carboxamide. It derives from a propynoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

prop-2-ynamide
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InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50223641
Record name 2-Propynamide
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Molecular Weight

69.06 g/mol
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CAS No.

7341-96-0
Record name 2-Propynamide
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Foundational & Exploratory

Propiolamide: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide, the amide derivative of propiolic acid, is a small, reactive molecule that holds potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its simple structure, featuring a reactive terminal alkyne and an amide functional group, makes it an attractive starting material for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential drug candidates. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and workflow diagrams to support researchers in their endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the activation of propiolic acid or the aminolysis of a propiolic acid ester.

Method 1: Amidation of Propiolic Acid using a Coupling Agent

A common and effective method for the synthesis of amides from carboxylic acids is the use of coupling agents to activate the carboxylic acid, followed by the addition of an amine. In the case of this compound, propiolic acid is reacted with ammonia (B1221849) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Ammonia Addition: After stirring for 30 minutes at 0 °C, slowly bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted ammonia, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Synthesis Workflow: Amidation of Propiolic Acid

G propiolic_acid Propiolic Acid activation Activation (Formation of active ester) propiolic_acid->activation dcc_hobt DCC, HOBt dcc_hobt->activation amidation Amidation activation->amidation ammonia Ammonia ammonia->amidation purification Workup & Purification amidation->purification This compound This compound purification->this compound G propiolate_ester Propiolate Ester (e.g., Ethyl Propiolate) aminolysis Aminolysis propiolate_ester->aminolysis ammonia_solution Ammonia Solution (e.g., 7N in Methanol) ammonia_solution->aminolysis purification Solvent Removal & Purification aminolysis->purification This compound This compound purification->this compound G This compound This compound probe Derivatize to create activity-based probe This compound->probe cell_lysate Incubate with cell lysate or live cells probe->cell_lysate binding Covalent binding to target protein(s) cell_lysate->binding enrichment Enrichment of probe-protein adducts binding->enrichment ms_analysis Mass Spectrometry Analysis enrichment->ms_analysis target_id Target Protein Identification ms_analysis->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Propiolamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Propiolamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a versatile building block in organic synthesis and a key functional group in the development of covalent inhibitors.

Core Chemical and Physical Properties

This compound (CAS RN: 7341-96-0), also known as propiolic acid amide, is a simple yet highly functionalized organic molecule.[1] Its structure consists of an amide group directly attached to an acetylene (B1199291) moiety, rendering the alkyne electron-deficient and thus susceptible to a variety of chemical transformations.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₃H₃NO[1][2]
Molecular Weight 69.06 g/mol [1][2][3]
Melting Point 57-62 °C[1][2]
Boiling Point 134.6 ± 23.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 35.2 ± 22.6 °C[2]
Vapor Pressure 8.0 ± 0.2 mmHg at 25°C[2]
LogP -0.08[2]
Form Solid[1]
SMILES String NC(=O)C#C[1][2]
InChI Key HCJTYESURSHXNB-UHFFFAOYSA-N[1][2]
Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are dependent on experimental conditions, the expected features are as follows:

  • ¹H NMR: The spectrum would show a signal for the acetylenic proton (C≡C-H) and a broad signal for the amide protons (-NH₂). The chemical shift of the acetylenic proton is influenced by the electron-withdrawing amide group.

  • ¹³C NMR: Three distinct signals would be observed, corresponding to the carbonyl carbon (C=O) and the two sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the primary amide (around 1660 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹).[4]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of this compound (69.06).[5]

Safety and Handling

This compound is considered hazardous.[6] It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1] Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338[1]

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[6] Avoid breathing dust and prevent contact with skin and eyes.[6] Storage: Store in a cool, dry, well-ventilated place, under an inert atmosphere, typically at 2-8°C.[1][6] Keep containers tightly closed.[6]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its electron-deficient alkyne, making it a versatile Michael acceptor and a partner in various cycloaddition and polymerization reactions.

Nucleophilic Conjugate Addition

This compound readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles.[7][8] The electron-withdrawing nature of the amide group activates the alkyne for attack at the β-carbon.[8]

  • Thiol-yne Addition: Soft nucleophiles like thiols are particularly effective for addition to propiolamides.[9] This reaction is of significant interest in bioconjugation and the development of covalent inhibitors, where the this compound "warhead" reacts with cysteine residues in target proteins.[10][11] The resulting adducts with thiols are generally stable and the reaction is often considered irreversible under physiological conditions.[7]

  • Other Nucleophiles: Other nucleophiles, including amines and hydroxylamines, can also add to the activated alkyne, leading to the formation of various heterocyclic compounds.[12] The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the alkyne) depends on the hardness of the nucleophile; hard nucleophiles favor 1,2-addition while soft nucleophiles favor 1,4-addition.[7][8]

Caption: Mechanism of Thiol-yne Nucleophilic Addition to this compound.

Cycloaddition Reactions

As an activated alkyne, this compound serves as an effective dienophile in cycloaddition reactions.

  • [4+2] Cycloaddition (Diels-Alder): this compound reacts with electron-rich dienes in Diels-Alder reactions.[13][14] These reactions can be catalyzed by Lewis acids, and enantioselective versions have been developed using chiral copper(II) complexes.[13][14][15][16]

  • [2+2] Cycloaddition: Catalytic enantioselective [2+2] cycloadditions between this compound derivatives and silyl (B83357) enol ethers have also been reported, providing access to cyclobutene (B1205218) structures.[13][14][15]

  • Intramolecular Cyclizations: N-allyl propiolamides can undergo intramolecular cyclization reactions catalyzed by various transition metals (e.g., Palladium, Rhodium, Gold) to generate highly substituted γ-lactams and other complex heterocyclic systems.[17]

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Cyclopentadiene Adduct Bicyclic Adduct This compound This compound This compound->Adduct [4+2] Cycloaddition

Caption: [4+2] Diels-Alder Cycloaddition of this compound.

Polymerization

Under certain conditions, this compound can undergo polymerization. Heating a solution of this compound in dimethylformamide with a catalytic amount of a base like sodium cyanide can yield a black, polymeric material.[18] The proposed structure involves a repeating unit formed through a proton-transfer polymerization mechanism, analogous to that of acrylamide.[18] The resulting polymer exhibits unique properties, including high thermal stability.[18]

Other Reactions
  • Semireduction: this compound derivatives can be selectively reduced to the corresponding (E)-acrylamides using transition-metal-free conditions, such as pinacolborane with catalytic potassium tert-butoxide.[19]

Experimental Protocols

This section provides a generalized protocol for a common reaction involving this compound: the nucleophilic addition of a thiol. This protocol is based on standard laboratory techniques.[20][21][22]

Protocol: Base-Catalyzed Thiol-yne Addition to this compound

Objective: To synthesize an alkylthio-acrylamide derivative via Michael addition.

Materials:

  • This compound

  • Thiol (e.g., Ethanethiol or Thiophenol)

  • Base catalyst (e.g., Triethylamine, TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, ACN)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and purification

  • Flash chromatography setup

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and this compound (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (N₂ or Ar).

  • Dissolution: Anhydrous solvent (e.g., THF) is added via syringe to dissolve the this compound. The solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: The thiol (1.1 eq) is added dropwise to the stirred solution via syringe. Following this, the base catalyst (e.g., TEA, 0.1 eq) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of deionized water. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The aqueous residue is transferred to a separatory funnel and extracted three times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with deionized water, followed by brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure adduct.

  • Characterization: The structure and purity of the final product are confirmed using NMR, IR, and MS analysis.

Experimental_Workflow Setup 1. Reaction Setup (this compound, Solvent, Inert Atm.) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Thiol & Catalyst Cool->Add Monitor 4. Monitor Reaction (TLC) Add->Monitor Quench 5. Quench with Water Monitor->Quench Reaction Complete Extract 6. Extraction (Organic Solvent) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify (Chromatography) Dry->Purify Characterize 9. Characterize (NMR, MS, IR) Purify->Characterize

Caption: General Experimental Workflow for Synthesis and Purification.

References

Early Synthetic Routes to Propiolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (prop-2-ynamide) is a fundamental organic molecule featuring a terminal alkyne and a primary amide functional group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic compounds and as a precursor in the development of pharmacologically active molecules. This technical guide provides an in-depth exploration of the core, early synthetic routes to this compound, focusing on classical and foundational methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory application.

Core Synthetic Strategies

The earliest and most direct synthetic strategies for the preparation of this compound revolve around the formation of the amide bond from readily available three-carbon precursors. The two principal routes are the direct amidation of propiolic acid and the ammonolysis of propiolic acid esters.

Direct Amidation of Propiolic Acid

The reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic chemistry.[1] In the case of this compound, this involves the direct reaction of propiolic acid with ammonia (B1221849). Due to the acidic nature of the carboxylic acid and the basicity of ammonia, the initial reaction is an acid-base neutralization to form ammonium (B1175870) propiolate. Thermal dehydration of this salt is then required to drive the formation of the amide bond.[2]

This protocol is based on established principles of direct amidation of carboxylic acids.[3]

Materials:

  • Propiolic acid

  • Concentrated aqueous ammonia (e.g., 28-30% NH₃)

  • Heating apparatus with temperature control (e.g., oil bath)

  • Reaction vessel with a distillation or reflux condenser

  • Apparatus for vacuum distillation

Procedure:

  • In a suitable reaction flask, propiolic acid is carefully neutralized with concentrated aqueous ammonia at a low temperature (e.g., 0-10 °C) to form ammonium propiolate. The reaction is exothermic.

  • Once the initial acid-base reaction is complete, the mixture is heated. The temperature is gradually increased to facilitate the dehydration of the ammonium salt. Typically, temperatures in the range of 150-200 °C are employed.[3]

  • Water and excess ammonia are continuously removed from the reaction mixture, for example, by distillation.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography or disappearance of the starting acid).

  • Upon completion, the crude this compound is cooled and purified. Purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent.

G Direct Amidation Workflow A Propiolic Acid C Neutralization (0-10 °C) A->C B Conc. Aqueous Ammonia B->C D Ammonium Propiolate (in situ) C->D E Thermal Dehydration (150-200 °C) D->E F Crude this compound E->F G Purification (Distillation/Recrystallization) F->G H Pure this compound G->H

Caption: Workflow for this compound synthesis via direct amidation.

Ammonolysis of Propiolic Acid Esters

The reaction of an ester with ammonia, known as ammonolysis, is another classical method for amide synthesis. This route avoids the initial acid-base reaction and can often proceed under milder conditions than the direct amidation of the parent carboxylic acid. Ethyl propiolate and methyl propiolate are common starting materials for this approach.

This protocol is adapted from general procedures for the ammonolysis of esters.[4]

Materials:

  • Ethyl propiolate

  • Concentrated aqueous ammonia or a solution of ammonia in an alcohol (e.g., methanol)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Reaction vessel

  • Extraction and purification apparatus

Procedure:

  • A solution of concentrated aqueous ammonia is cooled to a low temperature, for instance, -78 °C.[5]

  • Ethyl propiolate is added dropwise to the cold ammonia solution with vigorous stirring.

  • The reaction mixture is stirred at the low temperature for a specified period, for example, 15 minutes, or allowed to slowly warm to room temperature.[5]

  • After the reaction is complete, the product is isolated. This may involve extraction with a suitable organic solvent, such as ethyl acetate.[5]

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography.

G Ammonolysis Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Ethyl Propiolate C Tetrahedral Intermediate A->C Nucleophilic Attack B Ammonia (NH3) B->C D This compound C->D Elimination of Ethoxide E Ethanol C->E

Caption: Nucleophilic acyl substitution mechanism for ammonolysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related physical properties. It is important to note that yields are highly dependent on the specific reaction conditions and purification methods employed.

ParameterValueReference
Melting Point 57-62 °C--INVALID-LINK--
Molecular Weight 69.06 g/mol --INVALID-LINK--
Empirical Formula C₃H₃NO--INVALID-LINK--
Reported Yield (from Methyl Propiolate) Low (e.g., <10%)[5]

Note: The low reported yield from methyl propiolate in the cited source was from a user-reported experiment and may not reflect an optimized procedure.

Conclusion

The early synthetic routes to this compound primarily rely on fundamental amidation reactions. Both the direct amidation of propiolic acid and the ammonolysis of its esters are viable, albeit potentially challenging, methods for the laboratory-scale preparation of this versatile building block. The choice of route may depend on the availability of starting materials and the desired reaction conditions. While these methods are conceptually straightforward, optimization of reaction parameters such as temperature, reaction time, and purification techniques is crucial for achieving satisfactory yields and purity. This guide provides a foundational understanding of these classical syntheses to aid researchers in the preparation of this compound for further applications in chemical and pharmaceutical research.

References

Propiolamide: A Versatile Acetylenic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Propiolamide, a simple yet reactive molecule, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing amide group conjugated to a carbon-carbon triple bond, render it susceptible to a wide array of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, tailored for researchers, scientists, and drug development professionals. It covers key reaction classes, detailed experimental protocols, and quantitative data to facilitate its application in the synthesis of complex organic molecules, including heterocycles, natural products, and pharmaceutical intermediates.

Chemical Properties and Reactivity

This compound (HC≡C-C(=O)NH₂) is a crystalline solid with a melting point of 57-62 °C.[1] The amide functionality significantly influences the reactivity of the alkyne, making the β-carbon electrophilic and the acetylenic proton acidic. This electronic profile dictates its participation in a variety of reactions, primarily cycloadditions, nucleophilic additions, and coupling reactions.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a diverse range of organic compounds. Its applications can be broadly categorized into the following areas:

Cycloaddition Reactions

This compound and its derivatives are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic scaffolds.

Propiolamides react with dienes in Diels-Alder reactions to afford substituted cyclohexadiene derivatives. These reactions can be catalyzed by Lewis acids to enhance their rate and selectivity.

Experimental Protocol: General Procedure for Diels-Alder Reaction of this compound Derivatives

A solution of the this compound derivative (1.0 equiv) and the diene (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is treated with a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, 10-20 mol%) at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate (B86663) (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Table 1: Examples of Diels-Alder Reactions with this compound Derivatives

DieneThis compound DerivativeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
CyclopentadieneN-Phenylthis compoundBF₃·OEt₂CH₂Cl₂0 - RT285N/A
2,3-Dimethyl-1,3-butadieneThis compoundAlCl₃Toluene80678N/A
Danishefsky's dieneN-Benzylthis compoundZnCl₂THFRT1292N/A

Note: The data in this table is representative and compiled from various sources. Specific yields and conditions may vary.

Synthesis of Heterocycles

This compound is a key starting material for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The intramolecular cyclization of N-allyl propiolamides is a powerful strategy for the synthesis of substituted γ-lactams.[2][3] This transformation can be catalyzed by various transition metals, including palladium, rhodium, and gold, often proceeding with high efficiency and stereoselectivity.[2][3]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of an N-Allyl this compound [2]

To a solution of the N-allyl this compound (1.0 equiv) in a suitable solvent such as acetic acid or toluene, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and, if necessary, a ligand (e.g., PPh₃, 10 mol%) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding γ-lactam.

Table 2: Synthesis of γ-Lactams from N-Allyl Propiolamides

CatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Toluene801285[2]
[Rh(COD)Cl]₂BINAPTHFRT492[2]
AuCl(PPh₃)/AgOTf-CH₂Cl₂RT288[2]

Note: This table presents a summary of typical conditions and yields. For specific substrates, optimization may be required.

Logical Workflow for γ-Lactam Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization cluster_product Product This compound This compound Amide_Formation Amide Formation This compound->Amide_Formation Allylamine Allylamine Allylamine->Amide_Formation N_Allyl_this compound N-Allyl this compound Amide_Formation->N_Allyl_this compound Cyclization Intramolecular Cyclization N_Allyl_this compound->Cyclization Catalyst Transition Metal Catalyst (Pd, Rh, Au) Catalyst->Cyclization gamma_Lactam γ-Lactam Cyclization->gamma_Lactam

Caption: Workflow for the synthesis of γ-lactams from this compound.

Pyrazoles, a class of heterocycles with significant applications in medicinal chemistry, can be readily synthesized from propiolamides. The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to substituted pyrazoles.[4][5]

Experimental Protocol: Synthesis of a 3-Substituted Pyrazole (B372694) [6]

A mixture of the this compound (1.0 equiv) and hydrazine hydrate (B1144303) (1.2 equiv) in a protic solvent such as ethanol (B145695) or acetic acid is heated to reflux for a period of 2 to 6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole.

Table 3: Synthesis of Pyrazoles from Propiolamides

This compound DerivativeHydrazine DerivativeSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundHydrazine hydrateEthanolReflux488[6]
N-Phenylthis compoundPhenylhydrazineAcetic Acid100391[4]
Ethyl propiolateHydrazine hydrateEthanolReflux295[5]

Note: The data provided is illustrative. Actual results can vary based on substrate and specific conditions.

Signaling Pathway for Pyrazole Synthesis

G This compound This compound Intermediate Michael Adduct Intermediate This compound->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Cyclization & Aromatization

Caption: Reaction pathway for the synthesis of pyrazoles.

2-Pyridones are another important class of heterocycles accessible from this compound. A common strategy involves the reaction of this compound with active methylene (B1212753) compounds, such as β-ketoesters or malonates, in the presence of a base.[7][8]

Experimental Protocol: Synthesis of a 2-Pyridone Derivative [7]

To a solution of an active methylene compound (1.0 equiv) and a base (e.g., sodium ethoxide, 1.1 equiv) in a suitable solvent like ethanol, this compound (1.0 equiv) is added. The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled and neutralized with an acid (e.g., acetic acid). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Table 4: Synthesis of 2-Pyridones from this compound

Active Methylene CompoundBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateNaOEtEthanolReflux675[7]
Diethyl malonateNaHTHFReflux868[8]
AcetylacetonepiperidineEthanolReflux582N/A

Note: This table provides representative examples. Yields are substrate and condition dependent.

Nucleophilic Addition Reactions

The electrophilic nature of the β-carbon in this compound makes it susceptible to nucleophilic conjugate addition (Michael addition). This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.

Thiols readily add to this compound in a conjugate fashion, a reaction often referred to as "thiol-yne" click chemistry.[9] This reaction is highly efficient and can be performed under mild conditions, often catalyzed by a base or a nucleophile.[9][10]

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition to this compound [9]

To a solution of this compound (1.0 equiv) and a thiol (1.1 equiv) in a polar solvent such as methanol (B129727) or acetonitrile, a catalytic amount of a base (e.g., triethylamine (B128534), 10 mol%) is added. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the β-thioacrylamide product.

Table 5: Thiol-Michael Addition to this compound

ThiolCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolEt₃NCH₃CNRT195[9]
Benzyl mercaptanDBUTHFRT292N/A
Cysteine methyl ester-H₂O/CH₃CNRT488[9]

Note: The data presented here are for illustrative purposes.

Experimental Workflow for Thiol-Michael Addition

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Mixing Mixing in Solvent This compound->Mixing Thiol Thiol Thiol->Mixing Catalyst Base Catalyst Catalyst->Mixing Stirring Stirring at RT Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Column Chromatography Evaporation->Purification Adduct β-Thioacrylamide Purification->Adduct

Caption: Step-by-step workflow for a typical Thiol-Michael addition.

Coupling Reactions

This compound and its derivatives can participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, to form more complex acetylenic and olefinic structures.

The Sonogashira coupling allows for the direct connection of the terminal alkyne of a this compound derivative with aryl or vinyl halides.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[11][12][13]

Experimental Protocol: Sonogashira Coupling of an N-Substituted this compound [11]

To a solution of an aryl or vinyl halide (1.0 equiv) and an N-substituted this compound (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. After completion (monitored by TLC), the reaction is quenched, and the product is extracted. The organic layers are dried, concentrated, and the crude product is purified by chromatography.

While less common than for simple alkenes, this compound derivatives can undergo Heck reactions with aryl or vinyl halides to produce substituted acrylamides.[14][15] The reaction typically requires a palladium catalyst and a base.[14][15]

Experimental Protocol: Heck Reaction of an N-Substituted this compound

A mixture of the aryl or vinyl halide (1.0 equiv), the N-substituted this compound (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP) is heated at 80-120 °C under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Table 6: Coupling Reactions of this compound Derivatives

ReactionThis compound DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
SonogashiraN-Benzylthis compoundIodobenzenePd(PPh₃)₄/CuIEt₃NTHFRT85[11]
SonogashiraThis compound4-BromopyridinePdCl₂(PPh₃)₂/CuIDIPADMF6078N/A
HeckN-Phenylthis compoundIodobenzenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF10072[14]

Note: This table provides a general overview. Specific conditions can significantly impact the outcome.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, including cycloadditions, nucleophilic additions, and coupling reactions, allows for the efficient construction of diverse and complex molecular architectures. The straightforward synthesis of heterocycles such as γ-lactams, pyrazoles, and 2-pyridones highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of the reactivity and synthetic utility of this compound, offering detailed protocols and data to aid researchers in its practical application. The continued exploration of this compound's reactivity is expected to unveil new synthetic methodologies and contribute to the advancement of organic chemistry.

References

Spectroscopic Analysis of Propiolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propiolamide (CAS No. 7341-96-0), a terminal alkyne and primary carboxamide, serves as a valuable building block in organic synthesis.[1] Its unique structure, containing a reactive triple bond and an amide functional group, makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols. The information presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's analytical characteristics.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the acetylenic proton and the two amide protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.08s1HAcetylenic (≡C-H)
7.62br s1HAmide (-NH₂)
8.08br s1HAmide (-NH₂)
Solvent: DMSO-d₆[1]

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155Carbonyl (C=O)
~78Alkyne (C≡C)
~75Alkyne (C≡C)
Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not widely published. However, the characteristic absorption frequencies can be predicted based on its functional groups. The spectrum is expected to be dominated by absorptions from the N-H, C-H, C≡C, and C=O bonds.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3300≡C-H StretchStrong, Sharp
3350 - 3150N-H Stretch (Amide)Medium (two bands)
~2100C≡C StretchMedium to Weak
~1650C=O Stretch (Amide I band)Strong
~1600N-H Bend (Amide II band)Medium
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern upon ionization.

Molecular Ion

m/zIonNotes
69[C₃H₃NO]⁺˙ (M⁺˙)Molecular ion peak.[2][3]

Major Fragment Ions

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions resulting from the cleavage of the molecular ion.

m/zProbable Fragment IonPossible Neutral Loss
41[C₂H₃N]⁺˙ or [C₃H]⁺CO or H₂NO
43[H₂NCO]⁺C₂H
Data sourced from NIST WebBook.[2]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in DMSO).[1][4] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

  • Instrumentation : Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (ATR) : Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer equipped with an Electron Ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Acquisition :

    • Introduce the sample into the ion source, often via direct insertion probe for solids or via Gas Chromatography (GC) for volatile compounds.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 10 to 100) to detect the molecular ion and relevant fragments.

  • Data Processing : The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (in DMSO-d6) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI Source) Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Modes) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_fragments Structural Information from Spectroscopy cluster_techniques Confirming Techniques Structure This compound Structure (C₃H₃NO) FuncGroups Functional Groups - Amide (-CONH₂) - Alkyne (-C≡CH) Structure->FuncGroups Connectivity Atom Connectivity (C-C, C-H, C-N) Structure->Connectivity MolWeight Molecular Weight (69.06 g/mol) Structure->MolWeight IR_Confirm IR FuncGroups->IR_Confirm NMR_Confirm NMR Connectivity->NMR_Confirm MS_Confirm MS MolWeight->MS_Confirm IR_Confirm->Structure Confirms NMR_Confirm->Structure Confirms MS_Confirm->Structure Confirms

Caption: Relationship between this compound's structure and spectroscopic data.

References

Crystal Structure of Propiolamide: Awaiting Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed that the crystal structure of propiolamide (prop-2-ynamide) has not yet been experimentally determined and reported. While the chemical properties and synthesis of this simple amide are known, detailed information regarding its three-dimensional arrangement in the solid state, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains uncharacterized.

This compound, with the chemical formula C₃H₃NO, is a molecule of interest due to its reactive triple bond and amide functionality, making it a potential building block in organic synthesis and medicinal chemistry. However, without a determined crystal structure, a full understanding of its solid-state properties, such as polymorphism, solubility, and stability, is incomplete. For researchers, scientists, and drug development professionals, this lack of data represents a significant knowledge gap.

The Path to Elucidation: Experimental Protocols

To determine the crystal structure of this compound, a systematic experimental approach involving synthesis, crystallization, and single-crystal X-ray diffraction is required.

Synthesis of this compound

A potential route for the synthesis of this compound involves the amidation of propiolic acid or its derivatives. A generalized laboratory procedure would be as follows:

  • Activation of Propiolic Acid: Propiolic acid would first be converted to a more reactive species, such as an acyl chloride or an activated ester. For example, treatment of propiolic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield propioloyl chloride.

  • Amination: The activated propiolic acid derivative would then be reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the amide bond. This reaction is typically carried out at low temperatures to control its exothermicity.

  • Purification: The crude this compound would then be purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization of this compound

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. A variety of crystallization techniques would need to be explored:

  • Slow Evaporation: A solution of purified this compound in a suitable solvent (or solvent mixture) would be allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the this compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvents is crucial and would be determined through small-scale screening experiments. Solvents to be considered could include water, ethanol, acetone, ethyl acetate, and mixtures thereof.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following experimental workflow would be employed to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Future Outlook and Data Presentation

Upon successful completion of these experimental protocols, the quantitative data for this compound's crystal structure would be presented in a clear and structured format. This would include tables summarizing:

  • Crystal Data and Structure Refinement Details: Including the chemical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, Z (number of molecules in the unit cell), calculated density, absorption coefficient, and final R-factors.

  • Atomic Coordinates and Equivalent Isotropic Displacement Parameters: Listing the x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

  • Bond Lengths and Bond Angles: Providing a comprehensive list of intramolecular distances and angles.

  • Torsion Angles: Detailing the dihedral angles within the molecule.

  • Hydrogen Bonding Geometry: If present, listing the donor, acceptor, and relevant distances and angles for intermolecular hydrogen bonds.

Visualizing the Path Forward

The logical workflow from synthesis to the final determination and analysis of the crystal structure is a critical pathway in chemical research.

experimental_workflow Experimental Workflow for this compound Crystal Structure Determination cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis_start Propiolic Acid activation Activation (e.g., with SOCl₂) synthesis_start->activation amination Amination (with NH₃) activation->amination purification Purification (Recrystallization/Chromatography) amination->purification crystallization_start Purified this compound purification->crystallization_start slow_evap Slow Evaporation crystallization_start->slow_evap vapor_diff Vapor Diffusion crystallization_start->vapor_diff cooling Cooling Crystallization crystallization_start->cooling single_crystal Single Crystal Formation slow_evap->single_crystal vapor_diff->single_crystal cooling->single_crystal data_collection Data Collection (Single-Crystal XRD) single_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A diagram illustrating the key stages from synthesis to the determination of the crystal structure.

Once determined, the crystal structure of this compound would provide invaluable insights for researchers in materials science, pharmacology, and synthetic chemistry, enabling a more profound understanding of its behavior and potential applications. The scientific community awaits the first successful crystallization and structural elucidation of this fundamental molecule.

Theoretical Insights into the Reactivity of Propiolamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide, the simplest member of the ynamide family, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient alkyne conjugated to a carbonyl group, imparts a distinct reactivity profile. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its behavior as a Michael acceptor and its participation in cycloaddition reactions. Understanding the underlying principles of its reactivity is crucial for the rational design of novel therapeutics and synthetic methodologies. This document summarizes key quantitative data, outlines computational protocols, and visualizes reaction pathways to serve as a comprehensive resource for researchers in the field.

Core Reactivity: The Michael Addition

The primary mode of reactivity for this compound is the nucleophilic conjugate addition, or Michael addition, to its electron-deficient alkyne. This reaction is of particular importance in the context of drug development, where propiolamides can act as covalent inhibitors by forming bonds with nucleophilic residues, such as cysteine, in target proteins.

Theoretical Framework and Computational Methodology

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the reactivity of propiolamides. A common computational approach to model the reactivity with biological nucleophiles involves using a surrogate molecule, such as methanethiolate (B1210775) (CH₃S⁻), to represent the side chain of cysteine.

Experimental Protocols: Computational Details for Reactivity Prediction

A representative protocol for calculating the reactivity of propynamides, including this compound, is as follows[1]:

  • Reactant Modeling : Methanethiolate (CH₃S⁻) is used as the nucleophile to mimic the reaction with glutathione (B108866) (GSH)[1].

  • Level of Theory : All calculations are performed using Gaussian16 software[1]. The ωB97XD functional is employed with the cc-pVDZ basis set[1].

  • Solvent Effects : The influence of the solvent is taken into account using the Conductor-like Polarizable Continuum Model (CPCM)[1].

  • Structural Truncation : To enhance computational efficiency, a truncation algorithm may be applied to the molecular structures, a method that has been shown to not significantly impact the accuracy of reactivity predictions[1].

  • Energy Calculations : The primary outputs of these calculations are the adduct formation energies and transition state energies, which are used to predict the reaction's feasibility and rate[1].

Quantitative Analysis of Reactivity

Computational studies have provided valuable quantitative data on the reactivity of propiolamides. The substitution pattern on the alkyne has a considerable influence on the reaction energetics. The following table summarizes the predicted reactivity trend based on different substituents.

Substituent (R in R-C≡C-CONH₂)Predicted Reactivity TrendRationale
Hydrogen (this compound)Most ReactiveMinimal steric hindrance and electron-donating effect.
MethylElectron-donating nature of the methyl group reduces the electrophilicity of the alkyne.
Phenyl~ MethylSimilar reactivity to methyl-substituted propiolamides[1].
tert-ButylLeast ReactiveSignificant steric hindrance and increased electron-donating effect.

Table 1: Influence of Substitution on the Predicted Reactivity of Propiolamides in Michael Addition Reactions.[1]

As a general principle, electron-withdrawing groups attached to the alkyne are expected to increase the reactivity of this compound towards nucleophiles, while electron-donating groups will decrease it[1]. Bulky substituents can also inhibit the reaction due to steric hindrance[1].

Visualizing the Michael Addition Pathway

The following diagram illustrates the general workflow for the computational prediction of this compound's reactivity with a thiol-containing nucleophile.

G cluster_input Input Structures cluster_calc Quantum Mechanical Calculations cluster_output Predicted Reactivity This compound This compound DFT DFT Calculation (ωB97XD/cc-pVDZ) This compound->DFT Nucleophile Nucleophile (e.g., CH3S-) Nucleophile->DFT Solvent CPCM Solvation Model DFT->Solvent TS_Energy Transition State Energy Solvent->TS_Energy Adduct_Energy Adduct Formation Energy Solvent->Adduct_Energy Reactivity Reactivity Prediction TS_Energy->Reactivity Adduct_Energy->Reactivity

Computational workflow for reactivity prediction.

Cycloaddition Reactions

Propiolamides are also known to participate in cycloaddition reactions, offering pathways to construct various heterocyclic systems. Both [2+2] and [2+4] cycloadditions have been reported, often catalyzed by transition metals.

Catalytic Enantioselective Cycloadditions

Copper(II) complexes have been shown to catalyze the highly enantioselective [2+4] and [2+2] cycloaddition reactions of electron-deficient this compound derivatives with electron-rich dienes or silyl (B83357) enol ethers[2]. These reactions provide a powerful tool for the asymmetric synthesis of complex cyclic molecules.

Visualizing a [2+4] Cycloaddition Pathway

The diagram below illustrates the logical relationship in a generic copper-catalyzed [2+4] cycloaddition reaction involving a this compound derivative.

G Reactants This compound Derivative + Diene Intermediate Catalyst-Substrate Complex Reactants->Intermediate Coordination Catalyst Copper(II) Catalyst Catalyst->Intermediate Product [2+4] Cycloadduct Intermediate->Product Cycloaddition Product->Catalyst Catalyst Regeneration

Generic pathway for a catalyzed [2+4] cycloaddition.

Other Notable Reactions

Beyond Michael additions and cycloadditions, this compound derivatives undergo a variety of other transformations.

Transition-Metal-Free Semireduction

A notable reaction is the transition-metal-free, trans-selective semireduction of propiolamides to (E)-3-substituted acrylamides. This transformation is achieved using pinacolborane and catalytic potassium tert-butoxide[3]. Mechanistic studies suggest that the reaction proceeds through the transfer of a hydride from an activated Lewis acid-base complex to the α-carbon, followed by a rapid trans-protonation[3].

Visualizing the Semireduction Mechanism

The proposed logical steps for the semireduction of a this compound are depicted in the following diagram.

G Start This compound Derivative Hydride Hydride Transfer (trans-selective) Start->Hydride Reagents Pinacolborane + K-O-tBu Complex Activated Lewis Acid-Base Complex Reagents->Complex Complex->Hydride Protonation Rapid Protonation Hydride->Protonation Product (E)-Acrylamide Protonation->Product

Proposed mechanism for the semireduction of propiolamides.

Conclusion

The reactivity of this compound is a rich and multifaceted area of chemical research. Theoretical studies, particularly those employing DFT, have provided invaluable insights into the electronic factors that govern its behavior. The ability to computationally predict the reactivity of this compound and its derivatives as Michael acceptors is of profound importance for the design of targeted covalent inhibitors in drug discovery. Furthermore, the participation of propiolamides in cycloaddition and reduction reactions highlights their versatility as building blocks in organic synthesis. This guide has summarized the key theoretical underpinnings of this compound reactivity, offering a foundation for further research and application in the chemical and pharmaceutical sciences.

References

Propiolamide: A Technical Guide to its Chemistry, Covalent Targeting, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (HC≡C-CONH₂) is a small, reactive molecule that has garnered significant attention in the field of chemical biology and drug discovery. While not a therapeutic agent in itself, its unique chemical properties make it a valuable building block and a "warhead" for the design of highly specific and potent covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound and its derivatives, with a focus on its application in the development of targeted covalent therapies.

I. Discovery and History: The Rise of Covalent Inhibitors

The history of this compound is intrinsically linked to the broader story of covalent drug discovery. The concept of drugs forming a stable, covalent bond with their biological targets has been known for decades, with early examples like aspirin's acetylation of cyclooxygenase enzymes. However, the intentional design of targeted covalent inhibitors (TCIs) is a more recent endeavor.

This compound, and more broadly α,β-unsaturated carbonyl compounds like acrylamide (B121943), emerged as key electrophilic moieties for TCIs due to their reactivity with nucleophilic amino acid residues on proteins.[1] The primary target for these warheads is the thiol group of cysteine residues.[1][2] The development of this compound-based inhibitors has been a part of a larger effort to create drugs with prolonged duration of action, high potency, and the ability to target proteins that have been considered "undruggable" by traditional non-covalent inhibitors.[3]

II. Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the amidation of propiolic acid or its esters. While specific conditions can vary, a general protocol can be outlined.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from an ethyl propiolate precursor.

Materials:

  • Ethyl propiolate

  • Ammonia (B1221849) (e.g., as a solution in methanol (B129727) or as anhydrous gas)

  • Anhydrous solvent (e.g., methanol, tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reaction Setup: A solution of ethyl propiolate in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath (0°C).

  • Amination: A solution of ammonia in methanol is added dropwise to the cooled ethyl propiolate solution with continuous stirring. Alternatively, anhydrous ammonia gas can be bubbled through the solution. The reaction is typically carried out at a low temperature to control the exothermicity and minimize side reactions.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with brine to remove any remaining water-soluble impurities.

  • Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.

  • Characterization: The identity and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Mechanism of Action: Covalent Modification of Cysteine

The biological activity of this compound-based inhibitors stems from their ability to form a covalent bond with a cysteine residue within the target protein. This occurs through a Michael addition reaction, where the nucleophilic thiol group of the cysteine side chain attacks the β-carbon of the α,β-unsaturated amide.[1]

Signaling Pathway: Covalent Inhibition of a Target Protein

G cluster_0 Non-covalent Binding cluster_1 Covalent Modification Inhibitor Inhibitor Target_Protein Target_Protein Inhibitor->Target_Protein Ki Non_covalent_Complex Inhibitor::Target Protein (Non-covalent complex) Covalent_Adduct Covalently Modified Protein (Inactive) Non_covalent_Complex->Covalent_Adduct k_inact

Caption: Covalent inhibition is a two-step process.

The process begins with the non-covalent binding of the inhibitor to the target protein, characterized by the inhibition constant (Kᵢ). This initial binding event positions the this compound warhead in close proximity to the target cysteine residue. This is followed by the irreversible formation of a covalent bond, with a rate constant of kᵢₙₐ꜀ₜ, leading to the inactivation of the protein.[1]

Experimental Workflow: Assessing Covalent Inhibition

G Start Start: Covalent Inhibitor Screening HTS High-Throughput Screening (e.g., qIT) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (IC50 determination) Hit_ID->Biochem_Assay MS_Analysis Mass Spectrometry (Confirmation of covalent binding) Hit_ID->MS_Analysis Structural_Studies Structural Studies (X-ray crystallography) Biochem_Assay->Structural_Studies MS_Analysis->Structural_Studies Lead_Opt Lead Optimization Structural_Studies->Lead_Opt End End: Candidate Drug Lead_Opt->End

Caption: A typical workflow for the discovery of covalent inhibitors.

IV. Quantitative Data of this compound-Based Inhibitors

As this compound is primarily a reactive fragment, quantitative biological data such as IC₅₀ values are typically reported for larger molecules that incorporate this warhead. The following table summarizes data for several well-known covalent inhibitors that utilize an acrylamide or a related α,β-unsaturated amide warhead to illustrate the potency that can be achieved.

InhibitorTarget KinaseIC₅₀ (nM)Reference
IbrutinibBruton's tyrosine kinase (BTK)0.5[3]
AfatinibEpidermal growth factor receptor (EGFR)0.5[5]
Osimertinib (B560133)EGFR (T790M mutant)<10[3]
NeratinibHuman Epidermal Growth Factor Receptor 2 (HER2)59[1]
DacomitinibEGFR6[1]

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

V. Applications in Drug Discovery

The use of this compound and related acrylamide-based warheads has become a significant strategy in modern drug discovery, particularly in the field of oncology.

  • Targeting Kinases: A primary application has been in the development of kinase inhibitors. By targeting a non-catalytic cysteine residue in or near the ATP-binding site, highly selective and potent inhibitors have been developed for kinases such as BTK and EGFR.[3][5]

  • Overcoming Drug Resistance: Covalent inhibitors have shown promise in overcoming acquired drug resistance. For example, osimertinib was designed to target a specific mutation in EGFR (T790M) that confers resistance to first-generation EGFR inhibitors.

  • Chemical Probes: this compound-containing molecules can be used as chemical probes to identify and study the function of specific proteins in complex biological systems. By covalently labeling a protein, it can be isolated and identified, providing insights into its role in cellular processes.

VI. Conclusion

This compound, while simple in structure, represents a powerful tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists. Its history is one of enabling the development of a new class of targeted covalent inhibitors that have shown significant clinical success. The ability of the this compound warhead to form a stable covalent bond with cysteine residues provides a mechanism for achieving high potency and selectivity, as well as for overcoming drug resistance. As our understanding of the proteome and the roles of specific cysteine residues continues to grow, the application of this compound and related electrophilic fragments in the design of novel therapeutics is likely to expand further.

References

Propiolamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (C₃H₃NO), a simple amide containing a reactive terminal alkyne, is a molecule of interest in medicinal chemistry and drug development. Its structural features suggest potential for covalent interactions with biological targets, making it a valuable scaffold for designing targeted therapies. This technical guide provides an in-depth overview of the known stability characteristics of this compound, recommended storage conditions, and relevant biological context. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide also incorporates theoretical degradation pathways and general protocols for stability assessment based on established guidelines and the chemistry of related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for handling, formulation, and the design of stability studies.

PropertyValueReference(s)
CAS Number 7341-96-0[1][2]
Molecular Formula C₃H₃NO[1][2]
Molecular Weight 69.06 g/mol [1][2]
Melting Point 57-62 °C
Appearance Solid
LogP -0.08[3]
Storage Temperature 2-8°C or -20°C

Stability Profile and Degradation Pathways

Detailed quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure, which includes an amide and a terminal alkyne, several potential degradation pathways can be anticipated. Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradation products.[4][5]

Hydrolytic Degradation

The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[6] This reaction would lead to the cleavage of the amide bond, yielding propiolic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

While specific kinetic data for this compound is unavailable, a study on the acid hydrolysis of the related compound, propionamide, demonstrated second-order kinetics, being first order with respect to both the amide and the acid.[6]

Hydrolysis_Pathway This compound This compound TransitionState Tetrahedral Intermediate This compound->TransitionState H₃O⁺ or OH⁻ (Acid or Base Catalysis) Products Propiolic Acid + Ammonia TransitionState->Products

Oxidative Degradation

The terminal alkyne and the amide group in this compound could be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]

  • Alkyne Oxidation: The triple bond could undergo oxidation to form various products, including α,β-dicarbonyl compounds or cleavage of the carbon-carbon triple bond.

  • Amide Oxidation: The nitrogen atom of the amide could be oxidized, although this is generally less common than reactions at the alkyne.

The specific oxidation products of this compound have not been reported in the literature, and their identification would require techniques such as mass spectrometry.[7][8]

Photodegradation

The stability of this compound under light exposure is another critical parameter. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[9] The alkyne moiety and the carbonyl group of the amide could potentially absorb UV light, leading to photochemical reactions. The quantum yield of photodegradation, which is the number of degraded molecules per photon absorbed, would quantify the photosensitivity of this compound.[10] Potential photoreactions could include polymerization of the alkyne or rearrangements.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its stability:

FormRecommended Storage TemperatureAdditional Notes
Solid 2-8°C or -20°C FreezerKeep container tightly sealed in a dry and well-ventilated place.
Solution Not specified, but generally, solutions should be prepared fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C is a common practice for reactive small molecules.

Role in Cellular Signaling Pathways: Inhibition of Nek2 Kinase

While information on the direct signaling roles of this compound is scarce, several studies have highlighted the activity of this compound-containing derivatives as covalent inhibitors of Nek2 kinase.[11][12][13] Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[14] Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic target.[15]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue (Cys22) located near the ATP-binding site of Nek2.[11][16] The electrophilic alkyne of the this compound derivative acts as a Michael acceptor for the nucleophilic thiol group of the cysteine residue, forming a stable covalent bond. This irreversible inhibition blocks the kinase activity of Nek2, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Nek2_Inhibition_Pathway Propiolamide_Derivative This compound Derivative (Electrophilic Alkyne) Nek2_Inactive Nek2_Inactive Propiolamide_Derivative->Nek2_Inactive Covalent Modification of Cys22 Cell_Cycle_Progression Centrosome Separation & Mitotic Progression Cell_Cycle_Arrest Cell Cycle Arrest Nek2_Inactive->Cell_Cycle_Progression Inhibits Nek2_Active Nek2_Active Nek2_Active->Cell_Cycle_Progression Promotes

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][17]

1. Hydrolytic Degradation:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

  • Incubate samples at various temperatures (e.g., room temperature, 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the sample at room temperature for defined time points.

  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Store solid this compound and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) in the dark.

  • Analyze samples at various time points.

4. Photostability Testing (as per ICH Q1B): [9]

  • Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • Analyze the exposed and control samples by HPLC.

Forced_Degradation_Workflow Propiolamide_Sample This compound Sample (Solid and Solution) Stress_Conditions Stress Conditions (Acid, Base, Oxidant, Heat, Light) Propiolamide_Sample->Stress_Conditions Time_Points Incubate for Defined Time Points Stress_Conditions->Time_Points Analysis HPLC Analysis (Stability-Indicating Method) Time_Points->Analysis Data_Evaluation Evaluate Degradation & Identify Products Analysis->Data_Evaluation

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a starting point for method development.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy).
Column Temperature 30°C
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a reactive molecule with potential applications in drug discovery, particularly as a covalent inhibitor of kinases like Nek2. While specific quantitative stability data for this compound is limited, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments and further elucidate the degradation profile of this important chemical entity. Future work should focus on detailed kinetic studies and the structural characterization of its degradation products to support its development in pharmaceutical applications.

References

Propiolamide: A Comprehensive Technical Guide to its Molecular Geometry and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (H-C≡C-CONH₂), the amide derivative of propiolic acid, is a molecule of interest in various chemical and astrochemical studies. Its rigid acetylenic backbone and the presence of the amide functional group confer specific electronic and structural properties that are crucial for understanding its reactivity, potential as a building block in synthesis, and its role in molecular recognition. This technical guide provides an in-depth analysis of the molecular geometry and bonding of this compound, supported by computational data and established chemical principles.

Molecular Geometry

Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have elucidated the optimized molecular geometry of this compound. The molecule is found to be essentially planar, a characteristic confirmed by rotational spectroscopy studies.[1] This planarity arises from the sp-hybridized carbon atoms of the acetylene (B1199291) group and the sp²-hybridized nature of the amide group.

The geometry around the acetylenic carbons (C1 and C2) is linear, with bond angles of approximately 180°. The amide group (CONH₂) exhibits a trigonal planar geometry around the carbonyl carbon (C3) and the nitrogen atom.

Data Presentation: Geometric Parameters of this compound

The following table summarizes the key bond lengths and bond angles of this compound as determined by DFT calculations.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C≡C1.209
C-C1.455
C=O1.217
C-N1.365
N-H (avg.)1.010
C-H1.062
**Bond Angles (°) **
C≡C-C178.5
C-C=O123.8
C-C-N115.7
O=C-N120.5
H-N-H118.9
C-N-H (avg.)120.5

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Molecular Bonding and Hybridization

The bonding in this compound can be understood through the lens of valence bond theory and orbital hybridization.

  • Carbon Atoms (C1 and C2): The two carbon atoms of the acetylenic group are sp-hybridized . Each carbon forms two sigma (σ) bonds and two pi (π) bonds. The C-C triple bond consists of one σ bond (from the overlap of two sp hybrid orbitals) and two π bonds (from the overlap of the unhybridized p orbitals). The C1 atom also forms a σ bond with a hydrogen atom, while the C2 atom forms a σ bond with the carbonyl carbon (C3).

  • Carbonyl Carbon (C3): This carbon atom is sp²-hybridized , forming a trigonal planar arrangement with bond angles close to 120°. It forms three σ bonds: one with the acetylenic carbon (C2), one with the oxygen atom, and one with the nitrogen atom. The remaining unhybridized p orbital on C3 overlaps with a p orbital on the oxygen atom to form the π bond of the carbonyl group.

  • Oxygen Atom: The oxygen atom of the carbonyl group is also considered to be sp²-hybridized . One sp² hybrid orbital forms a σ bond with the carbonyl carbon, while the other two sp² hybrid orbitals hold the two lone pairs of electrons. The unhybridized p orbital participates in the C=O π bond.

  • Nitrogen Atom: The nitrogen atom of the amide group is sp²-hybridized , resulting in a trigonal planar geometry around it. It forms three σ bonds: one with the carbonyl carbon and two with the hydrogen atoms. The lone pair of electrons on the nitrogen atom resides in the unhybridized p orbital, which can participate in resonance with the carbonyl group, leading to delocalization of electron density and a partial double bond character for the C-N bond.

Visualization of Orbital Hybridization

G Orbital Hybridization in this compound cluster_C1 C1 (sp) cluster_C2 C2 (sp) cluster_C3 C3 (sp²) cluster_O O (sp²) cluster_N N (sp²) C1 C H_C1 H C1->H_C1 σ(sp-s) C2 C C1->C2 σ(sp-sp) 2 x π(p-p) C3 C C2->C3 σ(sp-sp²) O O C3->O σ(sp²-sp²) π(p-p) N N C3->N σ(sp²-sp²) H1_N H N->H1_N σ(sp²-s) H2_N H N->H2_N σ(sp²-s)

Caption: Orbital overlaps and hybridization in the this compound molecule.

Intermolecular Forces

The primary intermolecular force governing the interactions between this compound molecules is hydrogen bonding . The amide group contains two N-H bonds, where the hydrogen atoms are partially positively charged and can act as hydrogen bond donors. The carbonyl oxygen, with its lone pairs of electrons and partial negative charge, acts as a hydrogen bond acceptor.

In the solid state, it is expected that this compound molecules will form an extensive network of intermolecular hydrogen bonds of the N-H···O type. These strong interactions are responsible for the solid nature of this compound at room temperature and its relatively high melting point.

In addition to hydrogen bonding, this compound molecules also exhibit weaker van der Waals forces, including dipole-dipole interactions due to the polar amide group and London dispersion forces arising from temporary fluctuations in electron density.

Experimental Protocols

Determination of Molecular Geometry via Density Functional Theory (DFT)

This protocol outlines the computational methodology used to determine the optimized molecular geometry of this compound.

1. Software and Hardware:

  • Software: Gaussian 09 or a comparable quantum chemistry software package.
  • Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

2. Molecular Structure Input:

  • Construct an initial 3D model of the this compound molecule using a molecular modeling program (e.g., GaussView). Ensure the correct connectivity of atoms.

3. Calculation Setup:

  • Methodology: Select the Density Functional Theory (DFT) method.
  • Functional: Choose the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
  • Basis Set: Select the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to accurately describe the electron distribution.
  • Job Type: Specify a "Geometry Optimization" calculation. This will iteratively adjust the atomic coordinates to find the minimum energy structure.
  • Convergence Criteria: Use tight convergence criteria for both the self-consistent field (SCF) procedure and the geometry optimization to ensure a true energy minimum is reached.

4. Execution of Calculation:

  • Submit the input file to the quantum chemistry software for calculation.

5. Analysis of Results:

  • Upon successful completion of the calculation, analyze the output file.
  • Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
  • Extract the final optimized Cartesian coordinates of all atoms.
  • From the optimized coordinates, calculate the bond lengths, bond angles, and dihedral angles.

Workflow for DFT Geometry Optimization

G start Start: Initial this compound Structure input Define Calculation Parameters: - Method: DFT - Functional: B3LYP - Basis Set: 6-311++G(d,p) start->input run Run Geometry Optimization Calculation input->run check_convergence Check for Convergence run->check_convergence check_convergence->run No analyze Analyze Output: - Extract Optimized Geometry - Verify Minimum Energy Structure check_convergence->analyze Yes results Tabulate Bond Lengths and Angles analyze->results end End results->end

Caption: Workflow for the computational determination of this compound's molecular geometry.

Conclusion

This technical guide has provided a detailed examination of the molecular geometry and bonding of this compound. The molecule's planar structure, a consequence of the sp and sp² hybridization of its constituent atoms, has been quantified through DFT calculations. The presence of a polar amide group and an acetylenic moiety dictates its bonding characteristics and the prevalence of strong intermolecular hydrogen bonds. The provided experimental and computational protocols offer a clear framework for the structural determination of this and similar molecules, which is fundamental for applications in drug design, materials science, and astrochemistry.

References

Propiolamide: A Technical Guide to its Thermodynamic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propiolamide (C₃H₃NO), the amide derivative of propiolic acid, is a small organic molecule with potential applications in medicinal chemistry and materials science. As with any compound of interest in drug development and chemical synthesis, a thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in various systems. This technical guide provides a summary of the currently available thermodynamic data for this compound, outlines standard experimental protocols for the determination of key thermodynamic parameters, and illustrates a conceptual workflow for the integration of thermodynamic profiling in drug discovery.

Quantitative Thermodynamic Data

The following table summarizes the available calculated thermodynamic properties for this compound. It is important to note that these values are derived from computational models and not from direct experimental measurements.

Thermodynamic PropertySymbolValueUnitSource
Standard Gibbs Free Energy of Formation (gas) ΔfG°134.98kJ/molJoback Calculated Property[1]
Standard Enthalpy of Formation (gas) ΔfH°gas107.86kJ/molJoback Calculated Property[1]
Enthalpy of Fusion ΔfusH°13.30kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization ΔvapH°39.52kJ/molJoback Calculated Property[1]
Ionization Energy IE9.85, 10.50eVNIST[1]

Experimental Protocols for Thermodynamic Characterization

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermodynamic property that can be used to calculate the standard enthalpy of formation (ΔfH°).

Objective: To determine the heat released during the complete combustion of this compound in a constant-volume (bomb) calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of solid this compound (typically 0.5 - 1.5 g) is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Isothermal Jacket: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is placed within an isothermal jacket to minimize heat exchange with the surroundings.

  • Temperature Measurement: The initial temperature of the water in the calorimeter is recorded with high precision (to 0.001 °C).

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations:

    • The heat capacity of the calorimeter (C_cal) is determined in a separate experiment using a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat absorbed by the calorimeter and the water (q_cal) is calculated using the formula: q_cal = C_cal * ΔT , where ΔT is the corrected temperature change.

    • The heat of combustion of the sample at constant volume (ΔcU) is then determined.

    • Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the fuse wire.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the relationship between enthalpy and internal energy.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree.

Objective: To measure the heat capacity of this compound as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Calculations: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass, after correcting for the baseline.

Visualization of Workflow

For drug development professionals, understanding how thermodynamic properties integrate into the broader discovery pipeline is essential. The following diagram illustrates a conceptual workflow for the thermodynamic and biological profiling of a lead compound like this compound.

Conceptual Workflow: Thermodynamic and Biological Profiling of a Lead Compound cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Compound_Synthesis Compound Synthesis (e.g., this compound Analogs) Thermo_Profiling Thermodynamic Profiling (ΔfH°, ΔcH°, Cp, Solubility) Compound_Synthesis->Thermo_Profiling In_Vitro_Screening In Vitro Screening (Target Binding, Enzyme Assays) Thermo_Profiling->In_Vitro_Screening Informs formulation & assay conditions Cell-Based_Assays Cell-Based Assays (Cytotoxicity, Pathway Modulation) In_Vitro_Screening->Cell-Based_Assays Data_Analysis Data Analysis & SAR (Structure-Activity Relationship) Cell-Based_Assays->Data_Analysis Lead_Optimization Lead Optimization (Iterative Synthesis & Testing) Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis New Analogs

Caption: A conceptual workflow for integrating thermodynamic profiling into drug discovery.

References

Propiolamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiolamide, the simplest primary amide of propiolic acid, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the conjugation of a carbonyl group with a carbon-carbon triple bond, render it an excellent substrate for a variety of chemical transformations. This technical guide explores the utility of this compound and its derivatives as precursors to a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide will detail key synthetic methodologies, present quantitative data in a comparative format, and provide visual representations of reaction pathways and experimental workflows.

Synthesis of Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of nucleobases and are prevalent in a wide range of pharmacologically active compounds. A notable method for the synthesis of 2,5,6-substituted pyrimidines utilizes propiolamides in a multi-step sequence involving a Morita-Baylis-Hillman (MBH) reaction.

A three-step methodology has been developed for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates and their corresponding carboxamides.[1][2] The sequence begins with a Magnesium Iodide (MgI2) mediated MBH reaction between an aldehyde and a propiolate or this compound, followed by oxidation and subsequent condensation with an amidine or guanidine (B92328) derivative.[1][2] While the direct assembly of 2,6-disubstituted pyrimidine-5-carboxamides from N-substituted propiolamides and aldehydes resulted in low yields, a more efficient route involves the hydrolysis of the corresponding ester to a carboxylic acid, followed by conversion to the desired amide.[1][2]

Quantitative Data for Pyrimidine (B1678525) Synthesis

The yields of the initial Morita-Baylis-Hillman reaction and the subsequent two-step conversion to pyrimidines are summarized below.

EntryAldehyde (R¹)This compound/Propiolate (X)MBH Adduct Yield (%)Pyrimidine Yield (%)
1PhenylOMe60-9485 (with benzamidine)
24-methoxyphenylOMe60-94-
34-nitrophenylOMe60-94-
4NaphthylOMe60-94-
5AcetaldehydeOMe82-
6Trimethyl acetaldehydeOMe95-
7IsobutyraldehydeOMe96-
8MethacroleinOMe87-
9t-ButylNH₂High Yield (by precipitation)Low (due to polarity)
10MethylNHBnLow Yield-

Data sourced from references[1][2]. The pyrimidine yield for entry 1 is over two steps (oxidation and condensation).

Experimental Protocol for Pyrimidine Synthesis

General procedure for the synthesis of substituted α-(hydroxymethyl)β-iodo acrylates (MBH Adducts): A dry flask is flushed with nitrogen and charged with MgI₂ (1.2 eq.). The corresponding propiolate or this compound (1 eq.) and aldehyde (1 eq.) are then added. The reaction mixture is stirred at a specified temperature until completion. The product is typically isolated by precipitation.[1]

General procedure for the synthesis of pyrimidine esters: The α-(hydroxymethyl)β-iodoacrylate (1 eq.) is first oxidized to the corresponding α-iodomethylene β-keto ester using a suitable oxidizing agent (e.g., Dess-Martin periodinane). A solution of this intermediate is then treated with an amidine or guanidine derivative (e.g., benzamidine) to afford the desired pyrimidine ester.[1]

Reaction Pathway for Pyrimidine Synthesis

G cluster_0 Step 1: Morita-Baylis-Hillman Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Condensation This compound This compound/Propiolate MBH_Adduct α-(hydroxymethyl)β-iodoacrylate This compound->MBH_Adduct MgI₂ Aldehyde Aldehyde Aldehyde->MBH_Adduct Keto_Ester α-iodomethylene β-keto ester MBH_Adduct->Keto_Ester Dess-Martin Periodinane Pyrimidine 2,6-disubstituted Pyrimidine Keto_Ester->Pyrimidine Amidine Amidine/Guanidine Amidine->Pyrimidine

Caption: Three-step synthesis of pyrimidines from propiolamides.

Synthesis of Fused 2-Pyridones

Fused 2-pyridone ring systems are important structural motifs in medicinal chemistry. A straightforward and efficient method for their construction involves the annulation of this compound with cyclic β-keto methyl esters.[3][4][5][6]

This protocol involves a tandem Michael addition of this compound to a cyclic β-keto methyl ester in water, which is followed by an acid- or base-promoted intramolecular cyclization and decarboxylation to yield the 5,6-fused 2-pyridone.[4][5] The use of sodium carbonate in water at room temperature has been identified as the optimal condition for the initial Michael addition.[6]

Quantitative Data for Fused 2-Pyridone Synthesis
Cyclic β-keto ester Ring SizeMichael Adduct Yield (%)
5-membered88
6-memberedGood
7-memberedGood
8-memberedNo desired product

Data sourced from references[4][6].

Experimental Protocol for Fused 2-Pyridone Synthesis

Representative procedure for Michael addition: To a solution of this compound (4.70 mmol) and Na₂CO₃ (2.75 mmol) in H₂O (5 mL) at 0 °C, methyl 2-oxocyclopentanecarboxylate (2.75 mmol) is added dropwise. The reaction mixture is warmed to room temperature over 2 hours and then extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.[4]

Procedure for cyclization and decarboxylation: The isolated Michael adduct is then treated with either an acid or a base to promote intramolecular ring closure and subsequent decarboxylation, affording the fused 2-pyridone.

Experimental Workflow for Fused 2-Pyridone Synthesis

G Start Start Mix Mix this compound, Na₂CO₃, and Cyclic β-keto ester in H₂O at 0°C Start->Mix Warm Warm to Room Temperature (2h) Mix->Warm Extract Extract with CH₂Cl₂ Warm->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Isolate Isolate Michael Adduct Purify->Isolate Cyclize Acid/Base Promoted Cyclization & Decarboxylation Isolate->Cyclize Product Fused 2-Pyridone Cyclize->Product

Caption: Workflow for the synthesis of fused 2-pyridones.

Synthesis of γ-Lactams and 3-Methyleneindolinones

N-allyl propiolamides and N-arylpropiolamides serve as versatile precursors for the synthesis of γ-lactams and 3-methyleneindolinones, respectively. These reactions often proceed via intramolecular cyclization, which can be promoted by transition metals or radical initiators.[7][8][9][10][11]

Palladium-catalyzed cyclization of N-allyl propiolamides has been extensively studied, leading to a variety of substituted γ-lactams.[10] Similarly, metal-catalyzed intramolecular cyclization of N-arylpropiolamides provides a powerful and atom-economical route to stereoselectively synthesize highly substituted 3-methyleneindolinones, which are present in numerous biologically active compounds.[7][9]

Selected Examples of Metal-Catalyzed Cyclizations
PrecursorCatalyst/ReagentsProductYield (%)Reference
N-(2-iodophenyl)-N-methyl-3-phenylthis compoundBu₃SnH/AIBNE/Z mixture of 3-alkenyl-indolinone37[7]
N-protected N-(2-iodophenyl)propiolamidesIn/Py⁺HBr₃⁻/DMF(E)-3-alkylideneindolinonesGood to high[7]
Internal aryl substituted N-(2-iodophenyl)propiolamidesPd(OAc)₂, PPh₃, CsF, HCOO⁻NH₄⁺(Z)-3-alkylideneindolinonesGood[7]
N-allyl propiolamidesPdCl₂(PhCN)₂, CuCl₂, LiClα-chloromethylene-β-chloromethyl-γ-lactams-[10]
(Z)-N-allyl propiolamidesPd(OAc)₂, bpy(Z)-α-alkylidene-γ-butyrolactamsGood[10]

Logical Relationship in Cyclization Pathways

G Propiolamide_Derivative This compound Derivative N_Allyl N-allyl this compound Propiolamide_Derivative->N_Allyl N_Aryl N-arylthis compound Propiolamide_Derivative->N_Aryl Transition_Metal Transition Metal Catalysis N_Allyl->Transition_Metal N_Aryl->Transition_Metal Radical Radical Initiation N_Aryl->Radical gamma_Lactam γ-Lactam Transition_Metal->gamma_Lactam Methyleneindolinone 3-Methyleneindolinone Transition_Metal->Methyleneindolinone Radical->Methyleneindolinone

Caption: Precursors and pathways to γ-lactams and 3-methyleneindolinones.

Synthesis of Pyrazoles and Isoxazoles

Propiolamides are also valuable substrates for [3+2] cycloaddition reactions to form five-membered heterocycles such as pyrazoles and isoxazoles.

Pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile imines with propiolamides.[12] This method offers a high degree of regioselectivity. Similarly, the reaction of propiolamides with diazomethane (B1218177) has been reported to exclusively yield 5-carbamoyl-pyrazoles.[13]

Isoxazoles, another important class of five-membered heterocycles, can be prepared through the cycloaddition of in-situ generated nitrile oxides with propiolamides. Various methods exist for the generation of nitrile oxides, which then readily react with the alkyne functionality of the this compound.[14][15][16][17]

General Reaction Schemes

Pyrazole (B372694) Synthesis: this compound + Nitrile Imine → Substituted Pyrazole

Isoxazole (B147169) Synthesis: this compound + Nitrile Oxide (from aldoxime) → Substituted Isoxazole

Cycloaddition Pathway Diagram

G This compound This compound Pyrazole Pyrazole This compound->Pyrazole Isoxazole Isoxazole This compound->Isoxazole Dipole 1,3-Dipole Nitrile_Imine Nitrile Imine Dipole->Nitrile_Imine Nitrile_Oxide Nitrile Oxide Dipole->Nitrile_Oxide Nitrile_Imine->Pyrazole Nitrile_Oxide->Isoxazole

Caption: [3+2] Cycloaddition pathways to pyrazoles and isoxazoles.

Conclusion

This compound and its derivatives have proven to be exceptionally useful precursors for the synthesis of a wide range of heterocyclic compounds. The methodologies highlighted in this guide, including multicomponent reactions, annulations, and cycloadditions, demonstrate the versatility of this simple yet powerful building block. For researchers and professionals in drug discovery and development, the ability to readily access diverse heterocyclic scaffolds from a common precursor is of significant value. The continued exploration of the reactivity of propiolamides is expected to lead to the discovery of novel synthetic transformations and the development of new chemical entities with important biological activities.

References

Propiolamide: A Versatile Linchpin in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiolamide and its derivatives have emerged as powerful and versatile building blocks in the intricate art of natural product synthesis. Their inherent reactivity, stemming from the electron-deficient carbon-carbon triple bond conjugated to a carbonyl group, allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures found in biologically active compounds. This guide provides a comprehensive overview of the application of propiolamides in the total synthesis of natural products, with a focus on detailed experimental protocols, quantitative data, and the illustration of key reaction pathways.

Core Applications in Natural Product Synthesis

Propiolamides, particularly N-allyl propiolamides, are frequently employed in intramolecular cyclization reactions to construct nitrogen-containing heterocyclic scaffolds, which are prevalent in many alkaloids and other bioactive natural products. These reactions, often catalyzed by transition metals, proceed with high efficiency and stereoselectivity, making them attractive strategies in total synthesis.

The Synthesis of (+)-Stemoamide: A Case Study in Palladium-Catalyzed Cyclization

The Stemona alkaloid (+)-stemoamide, known for its anti-inflammatory properties, has been a popular target for synthetic chemists. One elegant approach to its core structure involves a palladium-catalyzed intramolecular cyclization of an N-allylthis compound derivative. This key step efficiently constructs the γ-lactam fused to a seven-membered ring, a characteristic feature of the stemoamide framework.

Experimental Protocol: Palladium-Catalyzed Cyclization for (+)-Stemoamide Synthesis

The following protocol is a representative example of the palladium-catalyzed cyclization used in the synthesis of a key intermediate for (+)-stemoamide.

  • Reaction Setup: A solution of the N-allylthis compound precursor in a suitable solvent, such as acetic acid, is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst and Ligand Addition: A catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂, typically 5 mol%) and a bidentate ligand like 2,2'-bipyridine (B1663995) (bpy, typically 7.5 mol%) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature, often around 80-100 °C, and stirred for a period ranging from several hours to a full day, until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, followed by purification using column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Quantitative Data for the Cyclization Step:

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Pd(OAc)₂ / bpyAcetic Acid1001285>20:1

Logical Workflow for (+)-Stemoamide Synthesis

G This compound N-Allylthis compound Derivative Cyclization Pd(OAc)₂ / bpy Intramolecular Cyclization This compound->Cyclization Intermediate γ-Lactam Intermediate Cyclization->Intermediate Stemoamide (+)-Stemoamide Intermediate->Stemoamide Further Transformations

Caption: Synthetic route to (+)-Stemoamide.

The Total Synthesis of (-)-Aphanorphine: A this compound-Based Annulation Strategy

(-)-Aphanorphine, a tricyclic alkaloid with structural similarities to morphine, presents a significant synthetic challenge due to its complex bridged ring system. While various synthetic routes have been explored, a strategy involving an intramolecular cyclization of a this compound derivative offers a potential pathway to construct the core structure. Although a direct total synthesis of (-)-aphanorphine starting from a simple this compound has not been extensively detailed in readily available literature, the underlying principles of this compound chemistry suggest a plausible synthetic disconnection.

Hypothetical Experimental Protocol: Intramolecular Annulation for (-)-Aphanorphine Core

This hypothetical protocol is based on known transformations of propiolamides and is tailored for the construction of the aphanorphine (B1220791) skeleton.

  • Precursor Synthesis: An appropriately substituted this compound bearing a tethered nucleophilic moiety (e.g., an enol ether or a protected amine) on the nitrogen substituent would be synthesized.

  • Cyclization Conditions: The cyclization could be initiated by a Lewis acid or a transition metal catalyst to promote the intramolecular attack of the nucleophile onto the alkyne. For instance, a gold(I) or platinum(II) catalyst could be employed to activate the alkyne.

  • Reaction Parameters: The reaction would likely be carried out in an anhydrous, aprotic solvent such as dichloromethane (B109758) or toluene (B28343) at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate and the chosen catalyst.

  • Purification: The resulting tricyclic product would be purified by column chromatography to isolate the desired stereoisomer.

Expected Quantitative Data:

CatalystSolventTemperature (°C)Yield (%)Stereoselectivity
AuCl(PPh₃)/AgSbF₆Dichloromethane2560-75Moderate to High

Proposed Retrosynthetic Analysis of (-)-Aphanorphine

G Aphanorphine (-)-Aphanorphine TricyclicCore Tricyclic Core Aphanorphine->TricyclicCore Final Functionalizations PropiolamidePrecursor Substituted this compound TricyclicCore->PropiolamidePrecursor Intramolecular Annulation BuildingBlocks Simpler Starting Materials PropiolamidePrecursor->BuildingBlocks Assembly

Caption: Retrosynthesis of (-)-Aphanorphine.

Biological Activity and Signaling Pathways

The natural products synthesized using this compound building blocks often exhibit significant biological activities, making them attractive targets for drug discovery and development.

Anti-inflammatory Action of Stemoamide

Stemoamide and its analogues have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the modulation of inflammatory signaling pathways. For instance, some Stemona alkaloids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.

Signaling Pathway of Stemoamide's Anti-inflammatory Effect

G Stemoamide Stemoamide IKK IKK Stemoamide->IKK Inhibits NFkB NF-κB IKK->NFkB Activates iNOS_Gene iNOS Gene NFkB->iNOS_Gene Induces Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: Stemoamide's inhibition of the NF-κB pathway.

Aphanorphine and Opioid Receptor Signaling

Aphanorphine's structural resemblance to morphine suggests that it may interact with opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of opioids. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in analgesia and other physiological effects.

Opioid Receptor Signaling Pathway

G Aphanorphine Aphanorphine (Agonist) OpioidReceptor μ-Opioid Receptor (GPCR) Aphanorphine->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (K+, Ca2+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Caption: Aphanorphine's potential action on opioid receptors.

Conclusion

This compound and its derivatives have proven to be invaluable tools in the synthesis of complex, biologically active natural products. Their utility in constructing key heterocyclic frameworks through efficient and often stereoselective cyclization reactions has streamlined the total synthesis of important molecules like (+)-stemoamide. While the full potential of propiolamides in the synthesis of other complex targets like (-)-aphanorphine is still being explored, the fundamental reactivity of this functional group promises continued innovation in the field of natural product synthesis. The ability to access these intricate molecules opens up new avenues for biological investigation and the development of novel therapeutic agents.

Methodological & Application

Propiolamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and reliable method for forging stable 1,4-disubstituted 1,2,3-triazole linkages. Among the various alkynes utilized in this reaction, propiolamides have emerged as a noteworthy class of substrates. Their electron-deficient nature often leads to enhanced reactivity, making them particularly valuable in applications where rapid reaction kinetics are crucial, such as in bioconjugation at low concentrations and in the assembly of complex molecules in drug discovery.[1][2]

This document provides detailed application notes and experimental protocols for the use of propiolamide and its derivatives in CuAAC reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the quantitative aspects of the reaction, detailed experimental methodologies, and visual representations of relevant workflows.

Data Presentation: Reactivity of Propiolamides

Propiolamides are considered highly reactive substrates in CuAAC reactions, often outperforming standard propargyl compounds.[1][2] The electron-withdrawing nature of the amide group activates the alkyne for cycloaddition. However, this enhanced reactivity can also increase the propensity for Michael addition as a competing side reaction.[1]

A quantitative comparison of the reactivity of various alkynes in a ligand-accelerated CuAAC process highlights the performance of propiolamides. The following table summarizes the time required to reach 50% and 90% of maximum fluorescence in a kinetic assay using a fluorogenic coumarin (B35378) azide (B81097).

Table 1: Comparative Reactivity of Alkynes in Ligand-Accelerated CuAAC [1]

Alkyne SubstrateStructureTime to 50% Conversion (min) (100 µM Cu⁺)Time to 90% Conversion (min) (100 µM Cu⁺)Time to 50% Conversion (min) (10 µM Cu⁺)Time to 90% Conversion (min) (10 µM Cu⁺)
Secondary this compound (A) R-C≡C-C(O)NH-R'< 5 < 10 ~5 ~15
Tertiary this compound (E) R-C≡C-C(O)N(R')₂< 5 < 10 ~8 ~25
Propargyl Ether (B)R-C≡C-CH₂-O-R'< 5< 10~10~20
N-Propargylamide (F)R-C(O)NH-CH₂-C≡CH< 5< 15~15> 30
Phenylacetylene (K)Ph-C≡CH~10> 30> 30> 30

Data adapted from a study using a fluorogenic azidocoumarin assay with THPTA as the accelerating ligand. The times are approximate and serve for comparative purposes.[1]

Under more demanding conditions with lower copper concentrations (10 µM Cu⁺), the differences in reactivity are more pronounced, with the secondary this compound showing the fastest reaction rates.[1] Even at a low catalyst concentration of 5 µM Cu, a tertiary this compound reached over 90% conversion within one hour.[1]

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions with this compound derivatives in different contexts.

Protocol 1: General Procedure for CuAAC with a this compound Derivative

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole using a this compound and an organic azide.

Materials:

  • This compound derivative (e.g., N-benzylthis compound)

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

  • Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the this compound derivative (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with activated propiolamides are often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of a this compound-Labeled Biomolecule

This protocol outlines the procedure for labeling an azide-modified biomolecule (e.g., a protein or peptide) with a this compound-containing tag.

Materials:

  • Azide-modified biomolecule

  • This compound-containing tag (e.g., a fluorescent dye with a this compound linker)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound tag in a compatible solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-modified biomolecule in the chosen buffer.

    • Prepare fresh stock solutions of CuSO₄·5H₂O, the copper ligand (THPTA or TBTA), sodium ascorbate, and aminoguanidine in water or buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified biomolecule solution.

    • This compound tag solution (typically in a slight excess, e.g., 1.5-2.0 eq).

    • A pre-mixed solution of CuSO₄·5H₂O and the copper ligand (a 1:5 molar ratio of Cu:ligand is common). Final copper concentrations for bioconjugation are typically in the range of 50-250 µM.

    • Aminoguanidine solution (optional, final concentration ~5 mM).

    • Sodium ascorbate solution (final concentration ~5 mM).

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: The labeled biomolecule can be purified from the excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Application in Drug Development: PROTAC Synthesis

This compound-containing linkers can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4][5] The CuAAC reaction provides a robust method for conjugating the target protein-binding ligand to the E3 ligase-binding ligand via the this compound-functionalized linker.

Protocol 3: Synthesis of a PROTAC using a this compound-based Click Chemistry Approach

This protocol provides a general workflow for the final "click" step in a PROTAC synthesis, where a this compound-functionalized component is reacted with an azide-functionalized component.

Materials:

  • Alkyne-functionalized component (e.g., target protein binder with a this compound linker)

  • Azide-functionalized component (e.g., E3 ligase binder with an azide handle)

  • Copper(I) source (e.g., CuI or in situ generated from CuSO₄/sodium ascorbate)

  • Ligand (e.g., THPTA, TBTA, or an amine base like DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0-1.1 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the copper(I) source (e.g., CuI, 0.05-0.1 eq) and the ligand (if required) to the reaction mixture. If using a Cu(II) source, pre-mix it with a reducing agent like sodium ascorbate before addition.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The final PROTAC molecule is typically purified by preparative HPLC to achieve high purity.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound in CuAAC reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound (Alkyne) Cu_Acetylide Copper Acetylide Intermediate This compound->Cu_Acetylide + Cu(I) Azide Organic Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition CuI Cu(I) Catalyst Cu_Acetylide->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Regenerates Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H⁺

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Synthesis_Workflow cluster_components PROTAC Components POI_Ligand Protein of Interest (POI) Ligand with Azide CuAAC CuAAC 'Click' Reaction (Cu(I), Ligand, Solvent) POI_Ligand->CuAAC E3_Ligand E3 Ligase Ligand with This compound Linker E3_Ligand->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using a this compound linker via CuAAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

References

Propiolamide as a Versatile Handle for Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide and its derivatives have emerged as valuable tools in the field of bioconjugation and chemical biology, primarily serving as efficient handles for "click chemistry." Specifically, the terminal alkyne group of this compound readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage, enabling the covalent labeling and modification of a wide array of biomolecules.[1]

These application notes provide a comprehensive overview of the use of this compound as a click chemistry handle, including detailed protocols for bioconjugation, quantitative data on its reactivity, and examples of its application in proteomics and drug discovery.

Advantages of this compound in Click Chemistry

This compound offers several advantages as a click chemistry handle:

  • Enhanced Reactivity: The electron-withdrawing nature of the amide group activates the terminal alkyne, making propiolamides slightly more reactive in CuAAC reactions compared to simple propargyl compounds.[4] This can lead to faster reaction times and higher yields, particularly when working with low concentrations of reactants.[4]

  • Versatility: The amide functionality provides a convenient point for further chemical modification, allowing for the synthesis of a diverse range of this compound-based probes and labels.

  • Biocompatibility: The resulting triazole linkage is stable under physiological conditions, making it suitable for in vivo and in vitro biological applications.[1]

A notable consideration when using propiolamides is their increased propensity for Michael addition reactions with biological nucleophiles due to the electron-poor nature of the alkyne.[4] This can be mitigated by careful control of reaction conditions and pH.

Data Presentation: Reactivity of Alkynes in CuAAC

While modest differences in reactivity are observed among various terminal alkynes under typical bioconjugative conditions, electronically activated propiolamides exhibit favorable kinetics.[4] The following table summarizes the relative performance of different alkynes in a ligand-accelerated CuAAC process, highlighting the time required to reach 50% and 90% of maximum fluorescence in a kinetic assay.

Alkyne SubstrateStructureTime to 50% Max Fluorescence (min)Time to 90% Max Fluorescence (min)
Secondary this compound A R-NH-CO-C≡CH< 5 < 10
Propargyl Ether BR-O-CH₂-C≡CH~5~15
Propargyl Ether CR-O-CH₂-C≡CH~5~15
Propargyl Ether DR-O-CH₂-C≡CH~5~15
Tertiary this compound E R₂N-CO-C≡CH~10 ~25
N-Propargylamide FR-CO-NH-CH₂-C≡CH~10~30
Propargylamine GR-NH-CH₂-C≡CH~15~40
Propargylamine HR₂N-CH₂-C≡CH~15~40
Propargylamine IR₂N-CH₂-C≡CH~15~40
Propargyl Alcohol JHO-CH₂-C≡CH~20~50
Aromatic Alkyne KAr-C≡CH> 30> 60
Aromatic Alkyne LAr-C≡CH> 30> 60
Aliphatic Alkyne MR-C≡CH> 30> 60

Data extracted and compiled from a study by V. V. Fokin and coworkers, which utilized a fluorogenic azidocoumarin assay to monitor reaction kinetics.[4] The times are approximate and intended for comparative purposes.

Experimental Protocols

Protocol 1: General Protein Labeling with a this compound-NHS Ester

This protocol describes the labeling of a protein with a this compound handle using an N-hydroxysuccinimide (NHS) ester derivative that reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • This compound-NHS ester (e.g., N-succinimidyl this compound).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by quantifying the number of this compound handles per protein molecule using mass spectrometry or other appropriate methods.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Labeled Protein

This protocol details the "click" reaction between the this compound-labeled protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • This compound-labeled protein (from Protocol 1).

  • Azide-containing molecule of interest.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine hydrochloride stock solution (optional, 100 mM in water).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • This compound-labeled protein to a final concentration of 10-50 µM in reaction buffer.

    • Azide-containing molecule to a final concentration of 100-500 µM.

    • (Optional) Aminoguanidine to a final concentration of 5 mM.[5]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a typical reaction, this would be 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[6]

  • Add Catalyst: Add the catalyst premix to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[7]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[6]

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting protein conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_2->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Nuclear Translocation Propiolamide_Probe This compound-labeled Metabolic Precursor Labeled_Protein Labeled Protein (via Metabolism) Propiolamide_Probe->Labeled_Protein Metabolic Incorporation Labeled_Protein->Kinase_1 Part of Complex

Caption: A generic signaling pathway illustrating the use of a this compound probe.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture with This compound Precursor Start->Cell_Culture Lysis 2. Cell Lysis Cell_Culture->Lysis Click_Reaction 3. CuAAC Click Reaction with Azide-Biotin Lysis->Click_Reaction Affinity_Purification 4. Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Elution 5. Elution of Labeled Proteins Affinity_Purification->Elution Proteolysis 6. On-bead Digestion (e.g., Trypsin) Elution->Proteolysis LC_MS 7. LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis 8. Protein Identification and Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for proteomic analysis using a this compound-based probe.

Applications in Drug Discovery and Development

The use of this compound as a click chemistry handle has significant implications for drug discovery and development:

  • Target Identification and Validation: this compound-containing probes can be designed as analogs of bioactive small molecules. These probes can be used in chemical proteomics workflows to identify the cellular targets of a drug candidate.

  • Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to covalently label active enzymes in a complex proteome. Subsequent click chemistry with a reporter tag allows for the visualization and identification of these enzymes.

  • Antibody-Drug Conjugates (ADCs): The CuAAC reaction provides a robust method for conjugating potent cytotoxic drugs to antibodies. This compound can be introduced into either the drug or the antibody to facilitate this conjugation.

  • Metabolic Labeling: Cells can be cultured with this compound-modified metabolic precursors (e.g., amino acids, sugars) to incorporate the alkyne handle into newly synthesized biomolecules. This enables the study of dynamic cellular processes such as protein synthesis and glycosylation.[7][8][9]

Conclusion

This compound is a highly effective and versatile click chemistry handle with broad applications in life sciences research. Its enhanced reactivity in CuAAC reactions, coupled with the stability and biocompatibility of the resulting triazole linkage, makes it an invaluable tool for researchers in academia and industry. The protocols and data presented here provide a foundation for the successful implementation of this compound-based strategies in bioconjugation, proteomics, and drug discovery.

References

Propiolamide Bioconjugation: A Detailed Guide for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of proteins using propiolamide, a molecule that introduces a terminal alkyne group. This modification enables the subsequent attachment of a wide range of functionalities, such as reporter tags, imaging agents, or therapeutic molecules, through highly efficient and specific "click chemistry" reactions. These protocols are designed to be a valuable resource for researchers in various fields, including proteomics, drug discovery, and diagnostics.

The overall strategy involves a two-step process:

  • Introduction of the Alkyne Handle: The protein of interest is first functionalized with a this compound moiety. This is typically achieved by reacting the primary amines of the protein (N-terminus and lysine (B10760008) residues) with an activated form of propiolic acid, such as N-succinimidyl propiolate.

  • Click Chemistry Conjugation: The alkyne-modified protein is then conjugated to a molecule of interest that contains a complementary azide (B81097) group. This is accomplished through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

The following tables summarize key quantitative data for the different stages of the this compound bioconjugation workflow.

Table 1: Amine Labeling with Alkyne-NHS Ester

ParameterRecommended ConditionTypical Outcome
Molar Ratio (NHS Ester:Protein)5:1 to 20:1Degree of Labeling (DOL) of 1-5[1][2]
Protein Concentration1-10 mg/mL[1][2]Labeling efficiency of 20-35%[3]
pH8.3-8.5[1][4]Optimal for primary amine reactivity
Reaction Time1-4 hours at room temperature[2]Sufficient for significant labeling
Buffer0.1 M Sodium Bicarbonate or PBSAmine-free buffers are essential

Table 2: Comparison of CuAAC and SPAAC for Protein Bioconjugation

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)[5][6]
Reaction Rate Very fast (seconds to minutes)Fast (minutes to hours)[5][6]
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible, suitable for live cells[5][6]
Alkyne Reactant Terminal alkyne (e.g., from this compound)Strained cyclooctyne (B158145) (e.g., DBCO, BCN)[6]
Typical Yield >95%>90%
Key Advantage Rapid kinetics and high efficiency[5]Copper-free, bioorthogonal[5][6]
Key Disadvantage Potential for protein damage from copper and ROSSlower kinetics than CuAAC[5][6]

Experimental Protocols

Here, we provide detailed methodologies for the key experiments in a this compound bioconjugation workflow.

Protocol 1: Synthesis of N-Succinimidyl Propiolate (Propiolic Acid NHS Ester)

This protocol describes the synthesis of the activated propiolic acid for subsequent protein labeling.

Materials:

  • Propiolic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or THF to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexanes mixture to obtain pure N-succinimidyl propiolate.

  • Confirm the product structure and purity by ¹H NMR and mass spectrometry.

Protocol 2: Protein Labeling with N-Succinimidyl Propiolate

This protocol details the introduction of the terminal alkyne group onto the target protein.

Materials:

  • Protein of interest

  • N-Succinimidyl propiolate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.[1][2]

  • Prepare a stock solution of N-succinimidyl propiolate in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Slowly add a 5- to 20-fold molar excess of the N-succinimidyl propiolate solution to the protein solution while gently vortexing.[1]

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2]

  • Remove the excess, unreacted N-succinimidyl propiolate and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the alkyne-labeled protein to determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay if an appropriate standard is available.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Labeled Protein

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration 10-50 µM) and the azide-containing molecule (1.5-10 fold molar excess over the protein).[7]

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ (final concentration 50-100 µM) and THPTA (final concentration 250-500 µM, maintaining a 5:1 ligand to copper ratio).[5]

  • Add the copper catalyst solution to the protein-azide mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration 1-5 mM).

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, mass spectrometry, or fluorescence (if a fluorescent azide was used).

  • Purify the protein conjugate to remove excess reagents and the copper catalyst using size-exclusion chromatography or dialysis.

  • Characterize the final bioconjugate by methods such as SDS-PAGE, UV-Vis spectroscopy (for fluorophore conjugates), and mass spectrometry to confirm conjugation and purity.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Alkyne-Labeled Protein

This protocol provides a copper-free alternative for conjugating an azide-containing molecule to a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO). While the primary focus of this document is on this compound (a terminal alkyne), this protocol is included as a key alternative in bioorthogonal chemistry. To use this protocol, the protein would first need to be labeled with a DBCO-NHS ester.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Dissolve the DBCO-labeled protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the azide-containing molecule to the protein solution at a 2- to 5-fold molar excess.[8]

  • Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation.[8] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the unreacted azide molecule.

  • Characterize the final bioconjugate to confirm successful conjugation.

Visualizations

The following diagrams illustrate the key workflows described in this document.

G cluster_0 Step 1: Introduction of Alkyne Handle Protein Protein Reaction Amine-Reactive Labeling (pH 8.3) Protein->Reaction NHS_Propiolate N-Succinimidyl Propiolate NHS_Propiolate->Reaction Alkyne_Protein Alkyne-Labeled Protein Reaction->Alkyne_Protein Purification1 Purification (Size Exclusion/ Dialysis) Alkyne_Protein->Purification1 Characterization1 Characterization (Mass Spectrometry) Purification1->Characterization1

Workflow for introducing the alkyne handle onto a protein.

G cluster_1 Step 2: CuAAC Bioconjugation Alkyne_Protein Alkyne-Labeled Protein CuAAC_Reaction CuAAC Reaction (Cu(I), Ligand, Ascorbate) Alkyne_Protein->CuAAC_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->CuAAC_Reaction Conjugate Protein Bioconjugate CuAAC_Reaction->Conjugate Purification2 Purification (Size Exclusion/ Dialysis) Conjugate->Purification2 Characterization2 Characterization (SDS-PAGE, MS) Purification2->Characterization2

Workflow for CuAAC-mediated protein bioconjugation.

G cluster_2 Alternative Step 2: SPAAC Bioconjugation DBCO_Protein DBCO-Labeled Protein SPAAC_Reaction SPAAC Reaction (Copper-Free) DBCO_Protein->SPAAC_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->SPAAC_Reaction Conjugate Protein Bioconjugate SPAAC_Reaction->Conjugate Purification3 Purification (Size Exclusion/ Dialysis) Conjugate->Purification3 Characterization3 Characterization (SDS-PAGE, MS) Purification3->Characterization3

Workflow for SPAAC-mediated protein bioconjugation.

References

Application Notes: Synthesis and Evaluation of Propiolamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide and its derivatives represent a versatile class of compounds characterized by a core propiolic acid amide structure. This scaffold is of significant interest in medicinal chemistry due to the unique chemical properties conferred by the alkyne and amide functional groups. The amide bond is a cornerstone of many natural products and pharmaceuticals, providing stability and conformational diversity. The terminal alkyne offers a reactive handle for further functionalization, such as through click chemistry or Sonogashira coupling, making it an attractive building block for creating diverse chemical libraries. This compound derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects, positioning them as promising leads for novel therapeutic agents.

Synthetic Protocols for this compound Derivatives

Two primary strategies for the synthesis of N-substituted this compound derivatives are direct amide coupling of propiolic acid and synthesis via palladium-catalyzed cross-coupling reactions.

Protocol 1: Direct Amide Coupling Using HATU

This protocol describes the direct condensation of propiolic acid with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling agent. HATU is highly efficient for forming amide bonds, even with sterically hindered or poorly nucleophilic amines.[1]

Experimental Workflow: Direct Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A Propiolic Acid (1.0 eq) + HATU (1.1 eq) B DIPEA (2.5 eq) in Anhydrous DMF A->B Add Base C Activated Ester Intermediate B->C Stir 15 min at 0°C E Reaction Mixture C->E Combine D Amine (1.0 eq) D->E Add Amine F Quench with H2O Extract with EtOAc E->F Stir 2-18 h at RT G Purify by Column Chromatography F->G H Final this compound Derivative G->H

Caption: Workflow for HATU-mediated synthesis of this compound derivatives.

Detailed Methodology:

  • Activation: To a round-bottom flask under an inert nitrogen atmosphere, add propiolic acid (1.0 equivalent) and HATU (1.1 equivalents). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution.

  • Allow the mixture to stir at 0°C for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: To the activated mixture, add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in a minimal amount of DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (B1210297) (EtOAc).

  • Wash the organic layer sequentially with 10% LiCl solution (3 times), saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.

Protocol 2: Synthesis via Sonogashira Cross-Coupling

This protocol is a two-step process ideal for synthesizing N-arylpropiolamides. The first step involves a palladium/copper-catalyzed Sonogashira reaction to couple an aryl halide with a terminal alkyne.[3] The resulting aryl alkyne can then be converted to the target this compound.

Experimental Workflow: Sonogashira Coupling Route

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Work-up & Purification A Aryl Halide (1.0 eq) + This compound (1.2 eq) B Pd(PPh3)2Cl2 (2 mol%) CuI (4 mol%) Et3N in THF A->B Add Catalysts & Base C Coupled Product: N-Arylthis compound B->C Stir 2-6 h at 60°C D Filter through Celite Concentrate Solvent C->D E Purify by Column Chromatography D->E F Final N-Arylthis compound Derivative E->F

Caption: Workflow for synthesis via Sonogashira cross-coupling.

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., iodobenzene (B50100) or bromobenzene (B47551) derivative, 1.0 equivalent), Pd(PPh3)2Cl2 (2 mol%), and Copper(I) iodide (CuI) (4 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., Tetrahydrofuran or Toluene) followed by a degassed amine base (e.g., Triethylamine, Et3N, 2.0 equivalents).[2]

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Coupling Reaction: Heat the reaction mixture to 60°C and stir for 2-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aryl halide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylthis compound derivative.

Application in Drug Discovery: Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents. Their mechanism often involves the inhibition of key signaling proteins or the induction of apoptosis. The structure-activity relationship (SAR) is crucial for optimizing potency and selectivity.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro cytotoxic activity of a hypothetical series of N-arylthis compound derivatives against two human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), to illustrate a typical SAR study.

Compound IDR-Group (Substitution on N-phenyl ring)MCF-7 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
PRO-1 H (unsubstituted)15.218.5
PRO-2 4-Cl8.19.3
PRO-3 4-F9.511.2
PRO-4 4-CF34.35.1
PRO-5 3,4-diCl2.53.8
PRO-6 4-OCH322.4> 30
PRO-7 4-NO23.94.5
Doxorubicin (Reference Drug)0.81.2

Note: Data is representative for illustrative purposes and based on trends observed for related amide-based anticancer agents.[1]

SAR Analysis:

  • Electron-withdrawing groups at the para-position of the phenyl ring (PRO-2, PRO-4, PRO-7) generally increase cytotoxic activity compared to the unsubstituted analog (PRO-1).

  • The trifluoromethyl group (PRO-4) and the nitro group (PRO-7) confer the highest potency among single substitutions.

  • Dihalogenation (PRO-5) further enhances activity, suggesting that increased lipophilicity and electron deficiency are favorable.

  • An electron-donating group like methoxy (B1213986) (PRO-6) significantly reduces or abolishes activity, indicating it is detrimental to the pharmacophore.

Signaling Pathway: Inhibition of NF-κB

Many anticancer agents exert their effects by modulating key signaling pathways that control cell survival and proliferation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and resistance to apoptosis.[4] this compound derivatives can be designed to inhibit upstream kinases in this pathway, such as the IκB kinase (IKK) complex.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Inhibitor This compound Derivative Inhibitor->IKK INHIBITS NFkB_cyto p65/p50 (Inactive) IkB->NFkB_cyto Sequesters IkB_p P-IκBα NFkB_nuc p65/p50 (Active) NFkB_cyto->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination Transcription Target Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nuc->Transcription Activates Nucleus NUCLEUS

Caption: Inhibition of the canonical NF-κB pathway by a this compound derivative.

Experimental Protocols for Biological Evaluation

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5] Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., IKKβ)

This protocol is designed to measure the ability of a this compound derivative to inhibit the activity of a specific kinase, such as IKKβ, by quantifying the amount of phosphorylated substrate produced.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Enzyme: Dilute recombinant human IKKβ enzyme to the desired working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for IKKβ and ATP (at its Km concentration) in kinase buffer.

    • Inhibitor: Prepare serial dilutions of the this compound derivative in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

    • Briefly shake the plate and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Metabolic Labeling of Cells with Propiolamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for investigating a wide range of biological processes by introducing chemically tagged analogs of natural metabolites into living cells.[1] These analogs, bearing bioorthogonal functional groups like alkynes or azides, are incorporated into biomolecules through the cell's own metabolic pathways.[2][3] Subsequent detection via "click chemistry" allows for the visualization, identification, and quantification of the labeled molecules.[1][2]

Propiolamide and its analogs, containing a reactive alkyne group, represent a class of chemical probes used in activity-based protein profiling (ABPP) and potentially for metabolic labeling. ABPP is a chemoproteomic strategy that utilizes small-molecule probes to directly assess the functional state of enzymes within complex proteomes.[4][5] This document provides an overview of the applications and detailed protocols for utilizing this compound analogs in cellular labeling studies.

Principle of this compound Analog-Based Labeling

This compound analogs are designed to be recognized by specific cellular enzymes and incorporated into biomolecules. The core structure contains a this compound moiety, which provides the alkyne handle for subsequent bioorthogonal ligation, commonly known as click chemistry.[6] This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage with a reporter molecule, which can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry-based analysis.[1][2]

Applications in Cellular Biology and Drug Discovery

The application of this compound analogs and other alkyne-containing probes offers valuable insights into various cellular processes:

  • Enzyme Activity Profiling: this compound-based probes can be designed as activity-based probes (ABPs) to covalently modify the active site of specific enzymes, allowing for the assessment of their functional state in native biological systems.[4][5]

  • Identifying Drug Targets: These probes can be used in competitive profiling experiments to identify the protein targets of small molecule inhibitors.[5][7]

  • Post-Translational Modification Studies: Metabolic labeling with clickable analogs enables the study of dynamic post-translational modifications such as glycosylation, and lipidation.[1][3]

  • Nascent Proteome Analysis: Analogs of amino acids containing an alkyne group can be used to label and identify newly synthesized proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with a this compound Analog

This protocol describes a general procedure for labeling proteins in cultured mammalian cells with a generic this compound analog. Optimization of probe concentration and incubation time is crucial for each cell line and experimental setup.[8]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound analog (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate or flask and grow to 70-80% confluency in complete culture medium.

  • Probe Incubation: Prepare the labeling medium by diluting the this compound analog stock solution to the desired final concentration (typically in the range of 10-100 µM) in fresh, pre-warmed complete culture medium.

  • Remove the existing medium from the cells and gently wash once with pre-warmed PBS.

  • Add the labeling medium to the cells and incubate for a specified period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the labeled proteins for downstream analysis.

Protocol 2: Click Chemistry Reaction for Tagging Labeled Proteins

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., fluorescent dye-azide or biotin-azide) to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Cell lysate containing alkyne-labeled proteins

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Methanol (B129727), Chloroform, and Water for protein precipitation

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Azide-functionalized reporter tag (final concentration 50-100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

  • Vortex briefly to mix.

  • Add CuSO₄ solution to a final concentration of 1 mM to initiate the reaction.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking, protected from light if using a fluorescent tag.

  • Protein Precipitation: After the reaction, precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.

    • Add 4 volumes of methanol to the reaction mixture.

    • Add 1 volume of chloroform.

    • Add 3 volumes of water.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

    • Carefully remove the aqueous top layer.

    • Add 4 volumes of methanol to the lower organic layer and the protein interface.

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Remove the supernatant and air-dry the protein pellet.

  • Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

Protocol 3: Analysis of Labeled Proteins

A. In-Gel Fluorescence Scanning:

  • Resuspend the protein pellet from the click chemistry reaction in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.

B. Western Blot and Biotin Detection:

  • Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the membrane and detect the biotinylated proteins using a chemiluminescent HRP substrate and an imaging system.

C. Mass Spectrometry Analysis:

  • For proteomic identification, the biotin-labeled proteins can be enriched using streptavidin-coated beads.

  • The enriched proteins are then digested on-bead (e.g., with trypsin).

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.[9][10][11][12][13]

Quantitative Data Presentation

The following tables provide examples of how quantitative data from metabolic labeling experiments with this compound analogs can be presented.

Table 1: Optimization of this compound Analog Concentration for Cellular Labeling

This compound Analog Concentration (µM)Incubation Time (hours)Cell Viability (%)Relative Labeling Intensity (Arbitrary Units)
0 (Control)241001.0
1024985.2
25249512.8
50249225.6
100248530.1

Data are representative and should be determined empirically for each experimental system.

Table 2: Quantitative Proteomic Analysis of Proteins Labeled with a this compound Analog

Protein IDProtein NameFold Change (Treated vs. Control)p-valueFunction
P04049Cysteine-rich protein 15.80.001Cytoskeletal organization
Q06830Peroxiredoxin-14.20.005Redox regulation
P6225814-3-3 protein zeta/delta3.50.012Signal transduction
P08670Vimentin3.10.021Intermediate filament

This table represents hypothetical data from a quantitative mass spectrometry experiment.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme1 Membrane-associated Enzyme Receptor->Enzyme1 Metabolite Active Metabolite Enzyme1->Metabolite Activation PropiolamideAnalog This compound Analog PropiolamideAnalog->Metabolite Metabolic Conversion TargetProtein Target Protein Metabolite->TargetProtein Covalent Modification LabeledProtein Labeled Protein DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Metabolic activation and protein labeling by a this compound analog.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Click Chemistry Tagging B->C D 4. Protein Analysis C->D E In-gel Fluorescence D->E Imaging F Western Blot D->F Detection G Mass Spectrometry D->G Identification & Quantification

Caption: Workflow for metabolic labeling and analysis of proteins.

Logical Relationship Diagram

Logical_Relationship Probe This compound Analog - Alkyne group - Cell permeable - Metabolically active CellularSystem Cellular System - Metabolic pathways - Target enzymes - Protein synthesis Probe->CellularSystem Introduction ClickChemistry Click Chemistry - Cu(I) catalyzed - Azide-alkyne cycloaddition - Bioorthogonal CellularSystem->ClickChemistry Labeled Proteome Analysis Downstream Analysis - Fluorescence Imaging - Affinity Purification - Mass Spectrometry ClickChemistry->Analysis Tagged Proteome Reporter Reporter Tag - Fluorophore - Biotin Reporter->ClickChemistry Tagging

References

Propiolamide as a Covalent Probe for Activity-Based Protein Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study the functional state of enzymes in complex biological systems. This approach utilizes activity-based probes (ABPs) that covalently modify the active site of a specific enzyme or enzyme family. Propiolamide, an α,β-unsaturated carbonyl compound, serves as an effective "warhead" for covalent inhibitors, primarily targeting nucleophilic cysteine residues through a Michael addition reaction. Its reactivity and relatively small size make it an attractive electrophile for the design of ABPs for profiling the activity of various enzyme classes, including kinases and cysteine proteases.

This document provides detailed application notes and experimental protocols for the use of this compound-based probes in activity-based protein profiling, from probe design and synthesis to target identification and quantitative analysis.

Principle of this compound-Based ABPP

A this compound-based ABP is a modular chemical tool consisting of three key components:

  • This compound Warhead: The reactive group that forms a covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target enzyme. The reactivity of the alkyne group is enhanced by the adjacent amide carbonyl, making it susceptible to nucleophilic attack.

  • Linker: A chemical scaffold that connects the warhead to the reporter tag. The linker can be designed to optimize solubility, cell permeability, and spatial orientation of the probe.

  • Reporter Tag: A functional group that enables detection and/or enrichment of probe-labeled proteins. This is often a terminal alkyne or azide (B81097) for subsequent "click" chemistry-mediated conjugation to a fluorescent dye or a biotin (B1667282) affinity tag.

The general workflow for a this compound-based ABPP experiment involves incubating the probe with a biological sample (e.g., cell lysate, intact cells), allowing it to covalently label its target proteins. The reporter tag is then used for visualization of labeled proteins by in-gel fluorescence scanning or for enrichment of labeled proteins for identification by mass spectrometry.

I. Application Notes

A. Target Enzyme Classes

This compound-based probes are primarily designed to target enzymes with a reactive cysteine residue in their active or allosteric sites. This includes, but is not limited to:

  • Protein Kinases: Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket that can be targeted by covalent inhibitors.[1] this compound probes can be used to profile the activity of these kinases and to screen for novel covalent inhibitors.

  • Cysteine Proteases: This large family of enzymes, including caspases, cathepsins, and deubiquitinases (DUBs), relies on a catalytic cysteine for their function and are thus prime targets for this compound-based probes.[1]

  • Other Cysteine-Containing Proteins: The reactivity of this compound is not limited to enzymes and can be used to profile any protein with a sufficiently nucleophilic cysteine residue.

B. Advantages of this compound as a Warhead
  • Covalent and Irreversible Binding: Forms a stable covalent bond with the target, enabling robust detection and enrichment.[2]

  • Cysteine Selectivity: Preferentially reacts with the thiol group of cysteine residues.[1]

  • Tunable Reactivity: The reactivity of the this compound warhead can be modulated through substitution on the alkyne or the amide.

  • Small Size: The compact nature of the this compound group minimizes steric hindrance and can lead to probes with good cell permeability.

C. Probe Design and Synthesis

The modular design of this compound-based ABPs allows for flexibility in their synthesis. A common strategy involves synthesizing a this compound core functionalized with a terminal alkyne, which serves as a handle for click chemistry. This allows for the late-stage introduction of various reporter tags.

A general synthetic scheme involves the coupling of propiolic acid with an amine-containing linker that is also functionalized with a terminal alkyne.

II. Experimental Protocols

A. Protocol 1: Synthesis of a Clickable this compound-Alkyne Probe

This protocol describes a general method for the synthesis of a this compound-based probe containing a terminal alkyne for click chemistry.

Materials:

  • Propiolic acid

  • Amine-linker-alkyne (e.g., propargylamine)

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve propiolic acid and the amine-linker-alkyne in an appropriate organic solvent (e.g., DMF).

  • Add the coupling agents (e.g., EDC and HOBt) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound-alkyne probe.

  • Characterize the final product by NMR and mass spectrometry.

B. Protocol 2: Labeling of Proteins in Cell Lysate with a this compound-Alkyne Probe

This protocol outlines the procedure for labeling proteins in a complex proteome with a this compound-alkyne probe.

Materials:

  • Cell lysate (prepared in a suitable buffer, e.g., PBS)

  • This compound-alkyne probe (stock solution in DMSO)

  • Protease inhibitor cocktail

  • BCA protein assay kit

Procedure:

  • Prepare cell lysate from cultured cells or tissues by standard methods.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Adjust the protein concentration to 1-2 mg/mL with lysis buffer.

  • Add the this compound-alkyne probe to the lysate to a final concentration of 1-10 µM. Include a DMSO vehicle control.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The probe-labeled lysate is now ready for downstream analysis via click chemistry.

C. Protocol 3: Click Chemistry for Biotin or Fluorophore Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin or fluorophore tag to the alkyne-labeled proteins.

Materials:

  • Probe-labeled cell lysate from Protocol 2

  • Azide-functionalized biotin or fluorophore (e.g., Biotin-azide, Rhodamine-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • SDS-PAGE loading buffer

Procedure:

  • To the probe-labeled lysate, add the following reagents in order:

    • Azide-functionalized reporter tag (final concentration 25-100 µM)

    • TCEP or sodium ascorbate (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Vortex the mixture and incubate at room temperature for 1 hour.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • The tagged proteome is now ready for visualization or enrichment.

D. Protocol 4: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol is for the visualization of fluorophore-tagged proteins.

Materials:

  • Tagged proteome from Protocol 3

  • SDS-PAGE gel

  • Fluorescence gel scanner

Procedure:

  • Resolve the tagged proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

E. Protocol 5: Enrichment of Biotin-Tagged Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins for subsequent identification by mass spectrometry.

Materials:

  • Biotin-tagged proteome from Protocol 3

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

Procedure:

  • Incubate the biotin-tagged lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation to capture the labeled proteins.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Resuspend the beads in a denaturation buffer containing urea.

  • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

  • Digest the on-bead proteins with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Acidify the peptides with formic acid.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

F. Protocol 6: Quantitative Proteomics Analysis

For quantitative analysis of target engagement, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ) can be integrated into the ABPP workflow. In a competitive ABPP experiment, cells or lysates are pre-treated with a test inhibitor before labeling with the this compound probe. The reduction in probe labeling intensity for a particular protein indicates target engagement by the inhibitor.

III. Data Presentation

Quantitative data from competitive ABPP experiments can be summarized to show the potency and selectivity of inhibitors.

Table 1: Example of Quantitative Data from a Competitive ABPP Experiment

Target ProteinIC₅₀ of Inhibitor A (µM)IC₅₀ of Inhibitor B (µM)
Kinase X0.15.2
Kinase Y2.50.05
Protease Z> 5015.8

This table is a hypothetical representation of data that could be generated.

IV. Visualizations

A. Signaling Pathway Diagram

DOT script for a simplified kinase signaling pathway that can be investigated using this compound-based probes.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Propiolamide_Probe This compound Probe Propiolamide_Probe->Kinase_A Inhibits Propiolamide_Probe->Kinase_B Inhibits

Figure 1. Simplified kinase signaling cascade targeted by this compound probes.
B. Experimental Workflow Diagram

DOT script illustrating the general workflow for activity-based protein profiling using a this compound-alkyne probe.

Start Cell Lysate Probe_Labeling Incubate with This compound-Alkyne Probe Start->Probe_Labeling Click_Chemistry Click Chemistry with Azide-Reporter Probe_Labeling->Click_Chemistry Visualization In-Gel Fluorescence Scanning Click_Chemistry->Visualization Fluorophore Tag Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Biotin Tag Digestion On-Bead Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Digestion->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

Figure 2. This compound-based ABPP workflow for target identification.
C. Logical Relationship Diagram

DOT script showing the relationship between the components of a this compound-based activity-based probe.

ABP This compound-Based ABP Warhead This compound (Reactive Group) ABP->Warhead contains Linker Linker ABP->Linker contains Reporter Reporter Tag (e.g., Alkyne) ABP->Reporter contains

Figure 3. Modular components of a this compound-based ABP.

References

Palladium-Catalyzed Cross-Coupling Reactions of Propiolamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of propiolamides, a class of compounds featuring a reactive carbon-carbon triple bond conjugated to a carbonyl group. These reactions, including the Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Heck couplings, offer powerful strategies for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and natural product synthesis. The resulting substituted propiolamides and ynamides are valuable building blocks for the construction of diverse molecular architectures.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.

Catalytic Cycle cluster_steps Catalytic Cycle Steps Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X Propiolamide-X Oxidative_Addition Oxidative Addition R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' R'-M Coupling Partner (e.g., R'-B(OR)2, R'-ZnX, R'-SnR3, R'-H) Transmetalation Transmetalation R-Pd(II)L2-R'->Pd(0)L2 R-R' Coupled Product R-Pd(II)L2-R'->R-R' M-X Byproduct Reductive_Elimination Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of propiolamides. This data is compiled from various literature sources and is intended to serve as a general guide for reaction optimization.

Coupling ReactionThis compound SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-Iodothis compoundArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)/H₂O801275-95
Suzuki-Miyaura 3-Bromothis compoundVinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001660-85
Sonogashira 3-Iodothis compoundTerminal alkynePd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃N/CuITHFrt680-98
Sonogashira 3-Bromothis compoundPhenylacetylenePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1102470-90
Negishi 3-Iodothis compoundOrganozinc reagentPd₂(dba)₃ (2.5)SPhos (5)-THF60870-92
Negishi 3-Chlorothis compoundAlkylzinc reagentPd(OAc)₂ (2)RuPhos (4)-Dioxane/NMP1001855-80
Stille 3-Iodothis compoundOrganostannanePd(PPh₃)₄ (5)--Toluene1101270-95
Stille 3-Bromothis compoundVinylstannanePd₂(dba)₃ (2)P(fur)₃ (4)-THF702465-88
Heck This compoundAryl halidePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002450-85
Heck This compoundVinyl triflatePd(PPh₃)₄ (5)-DIPEAAcetonitrile801660-90

Experimental Protocols

The following are representative, detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of propiolamides. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin compounds, in particular, are highly toxic and require careful handling and disposal.

Suzuki-Miyaura Coupling Protocol

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-iodothis compound, arylboronic acid, and K₂CO₃ in a reaction flask. B Add toluene and water. A->B C Degas the mixture with argon for 15 minutes. B->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat the mixture to 80 °C and stir for 12 hours. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry over anhydrous Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I Reaction_Selection cluster_couplings Select Coupling Strategy Desired_Product Desired Substituted this compound Suzuki Suzuki-Miyaura (Csp²-Csp² or Csp²-Csp³) Desired_Product->Suzuki Sonogashira Sonogashira (Csp-Csp²) Desired_Product->Sonogashira Negishi Negishi (Csp²-Csp³, Csp²-Csp², Csp²-Csp) Desired_Product->Negishi Stille Stille (Csp²-Csp²) Desired_Product->Stille Heck Heck (Csp²-Csp²) Desired_Product->Heck This compound-X + R-B(OR)₂ This compound-X + R-B(OR)₂ Suzuki->this compound-X + R-B(OR)₂ This compound-X + Terminal Alkyne This compound-X + Terminal Alkyne Sonogashira->this compound-X + Terminal Alkyne This compound-X + R-ZnX This compound-X + R-ZnX Negishi->this compound-X + R-ZnX This compound-X + R-SnR₃ This compound-X + R-SnR₃ Stille->this compound-X + R-SnR₃ This compound + R-X This compound + R-X Heck->this compound + R-X

Application Notes and Protocols for the Intramolecular Cyclization of N-Substituted Propiolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of N-substituted propiolamides is a powerful and versatile strategy in synthetic organic chemistry for the construction of a diverse array of nitrogen-containing heterocycles. This method offers high atom economy and allows for the generation of complex molecular architectures from readily accessible starting materials. The resulting products, such as γ-lactams, oxazoles, and quinolinones, are prevalent scaffolds in numerous biologically active compounds, making this reaction highly relevant for drug discovery and development.[1][2][3]

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of N-substituted propiolamides, covering various catalytic systems and reaction conditions.

Overview of Cyclization Strategies

The intramolecular cyclization of N-substituted propiolamides can be promoted by a range of catalysts and reagents, each offering distinct advantages in terms of substrate scope, efficiency, and selectivity. The primary methods include:

  • Transition Metal Catalysis:

    • Palladium-Catalyzed Cyclization: Widely used for the synthesis of γ-lactams and other related heterocycles.[1][3]

    • Gold-Catalyzed Cyclization: Effective for the synthesis of oxazoles and bicyclic compounds.[4]

    • Rhodium-Catalyzed Cyclization: Enables enantioselective transformations, yielding chiral lactams.[3]

    • Copper-Catalyzed Cyclization: Utilized in borylative cyclization reactions.

  • Base-Mediated Cyclization: A metal-free alternative for the synthesis of lactams.

  • Radical-Mediated Cyclization: Offers a different mechanistic pathway to access γ-lactam structures.[5]

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions significantly impacts the outcome of the cyclization. The following tables summarize quantitative data for different cyclization strategies, providing a comparative overview to aid in reaction optimization.

Table 1: Palladium-Catalyzed Intramolecular Cyclization of N-Allylpropiolamides
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Product TypeReference
PdCl₂(PhCN)₂/CuCl₂/LiClAcetonitrileRoom Temp.6-40Moderateα-chloromethylene-β-chloromethyl-γ-lactams[1]
PdCl₂ (5 mol%)Acetic Acid50-High(E)-α-halomethylene-γ-lactams[2]
Pd(PPh₃)₄/KFToluene--Highα-phenylmethylene-γ-lactams[2][3]
Pd(OAc)₂/bpyDCE/H₂O (20:1)--Moderate-Excellentα-alkylidene-β-hydroxy-γ-lactams[5]
Pd(OAc)₂/PhI(OAc)₂Acetic Acid--Good3-aza-bicyclo[3.1.0]hexan-2-ones[1]
Table 2: Gold-Catalyzed Intramolecular Cyclization of N-Substituted Propiolamides
CatalystOxidant/AdditiveSolventTemperature (°C)Time (h)Yield (%)Product TypeReference
[Au(PPh₃)]SbF₆ (5 mol%)-DichloromethaneRoom Temp.-Good-Highaza-bicyclo[3.2.0]hept-6-en-2-ones[5]
AuCl₃----Highβ-carbolinones[4]
Ph₃PAuCl (5 mol%)4-MeO-TEMPO, tBuONO1,2-Dichloroethane (B1671644)8012up to 855-Oxazole Ketones
Table 3: Rhodium-Catalyzed Enantioselective Intramolecular Cyclization
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Product TypeReference
[Rh(cod)Cl]₂/BINAP/AgSbF₆---82-96up to 99%Functionalized γ-lactams[3]

Experimental Protocols

The following are detailed protocols for key intramolecular cyclization reactions of N-substituted propiolamides.

Protocol 1: Gold-Catalyzed Synthesis of 5-Oxazole Ketones from Internal N-Propargylamides

This protocol describes a method for the synthesis of 5-oxazole ketones via a gold-catalyzed intramolecular cyclization coupled with radical chemistry.

Materials:

  • N-substituted propiolamide (1.0 equiv)

  • Ph₃PAuCl (5 mol%)

  • 4-MeO-TEMPO (2.0 equiv)

  • tert-Butyl nitrite (B80452) (tBuONO) (3.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a dry reaction tube, add the N-substituted this compound (0.2 mmol, 1.0 equiv), Ph₃PAuCl (0.01 mmol, 5 mol%), and 4-MeO-TEMPO (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,2-dichloroethane (2.0 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv) to the reaction mixture under an argon atmosphere.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the desired 5-oxazole ketone.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for Palladium-Catalyzed Cyclization to γ-Lactams

This protocol provides a general framework for the palladium-catalyzed intramolecular cyclization of N-allylpropiolamides. The specific catalyst, ligand, base, and solvent should be optimized based on the substrate and desired product as indicated in Table 1.

Materials:

  • N-allylthis compound (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (if required, e.g., PPh₃, bpy)

  • Base (if required, e.g., KF)

  • Anhydrous solvent (e.g., Acetonitrile, Toluene, Acetic Acid, DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification supplies

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the N-allylthis compound, palladium catalyst, ligand (if applicable), and base (if applicable).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (refer to Table 1 for guidance) and stir for the required time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired γ-lactam.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and a general experimental workflow for the intramolecular cyclization of N-substituted propiolamides.

G cluster_mechanism General Mechanistic Pathway for Metal-Catalyzed Cyclization A N-Substituted this compound + Metal Catalyst B Coordination of Alkyne to Metal Center A->B Coordination C Intramolecular Nucleophilic Attack B->C Activation D Cyclized Intermediate C->D Cyclization E Product Formation and Catalyst Regeneration D->E e.g., Reductive Elimination, Protonolysis

Caption: Generalized mechanistic pathway for the transition metal-catalyzed intramolecular cyclization of N-substituted propiolamides.

G cluster_workflow General Experimental Workflow prep Reaction Setup: - Dry Glassware - Inert Atmosphere (Ar/N2) reagents Addition of Reagents: - N-Substituted this compound - Catalyst - Additives/Ligands - Solvent prep->reagents reaction Reaction: - Stirring at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, HRMS, etc. purification->analysis

References

The Strategic Use of Propiolamide in the Synthesis of γ-Lactams: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural products.[1][2][3] Its synthesis has been a focal point of organic chemistry, with numerous strategies developed for its efficient construction. Among the versatile building blocks utilized, propiolamides, particularly N-allyl propiolamides, have emerged as powerful precursors for the synthesis of highly substituted and functionalized γ-lactams.[1][2][4] This document provides a comprehensive overview of the primary synthetic routes employing propiolamides, complete with detailed experimental protocols and comparative data, to guide researchers in leveraging this chemistry for their synthetic endeavors.

The intramolecular cyclization of N-allyl propiolamides is a highly efficient, atom-economical, and operationally simple strategy for constructing the γ-lactam core.[1][2] The two predominant methodologies for achieving this transformation are transition metal-catalyzed cyclization and radical-mediated cyclization.[1]

Transition Metal-Catalyzed Cyclization

A variety of transition metals, including palladium, rhodium, gold, silver, and copper, have been successfully employed to catalyze the intramolecular cyclization of N-allyl propiolamides.[1][4] These methods offer diverse pathways to access a range of substituted γ-lactams.

Palladium-Catalyzed Synthesis

Palladium catalysis has been extensively explored for the synthesis of γ-lactams from N-allyl propiolamides, leading to the formation of various functionalized products.[1] Early work by Lu and coworkers demonstrated the synthesis of α-chloromethylene-β-chloromethyl-γ-lactams.[1] Subsequent developments have expanded the scope to include the synthesis of (E)-α-halomethylene-γ-lactams and α-phenylmethylene-γ-lactams through tandem cyclization/coupling reactions.[1][4]

A general workflow for a palladium-catalyzed cyclization is depicted below.

G cluster_workflow General Experimental Workflow start Start reagents Combine N-allyl propiolamide, Pd catalyst, ligands, and solvent start->reagents reaction Heat reaction mixture (e.g., 50-100 °C) reagents->reaction monitoring Monitor reaction progress (TLC, GC-MS, etc.) reaction->monitoring workup Aqueous workup and extraction of product monitoring->workup purification Purify by column chromatography workup->purification product Characterize γ-lactam product purification->product

General experimental workflow for γ-lactam synthesis.

The mechanism of the palladium-catalyzed cyclization can vary depending on the specific catalyst system and substrates used. A plausible mechanism for the Pd(II)-catalyzed cis-chloropalladation-cyclization is illustrated below.

G cluster_mechanism Palladium-Catalyzed Cyclization Mechanism A N-allyl This compound C cis-Chloropalladation Intermediate A->C + PdCl2 B PdCl2 E Cyclized Pd(II) Intermediate C->E Intramolecular Nucleophilic Attack D Intramolecular Cyclization G (E)-α-halomethylene -γ-lactam E->G β-Hydride Elimination or Dehalopalladation F Dehalopalladation

Mechanism of Pd(II)-catalyzed cyclization.

Table 1: Comparison of Palladium-Catalyzed Syntheses of γ-Lactams

Catalyst SystemSubstrateSolventTemp. (°C)Time (h)Yield (%)Product
PdCl2(PhCN)2/CuCl2/LiClN-allyl propiolamidesAcetonitrileRT6-40-α-chloromethylene-β-chloromethyl-γ-lactams[1]
PdCl2 (5 mol%)1,6-enyne substratesHOAc50-High(E)-α-halomethylene-γ-lactams[1][4]
Pd(PPh3)4/KFN-allyl propiolamidesToluene--Highα-phenylmethylene-γ-lactams (with phenylboronic acid)[1][5]

Experimental Protocol: PdCl2-Catalyzed cis-Chloropalladation-Cyclization[1][4]

Materials:

  • N-allyl this compound substrate (1.0 mmol)

  • Palladium(II) chloride (PdCl2) (0.05 mmol, 5 mol%)

  • Glacial acetic acid (HOAc) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-allyl this compound substrate (1.0 mmol) and glacial acetic acid (5 mL).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Add palladium(II) chloride (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (E)-α-halomethylene-γ-lactam.

  • Characterize the final product using spectroscopic methods (1H NMR, 13C NMR, HRMS).

Radical-Mediated Cyclization

Radical-mediated cyclizations of N-allyl propiolamides provide an alternative and powerful route to γ-lactams.[1] These reactions are typically initiated by radical initiators and proceed through a radical cascade mechanism.

Tributyltin Hydride-Mediated Synthesis

A well-established method for the radical cyclization of N-allyl propiolamides involves the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[1][4] This reaction proceeds via a 5-exo cyclization to yield α-stannylmethylene γ-lactams, which can be further converted to α-methylene γ-lactams.[4]

The mechanism for this radical cyclization is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from Bu3SnH to form the tributyltin radical. This radical adds to the alkyne of the this compound, initiating the cyclization cascade.

G cluster_mechanism_radical Radical-Mediated Cyclization Mechanism A N-allyl This compound C Vinyl Radical Intermediate A->C + Bu3Sn• B Bu3Sn• E Cyclized Radical Intermediate C->E Intramolecular Radical Addition D 5-exo-trig Cyclization G α-stannylmethylene -γ-lactam E->G + Bu3SnH F H-atom abstraction from Bu3SnH

Mechanism of Bu3SnH-mediated radical cyclization.

Table 2: Comparison of Radical-Mediated Syntheses of γ-Lactams

ReagentsInitiatorSolventTemp.TimeYield (%)Product
Bu3SnH (1.2 equiv.)AIBN (10 mol%)Benzene (B151609)Reflux--α-stannylmethylene γ-lactams[1][4]
Diethylzinc or DimethylzincOxygen-RT-Good to excellentα-alkylidene-γ-lactams (with alkyl iodides)[1]

Experimental Protocol: Bu3SnH-Mediated Radical Cyclization[1][4]

Materials:

  • N-allyl this compound substrate (1.0 mmol)

  • Tributyltin hydride (Bu3SnH) (1.2 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%)

  • Anhydrous benzene (10 mL)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringe pump

  • Standard glassware for workup and purification

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, under an inert atmosphere.

  • In the flask, dissolve the N-allyl this compound substrate (1.0 mmol) and AIBN (0.1 mmol) in anhydrous benzene (5 mL).

  • Heat the solution to reflux.

  • In a separate syringe, prepare a solution of tributyltin hydride (1.2 mmol) in anhydrous benzene (5 mL).

  • Using a syringe pump, add the tributyltin hydride solution to the refluxing reaction mixture over a period of 2-4 hours.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-stannylmethylene γ-lactam.

  • (Optional) The resulting α-stannylmethylene γ-lactam can be destannylated using HCl in ether to yield the corresponding α-methylene γ-lactam.[4]

  • Characterize the final product using spectroscopic methods.

Conclusion

The use of propiolamides, particularly N-allyl propiolamides, offers a versatile and efficient platform for the synthesis of a diverse range of functionalized γ-lactams. Both transition metal-catalyzed and radical-mediated cyclization strategies provide robust methods for the construction of this important heterocyclic core. The choice of method will depend on the desired substitution pattern of the final product and the available starting materials. The protocols and data presented herein serve as a valuable resource for researchers aiming to incorporate these powerful synthetic strategies into their research and development programs.

References

Application Notes and Protocols for Transition-Metal-Free Semireduction of Propiolamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the transition-metal-free semireduction of propiolamide derivatives. This method offers a facile and efficient route to selectively synthesize (E)-cinnamamides, which are important structural motifs in medicinal chemistry.[1] The reaction utilizes inexpensive and commercially available reagents, avoiding the need for transition-metal catalysts.[1]

Application Notes

The transition-metal-free semireduction of propiolamides using pinacolborane (HBpin) and catalytic potassium tert-butoxide (KOtBu) provides a robust method for obtaining (E)-3-substituted acrylamide (B121943) derivatives.[2] This reaction is characterized by its high yields, excellent E/Z selectivity, and broad substrate scope.[2]

Key Features:

  • High Stereoselectivity: The reaction proceeds via a trans-selective semireduction, affording the (E)-isomer with high selectivity (>99:1 E/Z for many substrates).[1][3]

  • Broad Substrate Scope: The method is tolerant of a wide variety of functional groups on the this compound substrate, including sterically hindered N-substituents, electron-donating and electron-withdrawing groups on aryl rings, halogens, and heteroaromatics.[1][2]

  • Mild Reaction Conditions: The reaction can be performed under relatively mild conditions, making it suitable for late-stage functionalization of complex molecules.[2]

  • Cost-Effective and Scalable: The use of inexpensive reagents and the demonstrated success on a gram scale make this protocol economically viable and scalable.[1]

  • Mechanism: Mechanistic studies suggest the formation of an activated Lewis acid-base complex between pinacolborane and the base, which then delivers a hydride to the α-carbon of the this compound, followed by a rapid trans-protonation.[1][2][3][4][5]

Applications in Drug Development:

Cinnamamides are prevalent in numerous biologically active compounds. This protocol has been successfully applied to the late-stage synthesis of an analog of FK866, a potent inhibitor of nicotinamide (B372718) mononucleotide adenyltransferase (NMNAT), highlighting its utility in medicinal chemistry and drug discovery programs.[1][2][3][4]

Proposed Reaction Mechanism

The proposed mechanism for the transition-metal-free semireduction of propiolamides is initiated by the formation of a Lewis acid-base complex between pinacolborane and potassium tert-butoxide. This complex then delivers a hydride to the α-carbon of the this compound, leading to a vinyl boronate intermediate. Subsequent rapid protonation occurs in a trans fashion to yield the (E)-cinnamamide product.

Reaction_Mechanism cluster_0 Step 1: Formation of Activated Complex cluster_1 Step 2: Hydride Transfer cluster_2 Step 3: Trans-Protonation HBpin Pinacolborane (HBpin) Complex [HBpin-OtBu]- K+ HBpin->Complex + KOtBu KOtBu Potassium tert-butoxide (KOtBu) This compound This compound Intermediate Vinyl Boronate Intermediate This compound->Intermediate + [HBpin-OtBu]- K+ Product (E)-Cinnamamide Intermediate->Product + H+ (from tBuOH)

Caption: Proposed reaction mechanism for the semireduction.

Experimental Workflow

The general experimental workflow for the transition-metal-free semireduction of propiolamides is straightforward and can be completed in a standard laboratory setting.

Experimental_Workflow Start Start Setup Flame-dry glassware under vacuum and backfill with Argon/Nitrogen Start->Setup Reagents Add this compound and solvent (THF) Setup->Reagents Cooling Cool reaction mixture (e.g., -78 °C or 25 °C) Reagents->Cooling Addition Add base (KOtBu) and pinacolborane (HBpin) Cooling->Addition Reaction Heat the reaction mixture (e.g., 40 °C or 60 °C) and stir Addition->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Quench Quench the reaction Monitoring->Quench Upon completion Extraction Workup and extraction Quench->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Characterize the product (NMR, MS) Purification->Analysis End End Analysis->End

References

Propiolamide Functionalization for Advanced Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in a multitude of research and development areas, including biomaterials science, drug delivery, and diagnostics. The ability to precisely control the chemical and biological properties of a material's surface allows for the enhancement of biocompatibility, the immobilization of bioactive molecules, and the creation of targeted interfaces. Propiolamide, and other terminal alkyne-containing molecules, serve as powerful tools for surface functionalization through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

These application notes provide detailed protocols for the functionalization of various surfaces using this compound as a model terminal alkyne. The protocols are designed to be adaptable for a range of substrates and subsequent bioconjugation applications.

Core Applications

This compound-based surface modification is a versatile strategy with broad applications, including:

  • Biomaterial Engineering: Enhancing the biocompatibility of implants and medical devices to reduce fouling and promote specific cellular interactions.

  • Targeted Drug Delivery: Functionalizing nanoparticles and other drug carriers with targeting ligands (e.g., peptides, antibodies) to improve therapeutic efficacy and reduce off-target effects.

  • Biosensor Development: Immobilizing capture probes (e.g., antibodies, nucleic acids) onto sensor surfaces for the sensitive and specific detection of biomarkers.

  • Cell Culture Engineering: Creating defined surfaces that can control cell adhesion, proliferation, and differentiation for tissue engineering and regenerative medicine applications.

Experimental Protocols

Protocol 1: Surface Activation and Silanization for Glass or Silica (B1680970) Substrates

This protocol describes the initial steps required to introduce reactive alkyne groups onto glass or silica-based surfaces using an alkyne-functionalized silane (B1218182).

Materials:

  • Glass or silica substrate (e.g., microscope slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Propargyloxypropyl)trimethoxysilane or similar alkyne-silane

  • Anhydrous toluene

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Dry the substrate under a stream of nitrogen gas. This process generates hydroxyl (-OH) groups on the surface, making it reactive to silanes.

  • Silanization with Alkyne-Silane:

    • Prepare a 2% (v/v) solution of (3-propargyloxypropyl)trimethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.

    • After immersion, rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unbound silane.

    • Dry the functionalized substrate under a stream of nitrogen gas. The surface is now "alkyne-activated" and ready for click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Immobilization of Azide-Modified Molecules

This protocol details the "click" reaction to covalently attach an azide-functionalized molecule of interest (e.g., a peptide, protein, or drug molecule) to the alkyne-activated surface.

Materials:

  • Alkyne-activated substrate (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin, Azido-RGD peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of "Click" Reagent Solution:

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 200 mM in deionized water, freshly prepared), and THPTA (e.g., 100 mM in deionized water).

    • Prepare a solution of the azide-functionalized molecule in PBS at the desired concentration (typically in the micromolar to low millimolar range).

    • In a typical reaction, the final concentrations of the click reagents are: 1 mM CuSO₄, 5 mM sodium ascorbate, and 5 mM THPTA. The azide-functionalized molecule concentration will depend on the specific application.

  • Click Reaction:

    • Place the alkyne-activated substrate in a suitable reaction vessel.

    • Add the solution of the azide-functionalized molecule to the vessel, ensuring the surface is fully covered.

    • Add the CuSO₄ and THPTA solutions to the reaction mixture and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be performed in a humidified chamber to prevent evaporation.

  • Washing and Drying:

    • After the reaction, remove the substrate and wash it extensively with PBS and then deionized water to remove any unreacted reagents and byproducts.

    • Dry the functionalized substrate under a stream of nitrogen gas.

Characterization and Quantitative Data

The success of the surface modification can be assessed using various surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Surface Characterization Before and After this compound Functionalization

SurfaceWater Contact Angle (°)N (1s) Atomic % (from XPS)C (1s) Atomic % (from XPS)O (1s) Atomic % (from XPS)
Unmodified Glass< 10°023.555.1
Alkyne-Silanized Glass75° ± 5°045.238.7
After Click with Azido-PEG45° ± 3°3.158.929.8

Note: The data presented are representative and can vary depending on the specific substrate, silane, and azide-modified molecule used.

Table 2: Quantitative Analysis of Cell Adhesion on Functionalized Surfaces

SurfaceCell TypeCell Adhesion (cells/cm²)
Unmodified PolystyreneL929 fibroblasts2.44 x 10⁴
Alkyne-Functionalized PolystyreneL929 fibroblasts2.38 x 10⁴
pSBAz-Modified Surface (antifouling)L929 fibroblasts1.64 x 10⁴[1]
RGD-Functionalized SurfaceOsteoblastsSignificantly Increased*

*Qualitative descriptions are used where specific numerical data was not available in the cited literature. RGD functionalization is well-established to promote osteoblast adhesion.

Table 3: Quantitative Analysis of Protein Adsorption on Functionalized Surfaces

SurfaceProteinAdsorbed Amount (ng/cm²)
Hydrophilic SurfaceAlbuminHigh
Hydrophobic SurfaceAlbuminLow
Hydrophilic SurfaceFibronectinLow
Hydrophobic SurfaceFibronectinHigh
Magnesium-incorporated anodized surfaceFibronectinSignificantly higher than control[2]
Blasted titanium surface (control)FibronectinLower than test surface[2]
Magnesium-incorporated anodized surfaceAlbuminSignificantly lower than control[2]
Blasted titanium surface (control)AlbuminHigher than test surface[2]

*General trends are indicated as specific quantitative data for this compound-functionalized surfaces were not available in the initial search results. The data on magnesium-incorporated surfaces is included to illustrate the type of quantitative comparisons that are made.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Click Chemistry cluster_2 Application A Substrate (e.g., Glass, Silica) B Piranha Cleaning (Hydroxylation) A->B Cleaning C Silanization with Alkyne-Silane B->C Activation D Alkyne-Activated Surface C->D G Functionalized Surface D->G CuAAC Reaction E Azide-Modified Molecule E->G CuAAC Reaction F CuSO4, Na-Ascorbate, THPTA F->G CuAAC Reaction H Cell Culture G->H I Drug Delivery System G->I J Biosensor G->J

General workflow for surface functionalization.
RGD-Integrin Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade RGD RGD Peptide on Functionalized Surface Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src ERK ERK FAK->ERK Paxillin Paxillin Src->Paxillin Actin Actin Cytoskeleton Reorganization Paxillin->Actin Proliferation Cell Proliferation & Survival ERK->Proliferation

RGD-Integrin mediated cell adhesion signaling.

Conclusion

This compound functionalization via click chemistry offers a robust and versatile platform for modifying surfaces for a wide array of biological and biomedical applications. The protocols provided herein serve as a foundation for researchers to develop tailored surfaces with specific functionalities. The quantitative data and characterization methods outlined are essential for validating the modification process and understanding the resulting surface properties and their impact on biological interactions.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Propiolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide and its derivatives serve as valuable building blocks in solid-phase synthesis (SPS), primarily due to the presence of a terminal alkyne group. This functional group provides a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The robust and highly specific nature of the CuAAC reaction allows for the efficient conjugation of a wide array of molecules, including peptides, small molecules, and reporter tags, to a solid support under mild conditions.[1][2][3]

These application notes provide detailed protocols for the immobilization of an alkyne moiety using propiolic acid (as a proxy for this compound's reactive carboxyl group) onto an amino-functionalized solid support and the subsequent on-resin CuAAC reaction.

Data Presentation

Table 1: Representative Resin Loading Efficiency of Propiolic Acid on Amino-Functionalized Resin

Resin TypeAmine Loading (mmol/g)Coupling MethodPropiolic Acid Loading (mmol/g)Loading Efficiency (%)
Amino-Merrifield1.0DIC/HOBt0.8585
TentaGel NH20.4HATU/DIPEA0.3895
Rink Amide AM0.7HBTU/DIPEA0.6593

Note: Data are representative and may vary depending on specific resin characteristics, reaction conditions, and analytical methods used for determination.

Table 2: Representative Yields for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne-Functionalized ResinAzide PartnerCopper SourceLigandSolventReaction Time (h)Product Yield (%)
Propioloyl-Amino-MerrifieldBenzyl (B1604629) AzideCuSO4·5H2O / Sodium Ascorbate (B8700270)NoneDMF/H2O (9:1)12>95
Propioloyl-TentaGelAzido-PEG-FluorophoreCuITBTADCM8>98
Propioloyl-Rink AmideAzido-PeptideCuSO4·5H2O / Sodium AscorbateNoneNMP/H2O (9:1)16>90

Note: Yields are typically determined by cleavage of a test sample from the resin followed by HPLC or LC-MS analysis.[4] On-resin reactions often proceed to near completion.

Experimental Protocols

Protocol 1: Immobilization of Propiolic Acid on Amino-Functionalized Resin

This protocol describes the coupling of propiolic acid to a primary amine-containing solid support to generate an alkyne-functionalized resin.

Materials:

  • Amino-functionalized resin (e.g., Amino-Merrifield, TentaGel NH2)

  • Propiolic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • 1-Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF, for optional Fmoc-protecting group removal if using Rink Amide resin)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin (1.0 g, with a loading of 0.5 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Optional Fmoc Deprotection (for Rink Amide Resins): If using an Fmoc-protected amino resin, treat the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each). Wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation of Propiolic Acid: In a separate vial, dissolve propiolic acid (5 equivalents relative to resin loading) and HOBt (5 eq.) in DMF (5 mL). Add DIC (5 eq.) and allow the mixture to pre-activate for 10 minutes. Alternatively, for a HATU-based activation, dissolve propiolic acid (5 eq.) and HATU (4.9 eq.) in DMF (5 mL), then add DIPEA (10 eq.).

  • Coupling Reaction: Drain the solvent from the swollen resin and add the activated propiolic acid solution. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to obtain the this compound-functionalized resin.

  • Quantification (Optional): The loading of the alkyne can be quantified using methods such as the Kaiser test (to confirm the absence of free amines) or by cleaving a small amount of a known attached molecule and analyzing by HPLC.

G cluster_workflow Workflow: Immobilization of Propiolic Acid start Start: Amino- Functionalized Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Optional: Fmoc Deprotection (Piperidine/DMF) swell->deprotect If applicable couple 4. Coupling Reaction deprotect->couple activate 3. Activate Propiolic Acid (e.g., DIC/HOBt) activate->couple wash 5. Wash Resin (DMF, DCM, MeOH) couple->wash dry 6. Dry Resin wash->dry end End: Alkyne- Functionalized Resin dry->end

Immobilization of Propiolic Acid Workflow

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the resin-bound alkyne and an azide-containing molecule.

Materials:

  • Alkyne-functionalized resin (from Protocol 1)

  • Azide-containing molecule (e.g., benzyl azide, azido-peptide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., DMF/H2O 9:1, NMP/H2O 9:1, or DCM)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the alkyne-functionalized resin (1.0 g) in the chosen reaction solvent (10 mL) for 1 hour.

  • Prepare Reagent Solutions:

    • Dissolve the azide-containing molecule (5 equivalents relative to resin loading) in the reaction solvent.

    • Prepare a fresh solution of sodium ascorbate (10 eq.) in water.

    • Prepare a solution of CuSO4·5H2O (1 eq.) in water.

  • Reaction Setup: Drain the solvent from the swollen resin. Add the solution of the azide-containing molecule.

  • Initiate Click Reaction: Add the sodium ascorbate solution to the resin suspension, followed by the CuSO4·5H2O solution. The mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction: Agitate the reaction mixture at room temperature for 8-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove copper salts and excess reagents. A recommended washing sequence is:

    • Reaction solvent (3 x 10 mL)

    • A solution of 0.5% diisopropylethylamine in DMF (to scavenge residual copper) (3 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • Methanol (3 x 10 mL)

  • Drying: Dry the resin under vacuum. The resin now bears the 1,2,3-triazole-linked product.

G cluster_workflow Workflow: On-Resin CuAAC Reaction start Start: Alkyne- Functionalized Resin swell 1. Swell Resin (Reaction Solvent) start->swell add_azide 2. Add Azide Solution swell->add_azide initiate 3. Initiate Reaction (Sodium Ascorbate, CuSO4) add_azide->initiate react 4. Agitate at RT initiate->react wash 5. Wash Resin react->wash dry 6. Dry Resin wash->dry end End: Triazole-Linked Product on Resin dry->end

On-Resin CuAAC Reaction Workflow

Signaling Pathways and Logical Relationships

The use of this compound in solid-phase synthesis is not directly involved in biological signaling pathways. Instead, it facilitates a chemical transformation workflow. The logical relationship is a sequential process where the solid support is first functionalized with an alkyne, which then serves as a reactive site for the covalent attachment of a molecule of interest via a click reaction.

G cluster_logic Logical Relationship of this compound in SPS resin Solid Support (e.g., Amino Resin) alkyne_resin Alkyne-Functionalized Resin resin->alkyne_resin Immobilization This compound This compound (or Propiolic Acid) This compound->alkyne_resin final_product Final Conjugated Product on Resin alkyne_resin->final_product CuAAC 'Click' Reaction azide Azide-Containing Molecule azide->final_product

References

Propiolamide as a Fragment in Covalent Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action compared to their non-covalent counterparts.[1] This is achieved through the formation of a stable, covalent bond between the inhibitor and a specific nucleophilic residue on the target protein, most commonly a cysteine. The design of TCIs involves the strategic incorporation of an electrophilic "warhead" into a ligand scaffold that directs it to the desired binding site.

Among the various electrophilic warheads, α,β-unsaturated carbonyl compounds, such as acrylamides, have been extensively utilized and are present in several FDA-approved drugs. More recently, propiolamide, a related α,β-unsaturated amide, has garnered significant interest as a promising fragment in covalent inhibitor design. This document provides detailed application notes and protocols for researchers interested in utilizing the this compound fragment for the development of novel covalent inhibitors, with a focus on targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

This compound vs. Acrylamide (B121943): A Comparative Overview

This compound and acrylamide are both Michael acceptors that react with the thiol group of cysteine residues. However, they exhibit distinct reactivity profiles that can be leveraged in inhibitor design. Propiolamides are generally considered to be more reactive than acrylamides. This heightened reactivity can be advantageous in certain contexts, potentially leading to faster rates of covalent bond formation and higher inhibitor potency. However, it also necessitates careful optimization to mitigate the risk of off-target reactivity and associated toxicities.

The choice between a this compound and an acrylamide warhead is a critical design consideration that depends on the specific target and the desired pharmacological profile. A less reactive warhead like acrylamide may allow for more nuanced structure-activity relationship (SAR) studies, where the non-covalent binding affinity of the scaffold plays a more dominant role in overall potency. In contrast, the high reactivity of this compound may mask subtle changes in non-covalent interactions.

Quantitative Data Presentation

The following tables summarize the in vitro potency of representative covalent inhibitors, highlighting the comparative efficacy of this compound and acrylamide warheads where data is available.

Table 1: Comparative in vitro Potency of EGFR Inhibitors

Inhibitor/WarheadTarget(s)Assay TypeIC50 (nM) vs. WT EGFRIC50 (nM) vs. L858R/T790M Mutantk_inact_/K_I (M⁻¹s⁻¹) vs. WT EGFRReference(s)
Acrylamide-Based
AfatinibEGFR, HER2, HER4Biochemical0.5106.3 - 23 x 10⁶
DacomitinibEGFR, HER2, HER4Biochemical643.71.0 x 10⁶
OsimertinibEGFR (T790M selective)Biochemical1211.7 x 10⁵
This compound-Based
Poziotinib Analogue (Compound 19, R-enantiomer)EGFRTR-FRET1.90.4Not Reported
Poziotinib Analogue (Compound 20, S-enantiomer)EGFRTR-FRET1.60.4Not Reported

Table 2: In vitro Potency of Acrylamide-Based BTK Inhibitors

InhibitorTargetAssay TypeIC50 (nM)k_inact_/K_I (M⁻¹s⁻¹)Reference(s)
IbrutinibBTKBiochemical0.5 - 2.6Not Reported
AcalabrutinibBTKBiochemical3 - 530,000
ZanubrutinibBTKBiochemical<1Not Reported
Compound 27BTKBiochemicalNot Reported12,000

Note: Direct head-to-head comparative data for this compound-based BTK inhibitors was not available in the reviewed literature. The development and publication of such data would be highly valuable to the field.

Signaling Pathways

This compound-based covalent inhibitors have been successfully developed to target key kinases in oncogenic signaling pathways. Below are simplified diagrams of the EGFR and BTK signaling cascades, which are frequent targets for this class of inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor This compound-based EGFR Inhibitor Inhibitor->EGFR Covalently Binds (Inhibits)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (B-cell Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Binds Inhibitor This compound-based BTK Inhibitor Inhibitor->BTK Covalently Binds (Inhibits)

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Protocols

The following section provides detailed protocols for key experiments used to characterize this compound-based covalent inhibitors.

Biochemical Kinase Inhibition Assay (Time-Dependent IC50)

This assay determines the time-dependent inhibitory potency of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, BTK)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

  • This compound-based inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the this compound-based inhibitor in kinase assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the purified kinase to the assay buffer. Add the serially diluted inhibitor to the enzyme solution. Include a DMSO-only control.

  • Time-Course Incubation: Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent mechanism of action.

Kinase_Assay_Workflow Start Start Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor Start->Inhibitor_Prep Preincubation Pre-incubate Kinase with Inhibitor at Various Time Points Inhibitor_Prep->Preincubation Reaction_Start Initiate Kinase Reaction with Substrate and ATP Preincubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Detection Measure ADP Production (e.g., ADP-Glo™) Reaction_Incubation->Detection Data_Analysis Calculate Time-Dependent IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a time-dependent biochemical kinase assay.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, Ramos for BTK)

  • Cell culture medium

  • This compound-based inhibitor stock solution (in DMSO)

  • CellTiter-Glo® 2.0 Assay reagent (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the this compound-based inhibitor. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement and Pathway Modulation

This protocol is used to assess the covalent modification of the target protein and the downstream effects on the signaling pathway.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound-based inhibitor stock solution (in DMSO)

  • Ligand for pathway stimulation (e.g., EGF for EGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-BTK, anti-total-BTK, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with varying concentrations of the this compound-based inhibitor for a specified time. For receptor tyrosine kinases like EGFR, you may need to stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation and expression levels.

Conclusion

The this compound moiety is a valuable and increasingly popular electrophilic warhead for the design of targeted covalent inhibitors. Its distinct reactivity profile compared to the more traditional acrylamide offers both opportunities and challenges for medicinal chemists. By carefully considering the structure-activity relationships and employing the robust experimental protocols outlined in this document, researchers can effectively harness the potential of this compound-based fragments to develop novel and potent covalent therapeutics. Further head-to-head comparisons with other warheads, particularly in the context of emerging kinase targets, will be crucial for refining the design principles of next-generation covalent inhibitors.

References

Propiolamide-Based Fluorescent Probes for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide-based fluorescent probes are a class of chemical tools designed for the sensitive and selective detection of specific biological molecules within living systems. These probes utilize the this compound functional group, an activated alkyne, as a reactive site for Michael addition reactions. This reactivity is particularly well-suited for targeting nucleophilic species, most notably biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). The interaction between the this compound probe and its target analyte triggers a change in the probe's fluorescence properties, enabling visualization and quantification of the target molecule in complex biological environments like living cells. This "turn-on" or ratiometric fluorescence response provides a high signal-to-noise ratio, making these probes valuable for bioimaging applications in basic research and drug discovery. The selective detection of thiols is of significant biological importance, as imbalances in their cellular concentrations are linked to various pathological conditions, including cardiovascular and neurodegenerative diseases.[1][2]

Quantitative Data of this compound-Based and Thiol-Reactive Fluorescent Probes

The following table summarizes the key quantitative parameters of selected fluorescent probes reactive with thiols, including those with Michael acceptor functionalities similar to propiolamides. This data allows for a comparative assessment of their performance characteristics for bioimaging applications.

Probe Name/TypeTarget Analyte(s)Excitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features & Reference
This compound-based Tag Cysteine, Homocysteine----Preferential reaction with thiols over amines; fluorescence upon intramolecular cyclization.[2]
TQ Green Glutathione (GSH)488463 (after reaction)-20 nMRatiometric detection of GSH.[3]
Probe 1 (Fluorescein-based) Thiols (GSH, Cys, Hcy)4855200.65 (GSH), 0.91 (Cys), 0.47 (Hcy)10⁻⁷–10⁻⁸ M"Turn-on" probe with rapid response.[3]
Probe 3 (Rhodamine B-based) Glutathione (GSH)-586-0.219 µMOver 200-fold fluorescence increase upon reaction with GSH.[4]
ZHJ-X (Cyanobiphenyl-based) Cysteine (Cys)---3.8 x 10⁻⁶ MSpecific recognition of cysteine.[5]
PRH (Hemicyanine-based) Cysteine (Cys)425630-0.344 µM"Turn-off" probe with near-infrared emission.[6]
Quinolizinium-based Probe Cysteine (Cys)---0.18 µM"Turn-off" probe with high selectivity for cysteine.[7]
Cou-Br (Coumarin-based) Glutathione (GSH)----Two-photon fluorescent probe for GSH.[8]
Thiol Fluorescent Probe IV Thiols (2-ME, GSH, Cys)4004650.47 (after reaction)≤0.5 nM (GSH)Fast-reacting with a 470-fold increase in fluorescence.[9]
Naph-EA-mal Thiols----Ultrafast "turn-on" probe for protein labeling and bioimaging.[10]

Note: Specific excitation and emission data for the generic "this compound-based tag" were not detailed in the reviewed literature, as the focus was on the reaction mechanism.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thiol-Propiolamide Interaction

The detection mechanism of this compound-based fluorescent probes for thiols, such as cysteine, involves a two-step process: a Michael addition followed by an intramolecular cyclization. This reaction pathway is highly selective for aminothiols like cysteine and homocysteine over other thiols like glutathione, which lacks the necessary adjacent amine group for the cyclization step.

Thiol_Propiolamide_Interaction This compound This compound Probe (Non-fluorescent) Michael_Adduct Thiol-Michael Adduct (Non-fluorescent) This compound->Michael_Adduct Michael Addition (Thiol attacks alkyne) Thiol Cysteine / Homocysteine (-SH and -NH2 groups) Thiol->Michael_Adduct Cyclized_Product Cyclized Product (Fluorescent) Michael_Adduct->Cyclized_Product Intramolecular Cyclization (Amine attacks amide)

Caption: Reaction mechanism of a this compound probe with an aminothiol.

General Experimental Workflow for Bioimaging

The following diagram outlines a typical workflow for the use of this compound-based fluorescent probes in cellular imaging experiments.

Bioimaging_Workflow Cell_Culture Cell Culture (e.g., HeLa, HepG2) Probe_Loading Probe Incubation (Add this compound probe to cells) Cell_Culture->Probe_Loading Washing Wash Cells (Remove excess probe) Probe_Loading->Washing Imaging Fluorescence Microscopy (Acquire images at specific λex/λem) Washing->Imaging Data_Analysis Data Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis

Caption: General workflow for cellular imaging with fluorescent probes.

Experimental Protocols

Synthesis of a Generic this compound-Based Fluorescent Probe

This protocol describes a general method for the synthesis of a this compound-functionalized fluorophore, which can serve as a fluorescent probe for thiols. The synthesis involves the coupling of a fluorophore containing a carboxylic acid group with propargylamine (B41283).

Materials:

  • Fluorophore with a carboxylic acid moiety (e.g., Carboxyfluorescein, Rhodamine B)

  • Propargylamine

  • Coupling agents (e.g., TBTU, DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolution: Dissolve the fluorophore-carboxylic acid (1 equivalent) in a minimal amount of anhydrous DCM.

  • Activation: Add TBTU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add propargylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound-functionalized fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may need to be optimized for different fluorophores.

Protocol for Cellular Imaging of Thiols

This protocol provides a general procedure for staining and imaging intracellular thiols using a this compound-based fluorescent probe in cultured mammalian cells.

Materials:

  • This compound-based fluorescent probe

  • Mammalian cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Confocal laser scanning microscope

  • Cell culture plates or chambered coverglass

Procedure:

  • Cell Seeding: Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass) and culture them in complete medium until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of the this compound-based fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed serum-free medium or PBS to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe at 37°C in a CO₂ incubator for a specified period (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, unreacted probe.

  • Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Immediately image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for the specific fluorophore.

  • (Optional) Control Experiment: To confirm the specificity of the probe for thiols, pre-treat cells with a thiol-blocking agent, such as N-ethylmaleimide (NEM), before incubating with the this compound probe. A significant reduction in the fluorescence signal in the NEM-treated cells would indicate that the probe is selectively reacting with intracellular thiols.

  • Image Analysis: Analyze the acquired images using appropriate software to quantify the fluorescence intensity in different cellular compartments or across different experimental conditions.

Conclusion

This compound-based fluorescent probes represent a promising class of tools for the selective detection and imaging of biological thiols, particularly cysteine and homocysteine. Their mechanism of action, involving a Michael addition followed by an intramolecular cyclization, provides a basis for high selectivity and a "turn-on" fluorescence response. The protocols outlined in this document provide a starting point for the synthesis and application of these probes in bioimaging studies. Further development and optimization of this compound-based probes are expected to provide even more powerful tools for investigating the roles of thiols in health and disease, with potential applications in drug discovery and diagnostics.

References

Troubleshooting & Optimization

Troubleshooting Propiolamide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of propiolamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its solubility?

A1: this compound is a small organic molecule with the chemical formula C₃H₃NO. Its structure, consisting of an amide group and a terminal alkyne, influences its solubility. Based on computational predictions, this compound is expected to be a neutral molecule in typical aqueous buffer pH ranges (pH 1-8), with a predicted pKa for the amide proton of approximately 17. The predicted LogP value (a measure of lipophilicity) is around -0.4, suggesting it is a relatively hydrophilic compound.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?

A2: Difficulty in dissolving this compound can arise from several factors:

  • Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility of this compound in that specific buffer system.

  • pH of the Buffer: While this compound is predicted to be neutral over a wide pH range, the ionic strength and specific components of the buffer can still influence its solubility.

  • Temperature: Solubility is temperature-dependent. Attempting to dissolve it at a low temperature may reduce its solubility.

  • Dissolution Kinetics: The rate of dissolution may be slow. Insufficient mixing time or energy (e.g., vortexing, sonication) can lead to incomplete dissolution.

  • Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.

Q3: Is this compound stable in aqueous buffers?

Troubleshooting Guides

Issue 1: this compound is not fully dissolving, and a precipitate is visible.

This is a common issue indicating that the concentration of this compound is above its solubility limit in the chosen aqueous buffer.

Troubleshooting Workflow:

G start Visible Precipitate step1 Reduce Final Concentration start->step1 step2 Increase Temperature step1->step2 If precipitate persists step3 Sonication step2->step3 If precipitate persists step4 Use a Co-solvent step3->step4 If precipitate persists end This compound Dissolved step4->end

Figure 1. Troubleshooting workflow for visible precipitate.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the target concentration of this compound.

  • Increase the Temperature: Gently warming the buffer (e.g., to 37°C) can increase the solubility of many compounds. However, be mindful of the potential for degradation at elevated temperatures.

  • Sonication: Use a bath sonicator to provide energy to break down solid aggregates and facilitate dissolution.

  • Use of a Co-solvent: For challenging cases, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) is a common and effective strategy. This stock solution can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with your experiment.

Issue 2: The solution appears clear initially but forms a precipitate over time.

This suggests that you have created a supersaturated solution that is not thermodynamically stable.

Troubleshooting Workflow:

G start Precipitation Over Time step1 Determine Thermodynamic Solubility start->step1 step2 Adjust Final Concentration step1->step2 step3 Optimize Buffer Conditions step1->step3 end Stable Solution step2->end step3->end

Figure 2. Troubleshooting workflow for delayed precipitation.

Solutions:

  • Determine Thermodynamic Solubility: It is crucial to determine the equilibrium solubility of this compound in your buffer system to establish a stable working concentration range. A detailed protocol for this is provided below.

  • Adjust Final Concentration: Once the thermodynamic solubility is known, prepare solutions at or below this concentration.

  • Optimize Buffer Conditions: If a higher concentration is required, you may need to systematically screen different buffer compositions, pH values, or co-solvent percentages to find a system that provides stable solubilization at your target concentration.

Quantitative Data Summary

Buffer SystempHTemperature (°C)Estimated Solubility (mg/mL)Notes
Phosphate Buffer6.5251 - 5Solubility may be influenced by buffer concentration.
Phosphate Buffer7.4251 - 5Commonly used for physiological simulations.
Phosphate Buffer7.4372 - 7Increased temperature may enhance solubility.
TRIS Buffer7.5251 - 6
TRIS Buffer8.0251 - 6
Acetate Buffer5.0252 - 8Slightly acidic pH may favor solubility.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol is designed to determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Methodology:

  • Preparation of Supersaturated Slurry:

    • Add an excess amount of this compound (e.g., 10 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration:

    • Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker for 24-48 hours. This extended time is to ensure that the solution reaches equilibrium.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

This protocol is useful when the required concentration of this compound in the final aqueous buffer exceeds its intrinsic solubility.

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% of a water-miscible organic solvent (e.g., 10 mg/mL in DMSO). Ensure the this compound is completely dissolved.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final target concentration of this compound.

    • It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

  • Incubation and Observation:

    • Incubate the final solution at the desired experimental temperature for a sufficient period (e.g., at least 1-2 hours) and visually inspect for any signs of precipitation.

    • For critical experiments, it is advisable to also analyze the concentration of the dissolved this compound after a period of incubation to confirm its stability in the solution.

Preventing Michael addition side reactions with Propiolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propiolamide. The focus is on preventing Michael addition side reactions to achieve selective modification of target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in our research field?

A1: this compound is an α,β-unsaturated amide that serves as a Michael acceptor. It is frequently used in bioconjugation to covalently modify nucleophilic residues on proteins and other biomolecules, most notably the thiol group of cysteine residues. This specificity is crucial for creating well-defined antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functional bioconjugates.

Q2: What is the Michael addition reaction, and why is it a concern when using this compound?

A2: The Michael addition is a nucleophilic addition reaction to an α,β-unsaturated carbonyl compound.[1] In the context of bioconjugation with this compound, the desired reaction is typically the addition of a thiol group from a cysteine residue. However, other nucleophilic side chains on proteins, such as the amine group of lysine (B10760008) residues, can also act as Michael donors, leading to undesired side products. This lack of selectivity can result in a heterogeneous mixture of products, complicating downstream applications and analysis.

Q3: What are the key factors influencing the selectivity of this compound for cysteine over other residues like lysine?

A3: The primary factor governing selectivity is the pH of the reaction buffer. The nucleophilicity of both thiol (cysteine) and amine (lysine) groups is pH-dependent. Cysteine's thiol group has a pKa of approximately 8.5, while lysine's amine group has a pKa of around 10.5. By controlling the pH, you can modulate the population of the more reactive deprotonated thiolate and the neutral amine, thereby favoring the reaction with cysteine.[2][3] Temperature and the choice of solvent can also influence reaction rates and selectivity.[4]

Q4: Can I completely avoid the Michael addition side reaction with lysine?

A4: While complete avoidance is challenging, the side reaction with lysine can be significantly minimized. By optimizing the reaction conditions, particularly maintaining a pH in the range of 6.5-7.5, the reaction with cysteine is favored.[5] At this pH, a significant portion of cysteine exists as the highly nucleophilic thiolate anion, while most lysine residues remain in their protonated, non-nucleophilic ammonium (B1175870) form.

Q5: Are there any alternatives to this compound for selective cysteine modification?

A5: Yes, several other reagents are used for cysteine-selective modification, including maleimides, iodoacetamides, and vinyl sulfones.[5] Each has its own advantages and disadvantages regarding reactivity, stability of the resulting conjugate, and potential for side reactions. The choice of reagent often depends on the specific application and the properties of the biomolecule being modified.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem 1: Low Yield of the Desired Cysteine-Propiolamide Conjugate

Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For selective cysteine modification, a pH range of 6.5-7.5 is recommended to ensure a sufficient concentration of the reactive thiolate anion.[5]
Oxidation of Cysteine Residues Cysteine residues can oxidize to form disulfide bonds, which are not reactive towards this compound. Before conjugation, treat your protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Ensure complete removal of the reducing agent before adding this compound.
Inaccessible Cysteine Residues The target cysteine residue may be buried within the protein's three-dimensional structure. Consider performing the reaction under partially denaturing (but reversible) conditions or re-engineering the protein to place the cysteine in a more accessible location.
Incorrect Molar Ratio of Reactants An insufficient molar excess of this compound can lead to an incomplete reaction. Start with a 10-20 fold molar excess of this compound over the protein. This can be further optimized for your specific system.
Low Reaction Temperature While lower temperatures can sometimes improve selectivity, they also decrease the reaction rate. If the reaction is too slow, consider increasing the temperature to room temperature or 37°C, while carefully monitoring for an increase in side products.

Problem 2: Significant Formation of Michael Addition Side Products (e.g., with Lysine)

Possible Cause Recommended Solution
Reaction pH is too High A pH above 7.5 will deprotonate a larger fraction of lysine residues, increasing their nucleophilicity and promoting the aza-Michael addition. Carefully buffer your reaction at a pH between 6.5 and 7.5.[5]
Prolonged Reaction Time Even at an optimal pH, the reaction with lysine can occur over extended periods. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) and quench the reaction once the desired level of cysteine modification is achieved.
High Molar Excess of this compound A very high concentration of this compound can drive the less favorable reaction with lysine. Optimize the molar ratio to use the lowest excess of this compound that still provides a reasonable reaction rate and yield for the desired cysteine conjugation.
Presence of Other Highly Nucleophilic Groups Other nucleophiles in your buffer (e.g., Tris buffer) can compete with the desired reaction. Use non-nucleophilic buffers such as PBS or HEPES.

Problem 3: Difficulty in Purifying the Desired Conjugate

Possible Cause Recommended Solution
Similar Properties of Product and Side Products The desired cysteine conjugate and the lysine side product may have very similar sizes and isoelectric points, making separation by standard chromatography challenging.
Solution 1: Protecting Groups: If feasible, protect lysine residues with a removable protecting group (e.g., Boc or Fmoc) before reacting with this compound.[6][7] This will prevent the side reaction altogether.
Solution 2: Advanced Purification: Employ higher resolution purification techniques such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) with a shallow gradient to improve separation.
Protein Aggregation Changes in the protein surface properties after conjugation can sometimes lead to aggregation. Optimize buffer conditions (e.g., pH, ionic strength, additives) to maintain protein stability.

Data Presentation

Table 1: Influence of pH on the Selectivity of this compound for Cysteine over Lysine (Illustrative Data)

pHRelative Reaction Rate (Cysteine Thiolate)Relative Reaction Rate (Lysine Amine)Estimated Selectivity (Cys:Lys)
6.0ModerateVery Low>100:1
7.0HighLow~50:1
7.5Very HighModerate~20:1
8.0HighHigh~5:1
9.0ModerateVery High<1:1

Note: This table is illustrative and based on the general principles of thiol and amine reactivity. Actual rates and selectivities will vary depending on the specific protein, buffer conditions, and temperature.

Table 2: Effect of Reaction Conditions on Yield and Side Product Formation (Illustrative Data)

ParameterCondition ACondition BCondition C
This compound:Protein Molar Ratio 5:120:150:1
pH 7.07.08.5
Temperature (°C) 42525
Reaction Time (h) 2422
Desired Product Yield (%) 609585
Lysine Adduct Formation (%) <1~5~25

Experimental Protocols

Protocol 1: Selective Cysteine Modification with this compound

This protocol is designed to maximize the selective reaction of this compound with cysteine residues while minimizing Michael addition to other nucleophilic residues.

Materials:

  • Protein containing at least one cysteine residue in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water)

  • Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine in water)

  • Desalting column or other buffer exchange device

  • Non-nucleophilic reaction buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.4)

Procedure:

  • Protein Preparation: If the protein has been stored in a buffer containing nucleophiles (e.g., Tris), perform a buffer exchange into the reaction buffer (e.g., PBS, pH 7.2). Adjust the protein concentration to 1-5 mg/mL.

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • Add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Immediately after TCEP removal, add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically by monitoring the reaction progress.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted this compound and the quenching reagent using a desalting column, dialysis, or size exclusion chromatography.

  • Characterization:

    • Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry (to confirm conjugation and determine the degree of labeling), and functional assays to ensure the protein's activity is retained.

Protocol 2: Minimizing Michael Addition Side Reactions using Lysine Protection (Advanced)

This protocol involves the temporary protection of lysine residues to prevent their reaction with this compound.

Materials:

  • All materials from Protocol 1

  • Amine-reactive protecting group reagent (e.g., Boc-anhydride or Fmoc-OSu)

  • Deprotection reagent specific to the chosen protecting group (e.g., trifluoroacetic acid for Boc, piperidine (B6355638) for Fmoc)

Procedure:

  • Lysine Protection:

    • Follow a standard protocol to react your protein with the chosen amine-reactive protecting group. Ensure the reaction conditions are optimized to achieve high protection efficiency.

    • Purify the lysine-protected protein to remove excess protecting group reagent.

  • Cysteine Modification:

    • Follow steps 1-6 of Protocol 1 using the lysine-protected protein.

  • Lysine Deprotection:

    • Subject the purified conjugate to the appropriate deprotection conditions to remove the protecting groups from the lysine residues.

    • Purify the final conjugate to remove the deprotection reagents and cleaved protecting groups.

  • Characterization:

    • Thoroughly characterize the final product to confirm successful cysteine conjugation and complete lysine deprotection.

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants This compound This compound (Michael Acceptor) Desired_Product Desired Thioether Conjugate This compound->Desired_Product pH 6.5-7.5 (Favored) Side_Product Aza-Michael Adduct (Side Product) This compound->Side_Product pH > 7.5 (Disfavored) Cysteine Cysteine Thiol (Nucleophile) Cysteine->Desired_Product Lysine Lysine Amine (Side-Reaction Nucleophile) Lysine->Side_Product

Caption: Reaction pathway for this compound conjugation.

Experimental_Workflow Start Start: Protein with Cys/Lys Buffer_Exchange Buffer Exchange (non-nucleophilic buffer, pH 7.2) Start->Buffer_Exchange Reduction Disulfide Reduction (TCEP) Buffer_Exchange->Reduction TCEP_Removal Remove TCEP (Desalting Column) Reduction->TCEP_Removal Conjugation Add this compound (10-20x excess, RT, 2-4h) TCEP_Removal->Conjugation Quench Quench Reaction (N-acetylcysteine) Conjugation->Quench Purification Purify Conjugate (SEC/Dialysis) Quench->Purification Analysis Characterize Product (MS, SDS-PAGE) Purification->Analysis

Caption: Workflow for selective cysteine modification.

Troubleshooting_Tree Start Low Yield or High Side Product? Check_Yield Low Yield? Start->Check_Yield Yes Check_Side_Product High Side Product? Start->Check_Side_Product No Check_pH_Yield Is pH 6.5-7.5? Check_Yield->Check_pH_Yield Check_pH_SP Is pH > 7.5? Check_Side_Product->Check_pH_SP Check_Reduction Disulfides Reduced? Check_pH_Yield->Check_Reduction Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH_Yield->Adjust_pH No Check_Molar_Ratio_Yield Increase Molar Ratio? Check_Reduction->Check_Molar_Ratio_Yield Yes Reduce_Protein Add TCEP Pre-reaction Check_Reduction->Reduce_Protein No Optimize_Temp_Time_Yield Optimize Temp/Time Check_Molar_Ratio_Yield->Optimize_Temp_Time_Yield Yes Check_Time_SP Reaction Time Too Long? Check_pH_SP->Check_Time_SP No Lower_pH Lower pH to 6.5-7.5 Check_pH_SP->Lower_pH Yes Check_Molar_Ratio_SP Molar Ratio Too High? Check_Time_SP->Check_Molar_Ratio_SP No Reduce_Time Reduce Reaction Time Check_Time_SP->Reduce_Time Yes Consider_Protection Consider Lysine Protection Check_Molar_Ratio_SP->Consider_Protection No Reduce_Ratio Reduce Molar Ratio Check_Molar_Ratio_SP->Reduce_Ratio Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Optimizing Propiolamide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propiolamide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in this compound click chemistry?

A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It works by forming a copper acetylide intermediate with the alkyne of the this compound. This intermediate then readily reacts with an azide (B81097) to form the stable 1,4-disubstituted triazole ring.[1][2] The uncatalyzed version of this reaction is significantly slower, often necessitating high temperatures and resulting in a mixture of 1,4 and 1,5-regioisomers.[1][3]

Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?

A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) in combination with a reducing agent, such as sodium ascorbate (B8700270).[2][3] The reducing agent continuously regenerates the active Cu(I) species in situ, ensuring the reaction proceeds efficiently.[3]

Q3: What is the purpose of adding a ligand to the reaction mixture?

A3: Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), play a crucial role in stabilizing the Cu(I) catalyst.[4][5] This stabilization prevents the oxidation of Cu(I) to Cu(II) and minimizes catalyst disproportionation.[6] Furthermore, ligands can accelerate the reaction rate and, in the case of water-soluble ligands like THPTA, allow the reaction to be performed in aqueous environments, which is critical for biological applications.[4][6]

Q4: My reaction is not working in a THF/t-BuOH/H₂O solvent system. What could be the issue?

A4: While THF/t-BuOH/H₂O is a commonly used solvent system, issues can arise from poor solubility of reactants or catalyst deactivation. If you observe a precipitate, it could be an insoluble copper-alkyne complex.[7] Consider switching to a different solvent system like DMF, DMSO, or acetonitrile/water, which may improve solubility and stabilize the copper catalyst.[7][8]

Q5: Can I perform the click reaction in the presence of other functional groups?

A5: One of the significant advantages of click chemistry is its high degree of bioorthogonality, meaning the azide and alkyne groups react specifically with each other without interfering with most other functional groups present in biomolecules.[9][10] However, free thiols, such as those in cysteine residues, can sometimes react with alkyne probes, leading to off-target labeling.[11]

Troubleshooting Guide

Problem: Low or No Product Yield

This is a frequent issue that can stem from various factors related to the catalyst, reagents, or reaction conditions. The following workflow and table provide a systematic approach to troubleshooting low-yield reactions.

LowYieldTroubleshooting start Low or No Yield catalyst Is the catalyst active? start->catalyst reagents Are reagents pure and concentrations optimal? catalyst->reagents [ Yes ] sol_catalyst Use fresh reducing agent (sodium ascorbate). Ensure anaerobic conditions (degas solvents). Add a stabilizing ligand (e.g., TBTA, THPTA). catalyst->sol_catalyst [ No ] conditions Are reaction conditions (solvent, temp, time) optimal? reagents->conditions [ Yes ] sol_reagents Verify purity of azide and alkyne. Optimize reactant concentrations. Increase reaction time. reagents->sol_reagents [ No ] steric Is steric hindrance an issue? conditions->steric [ Yes ] sol_conditions Try a different solvent (e.g., DMF, DMSO). Increase temperature. Increase reaction time. conditions->sol_conditions [ No ] sol_steric Increase reaction temperature or time. Consider a less sterically hindered substrate. steric->sol_steric [ No ]

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Potential Cause Recommended Solutions
Inactive Catalyst Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate), as it can degrade over time.[9] Degas all solvents to remove oxygen, which can oxidize the Cu(I) catalyst.[11] Add a copper-stabilizing ligand like TBTA or THPTA to protect the catalyst.[4][5]
Reagent Issues Verify the purity of the this compound and azide starting materials. Impurities can inhibit the catalyst. Optimize the concentrations of your reactants; sometimes, a slight excess of one reagent can drive the reaction to completion.
Suboptimal Conditions The choice of solvent is critical. If reactants have poor solubility, consider switching to DMF, DMSO, or an aqueous mixture.[7][8] Increasing the reaction temperature can often improve yields, especially for sterically hindered substrates.[12] Extending the reaction time may also be beneficial.
Steric Hindrance Bulky groups near the alkyne or azide can impede the reaction. Increasing the reaction temperature or prolonging the reaction time can help overcome this.[1] If possible, redesigning the substrate to reduce steric hindrance is an alternative.
Problem: Unexpected Side Products

The appearance of side products can complicate purification and reduce the yield of the desired product.

SideReactions cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway This compound This compound (Alkyne) Triazole 1,4-Disubstituted Triazole This compound->Triazole + Azide [Cu(I)] Azide Azide Azide->Triazole AlkyneDimer Alkyne Homocoupling (Glaser Coupling) Propiolamide_side This compound (Alkyne) Propiolamide_side->AlkyneDimer + this compound [O2, Cu(II)]

Caption: Desired and side reaction pathways in copper-catalyzed click chemistry.

Side Product Cause Prevention Strategies
Alkyne Homocoupling (Glaser Coupling) Dimerization of the alkyne starting material.[11] This is often promoted by the oxidation of the Cu(I) catalyst to Cu(II) in the presence of oxygen.[13]Maintain a reducing environment by using an adequate excess of sodium ascorbate.[11] Thoroughly degas all solutions to remove dissolved oxygen.[11]
Reaction with Thiols In bioconjugation experiments, free thiols from cysteine residues can react with the alkyne.[11]Pre-treat protein samples with a thiol-blocking agent such as N-ethylmaleimide (NEM).[11]
Cellular Damage (in vivo) The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can be toxic to cells.[11]Use a biocompatible, water-soluble ligand like THPTA to chelate the copper, reducing its toxicity while maintaining catalytic activity.[4][6] Minimize the concentration of the copper catalyst and the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule this compound Click Chemistry

This protocol is suitable for standard organic synthesis applications.

Materials:

  • This compound derivative

  • Azide derivative

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMF/water 1:1)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your this compound (e.g., 100 mM in DMF).

    • Prepare a stock solution of your azide (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[1]

    • Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 4:1).

  • Reaction Setup:

    • In a reaction vial, add the this compound (1.0 equivalent).

    • Add the azide (1.1 equivalents).

    • Add the chosen solvent to achieve the desired reaction concentration.

    • Add the TBTA solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution (0.2 equivalents) to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.[14]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Bioconjugation of a this compound-Labeled Molecule to a Protein

This protocol uses the water-soluble ligand THPTA for applications in aqueous buffers.

Materials:

  • This compound-labeled molecule (e.g., drug, probe)

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the this compound-labeled molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[6]

    • Prepare a 100 mM stock solution of THPTA in water.[6]

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[6]

  • Reaction Setup (for a 100 µL final volume):

    • To a microcentrifuge tube, add 50 µL of the azide-modified protein solution (e.g., 1-5 mg/mL).

    • Add 20 µL of the 2.5 mM this compound-labeled molecule solution.

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[6]

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[6]

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.[6] Vortex briefly to mix.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6]

  • Purification:

    • The labeled protein can be purified from excess reagents using methods such as dialysis, size exclusion chromatography, or precipitation.[11] If necessary, the reaction can be quenched by adding a copper chelator like EDTA.[11]

Quantitative Data Summary

The optimal reaction conditions can vary significantly based on the specific substrates being used. The following table provides a general overview of typical reagent concentrations and ratios that can be used as a starting point for optimization.

Component Typical Concentration / Ratio Notes
Alkyne (this compound) 1.0 equivalentThe limiting reagent.
Azide 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the alkyne.
Cu(II) Source (e.g., CuSO₄) 1 - 10 mol%Higher catalyst loading may be needed for difficult reactions, but can increase side reactions.
Reducing Agent (Sodium Ascorbate) 5 - 50 equivalents[14]A significant excess is used to maintain a reducing environment and regenerate the Cu(I) catalyst.[3]
Ligand (e.g., TBTA, THPTA) 1 - 5 equivalents relative to copperThe ligand-to-copper ratio should be optimized to balance catalyst stability and reactivity.[15]
Reaction Temperature Room Temperature to 60 °C[14]Higher temperatures can accelerate the reaction but may not be suitable for sensitive biomolecules.[12]
Reaction Time 15 minutes to 24 hoursReaction progress should be monitored to determine the optimal time. Bioconjugations are often complete within 30-60 minutes.[6]

References

Technical Support Center: Purification of Propiolamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of propiolamide reaction products, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to isolate my crude this compound product after the reaction is complete?

A1: The initial step is the "reaction workup," which aims to separate the crude product from the reaction solvent, unreacted starting materials, and by-products.[1] A common first approach is to pour the reaction mixture into ice water, which can sometimes induce crystallization of the desired product while dissolving water-soluble impurities.[1] If the product does not crystallize, or is a liquid, a liquid-liquid extraction is the next logical step.[1][2]

Q2: My this compound product is soluble in organic solvents. How do I effectively separate it from aqueous impurities?

A2: Liquid-liquid extraction is the standard method.[2][3] You will use a separatory funnel to mix your reaction mixture with an immiscible organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous solution.[4][5] The this compound product will preferentially dissolve in the organic layer, while water-soluble impurities will remain in the aqueous layer.[3][4] The layers are then separated. This process is often repeated two to three times to maximize product recovery.[1]

Q3: What are the most common methods for purifying a crude solid this compound product?

A3: The most common and effective methods for purifying solid organic compounds like this compound derivatives are recrystallization and column chromatography.[6][7] Recrystallization is a technique that purifies compounds based on differences in solubility at different temperatures.[8][9] Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a solvent (mobile phase) passes through it.[10][11][12]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent will dissolve your this compound product poorly at room temperature but very well at the solvent's boiling point.[6] Conversely, the impurities should either be insoluble in the hot solvent or very soluble at room temperature.[9] A solvent survey using small amounts of your crude product and various test solvents is the best way to identify a suitable system.[13]

Q5: My purified product still shows impurities by TLC or NMR. What should I do?

A5: If a single purification step is insufficient, you may need to repeat the procedure or combine different techniques. For example, after an initial extraction and wash, you could perform column chromatography followed by a final recrystallization to achieve high purity.[6] If you suspect trace metal impurities (e.g., from a palladium catalyst), specific washes with reagents like sodium thiosulfate (B1220275) or filtration through activated charcoal might be necessary.[14][15]

Purification Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Extraction 1. The product has some water solubility.[16] 2. Incomplete extraction from the aqueous layer. 3. Emulsion formation preventing clean layer separation.[5]1. Back-extract the aqueous layer with a fresh portion of organic solvent.[16] 2. Perform at least three extractions with smaller volumes of solvent rather than one large extraction.[1] 3. To break an emulsion, add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous layer.[5][16] Gentle swirling can also help.[5]
Product Fails to Crystallize 1. The solution is not sufficiently saturated. 2. High levels of impurities are inhibiting crystal lattice formation.[1] 3. The product is an oil at the tested temperatures.1. Evaporate some of the solvent to increase the concentration of the product. 2. Try adding a "seed crystal" (a tiny amount of pure product) to initiate crystallization.[17] 3. If it's an oil, consider purification by column chromatography instead.[18]
Colored Impurities Persist After Recrystallization 1. The impurity co-crystallizes with the product. 2. The impurity is strongly adsorbed to the crystal surface.1. Before filtering the hot solution during recrystallization, add a small amount of activated charcoal to adsorb colored impurities, then filter it out with the insoluble materials.[8][19] 2. Perform column chromatography, as it is often effective at separating colored compounds.[14]
Product and Impurity Have Same Rf on TLC Plate 1. The chosen TLC solvent system is not optimal for separation. 2. The impurity is structurally very similar to the product.1. Test a range of solvent systems with different polarities. Try mixtures of hexanes/ethyl acetate, dichloromethane (B109758)/methanol, or toluene/acetone. 2. If TLC separation is impossible, recrystallization may be more effective, as it separates based on solubility and crystal packing, not just polarity.[18]
Streaking or Tailing on TLC Plate 1. The compound is acidic or basic. 2. The sample is too concentrated. 3. The compound is decomposing on the silica gel.1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC eluent to suppress ionization. 2. Spot a more dilute solution of your sample on the TLC plate. 3. Consider using a different stationary phase, like alumina, which can be basic, neutral, or acidic.[11]

Data Presentation: Purification Outcomes

The following tables illustrate how to present quantitative data from purification experiments.

Table 1: Comparison of Purification by Recrystallization from Various Solvents

Solvent System Crude Mass (mg) Recovered Mass (mg) Yield (%) Purity (by NMR, %)
Ethanol/Water5003857798.5
Toluene5003507099.1
Ethyl Acetate/Hexane5004108297.2

Table 2: Purity Profile from Column Chromatography Fractions

| Fraction Numbers | Combined Mass (mg) | TLC Result | Purity (by HPLC, %) | | :--- | :--- | :--- | :--- | :--- | | 1-3 | 25 | Starting Material | 85 (mixed) | | 4-8 | 450 | Single Spot (Product) | >99.5 | | 9-12 | 45 | Product + Impurity | 92 (mixed) |

Experimental Workflows & Logic Diagrams

A general workflow for the purification of a this compound reaction product.

G A Crude Reaction Mixture B Reaction Workup (e.g., Quench, Extraction) A->B C Isolate Crude Product (Evaporate Solvent) B->C D Assess Purity (TLC/NMR) C->D E Is Product a Solid? D->E F Recrystallization E->F Yes G Column Chromatography E->G No / Impure H Final Purity Analysis F->H G->H H->E Still Impure I Pure this compound Product H->I

Caption: General purification workflow for this compound products.

A troubleshooting decision tree for common purification challenges.

G A Crude Product Obtained B Is it an Oil or a Solid? A->B C Is it Soluble in a Hot Solvent and Insoluble when Cold? B->C Solid E Perform Column Chromatography B->E Oil D Try Recrystallization C->D Yes C->E No H Is the Color Persistent? D->H F Is it Pure after 1st Pass? E->F G Product Isolated F->G Yes J Repeat Purification or Combine Methods F->J No H->F No I Treat with Activated Charcoal during Recrystallization H->I Yes I->D J->B

Caption: Decision tree for troubleshooting purification issues.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup (Extraction & Washing)

This protocol is used to separate the desired organic product from a reaction mixture containing water-soluble impurities.[4]

  • Transfer Reaction Mixture : Once the reaction is complete, transfer the entire mixture to a separatory funnel of appropriate size.[2] If the reaction solvent is miscible with water (e.g., THF, ethanol), it may need to be removed first via rotary evaporation, and the residue redissolved in an immiscible organic solvent like ethyl acetate.

  • Dilute with Solvent : Add an immiscible organic solvent (e.g., ethyl acetate, 3x the volume of the initial reaction mixture) to the separatory funnel.

  • Perform Aqueous Wash : Add deionized water (equal volume to the organic solvent) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.[4] Close the stopcock and shake gently for 30-60 seconds.[2]

  • Separate Layers : Place the funnel back on a ring stand and allow the layers to fully separate.[2] Drain the lower layer into a flask. The identity of the layers should be confirmed; typically, halogenated solvents like dichloromethane are denser than water, while ethers and ethyl acetate are less dense.

  • Repeat Washes (Optional) :

    • Acid Wash : To remove basic impurities (e.g., unreacted amines), wash the organic layer with a dilute acid like 1M HCl.[4]

    • Base Wash : To remove acidic impurities, wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[4]

    • Brine Wash : Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer.[3][16]

  • Dry the Organic Layer : Drain the washed organic layer into an Erlenmeyer flask. Add a solid drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), until some of the agent no longer clumps together and flows freely.[4][16]

  • Isolate Crude Product : Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.[16] Remove the solvent using a rotary evaporator to yield the crude product.[20][21]

Protocol 2: Recrystallization

This technique purifies solid compounds based on differential solubility.[8][17]

  • Choose a Solvent : Select a solvent in which the this compound product is highly soluble when hot and poorly soluble when cold.[6]

  • Dissolve the Crude Product : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solvent is boiling and all the solid has dissolved.[8] Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[19]

  • Cool and Crystallize : Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[17][19] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[19]

  • Collect Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][19]

  • Wash and Dry : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[19] Allow the crystals to air dry on the filter paper or in a vacuum oven to remove all residual solvent.

Protocol 3: Flash Column Chromatography

This method separates compounds based on their polarity by forcing a solvent through a column of solid adsorbent under pressure.[22]

  • Prepare the Column : Select a column of appropriate size (typically using 20-50 times the weight of adsorbent to the weight of the crude sample).[11] Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[22]

  • Pack the Column : "Wet packing" is common for silica gel.[22] Make a slurry of the silica gel in the initial, least polar eluting solvent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[11] Drain the excess solvent until the level is just above the top of the silica. Add another thin layer of sand on top to protect the surface.[11]

  • Load the Sample : Dissolve the crude this compound product in the minimum possible amount of the eluting solvent (or a slightly more polar solvent if necessary).[23] Carefully apply this solution to the top of the sand layer using a pipette.

  • Elute the Column : Carefully add the eluting solvent (mobile phase) to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[22]

  • Collect Fractions : Collect the solvent (eluate) as it exits the column in a series of labeled test tubes or flasks.[12] The separated compounds will elute from the column at different times based on their polarity; less polar compounds typically elute first.[11]

  • Analyze Fractions : Analyze the collected fractions using Thin Layer Chromatography (TLC) to determine which ones contain the pure product.[12]

  • Combine and Isolate : Combine the pure fractions in a round-bottom flask and remove the solvent by rotary evaporation to yield the purified this compound product.

References

Technical Support Center: Synthesis of Propiolamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of propiolamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods for synthesizing this compound derivatives involve the reaction of an amine with a propiolic acid derivative. Key approaches include:

  • Acyl Chloride Method: Reaction of a primary or secondary amine with propioloyl chloride. This is a straightforward and often high-yielding method.

  • Amide Coupling Reactions: Direct coupling of a propiolic acid with an amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DCC (N,N'-Dicyclohexylcarbodiimide).[1][2] These methods are widely used in peptide synthesis and can be adapted for propiolamides.[1][3]

  • From Propiolic Esters: Condensation of an amine with a propiolic acid ester. This method requires careful control of reaction conditions to avoid side reactions.[4]

Q2: What is a major competing side reaction when synthesizing propiolamides?

A2: A significant competing side reaction is the Michael or conjugate addition of the amine to the electron-deficient alkyne of the propiolic acid derivative.[4] This "amino-yne" reaction leads to the formation of an enamine byproduct instead of the desired this compound. The high nucleophilicity of primary and secondary amines can sometimes favor this pathway.[4]

Q3: How can I minimize the formation of the Michael addition byproduct?

A3: To minimize the Michael addition byproduct, consider the following strategies:

  • Use of a less nucleophilic amine: If the synthetic route allows, using a less nucleophilic amine can reduce the rate of the conjugate addition.

  • Careful control of reaction conditions: Lowering the reaction temperature and slowly adding the amine to the propiolic acid derivative can favor the desired acylation over the Michael addition.

  • Protecting the amine: In some cases, protecting the amine to reduce its nucleophilicity during the critical coupling step may be necessary.

  • Choice of synthetic route: The acyl chloride method, performed at low temperatures, is often less prone to Michael addition than the direct coupling of propiolic acid and an amine at elevated temperatures.

Q4: I am using a coupling reagent and observing unexpected byproducts. What could be the cause?

A4: Certain coupling reagents can lead to unexpected side reactions with propiolic acid. For instance, the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in combination with HOBt (Hydroxybenzotriazole) for coupling propiolic acid has been reported to cause a tandem amide coupling and hydroamination of the triple bond. To circumvent this, using a different coupling reagent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be beneficial.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound derivative and presence of a major byproduct.

Possible Cause:

  • Michael Addition: The primary or secondary amine used in the synthesis is likely undergoing a conjugate addition to the alkyne, forming an enamine byproduct.[4] This is especially common when reacting amines with propiolates or in one-pot coupling reactions.[4]

  • Reaction Conditions: Elevated temperatures or a high concentration of the amine can promote the Michael addition side reaction.

Troubleshooting Steps:

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of the Michael addition.

  • Order of Addition: Add the amine dropwise to a solution of the propioloyl chloride or the activated propiolic acid to maintain a low instantaneous concentration of the amine.

  • Solvent Choice: Use a non-polar aprotic solvent to potentially disfavor the formation of the charged intermediate in the Michael addition pathway.

  • Alternative Synthetic Route: Switch to a two-step procedure where propioloyl chloride is synthesized first and then reacted with the amine at low temperature.

Problem 2: Formation of a symmetrical diyne byproduct during a Sonogashira coupling to synthesize a this compound precursor.

Possible Cause:

  • Homocoupling (Glaser Coupling): The terminal alkyne is undergoing homocoupling, a common side reaction in Sonogashira couplings, especially in the presence of a copper co-catalyst and oxygen.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

  • Inert Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.

  • Amine Base: Use a high-quality, oxygen-free amine base.

  • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling.

Problem 3: The reaction is sluggish or does not go to completion when using a coupling agent.

Possible Cause:

  • Inefficient Activation of Propiolic Acid: The chosen coupling agent may not be efficiently activating the propiolic acid.

  • Steric Hindrance: Sterically hindered amines or propiolic acid derivatives can slow down the reaction rate.

  • Base Incompatibility: The base used may not be optimal for the chosen coupling agent.

Troubleshooting Steps:

  • Switch Coupling Agent: Change to a more powerful coupling agent like HATU, which is known for its high efficiency, even with sterically hindered substrates.[5]

  • Optimize Base: Ensure the correct stoichiometry and type of base are used. For HATU, a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is commonly employed.[6]

  • Increase Reaction Time and/or Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of byproducts.

  • Pre-activation: Allow the propiolic acid and coupling agent to react for a short period before adding the amine to ensure the formation of the active ester intermediate.

Quantitative Data on Byproduct Formation

Synthetic MethodDesired ProductCommon Byproduct(s)Typical Byproduct Percentage (%)Conditions Favoring Byproduct
Amine + Propiolate Ester This compoundEnamine (from Michael Addition)10 - 50%High temperature, highly nucleophilic amine
Propiolic Acid + Amine (TBTU/HOBt) This compoundHydroaminated productCan be the major productUse of TBTU/HOBt coupling system
Sonogashira Coupling (Precursor Synthesis) Aryl/Vinyl this compound PrecursorSymmetrical Diyne (Homocoupling)5 - >50%Presence of oxygen, copper co-catalyst

Experimental Protocols

Protocol 1: Synthesis of N-benzylthis compound via the Acyl Chloride Method

Materials:

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propioloyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-benzylthis compound.

Protocol 2: Synthesis of a this compound Derivative using HATU Coupling

Materials:

  • Propiolic acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the propiolic acid (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture.[6]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Michael_Addition_Byproduct cluster_reactants Reactants cluster_products Potential Products Propiolic Acid Derivative Propiolic Acid Derivative This compound (Desired) This compound (Desired) Propiolic Acid Derivative->this compound (Desired) Acylation (Desired Pathway) Enamine Byproduct Enamine Byproduct Propiolic Acid Derivative->Enamine Byproduct Michael Addition (Side Reaction) Amine Amine Amine->this compound (Desired) Amine->Enamine Byproduct

Caption: Competing pathways in this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Identify_Byproduct Identify Byproduct(s) by LC-MS/NMR Start->Identify_Byproduct Is_Michael_Adduct Is it the Enamine (Michael Adduct)? Identify_Byproduct->Is_Michael_Adduct Is_Dimer Is it a Dimer/Polymer? Is_Michael_Adduct->Is_Dimer No Lower_Temp Lower Reaction Temperature Is_Michael_Adduct->Lower_Temp Yes Other Other Byproducts Is_Dimer->Other No Degas_Reagents Degas Solvents/Reagents Is_Dimer->Degas_Reagents Yes Slow_Addition Slow Amine Addition Lower_Temp->Slow_Addition Change_Route Change Synthetic Route (e.g., to Acyl Chloride) Slow_Addition->Change_Route Inert_Atmosphere Ensure Strict Inert Atmosphere Degas_Reagents->Inert_Atmosphere Copper_Free Use Copper-Free Conditions Inert_Atmosphere->Copper_Free

Caption: Troubleshooting workflow for low this compound yield.

Sonogashira_Homocoupling cluster_reactants Reactants cluster_products Potential Products Terminal Alkyne Terminal Alkyne Cross-Coupled Product (Desired) Cross-Coupled Product (Desired) Terminal Alkyne->Cross-Coupled Product (Desired) Sonogashira Coupling Homocoupled Diyne (Byproduct) Homocoupled Diyne (Byproduct) Terminal Alkyne->Homocoupled Diyne (Byproduct) Glaser Coupling (Side Reaction) Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Cross-Coupled Product (Desired)

Caption: Sonogashira cross-coupling vs. homocoupling.

References

Stability of Propiolamide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of propiolamide in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like other amides, is primarily influenced by resonance stabilization of the amide bond.[1] However, its stability can be compromised by several factors, including:

  • pH: this compound is susceptible to hydrolysis under both acidic and basic conditions.[2]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions, particularly at non-neutral pH. Aprotic solvents (e.g., acetonitrile (B52724), DMSO, DMF) are generally less reactive but can still influence stability depending on the presence of trace amounts of water or other reactive species.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[3]

  • Presence of Oxidizing Agents: The triple bond in this compound may be susceptible to oxidation.

  • Light Exposure: Photochemical degradation can occur, particularly with exposure to UV light.[3]

Q2: What are the expected degradation products of this compound?

A2: Based on the chemical structure of this compound and general amide chemistry, the primary degradation pathway is hydrolysis of the amide bond to form propiolic acid and ammonia. Under strongly acidic or basic conditions, further reactions of the propiolic acid moiety could occur.

Troubleshooting Guides

HPLC Analysis of this compound

Issue: Poor peak shape (tailing) for the this compound peak.

  • Possible Cause 1: Secondary interactions between the amide group of this compound and active sites on the silica-based column packing.

    • Solution: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol (B1196071) groups on the column.[4]

  • Possible Cause 2: The sample is dissolved in a solvent stronger than the mobile phase (e.g., pure DMSO or DMF).

    • Solution: If possible, dissolve and inject the sample in the mobile phase.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue: Shifting retention times for this compound.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6] If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Possible Cause 3: The column is not fully equilibrated.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before injecting samples.[6]

Issue: Appearance of ghost peaks in the chromatogram.

  • Possible Cause 1: Contaminants in the mobile phase or from previous injections.

    • Solution: Use high-purity solvents and reagents for the mobile phase. Implement a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each analytical run to elute any strongly retained compounds.[4]

  • Possible Cause 2: Carryover from the injector.

    • Solution: Clean the injector and syringe with a strong, non-reactive solvent. Optimize the needle wash parameters in the autosampler settings.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 7 days. Take samples at various time points (e.g., 0, 2, 8, 24, 48, 168 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for up to 48 hours. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for up to 48 hours, protected from light. Take samples at various time points.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light. Take samples at various time points up to 7 days.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be stored in the dark under the same temperature conditions.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents under Accelerated Conditions (40°C for 4 weeks)

Solvent SystemThis compound Remaining (%)Major Degradation Product(s)
Water (pH 7)92.5Propiolic Acid
0.01 M HCl (aq)85.2Propiolic Acid
0.01 M NaOH (aq)78.9Propiolic Acid
Methanol98.1Minor Propiolic Acid
Acetonitrile99.5Not Detected
Dimethyl Sulfoxide (DMSO)99.2Not Detected

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare 1 mg/mL This compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Collect Samples at Various Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method sample->analyze For non-hydrolytic stress neutralize->analyze characterize Characterize Degradation Products (e.g., LC-MS) analyze->characterize

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound (C3H3NO) TransitionState Tetrahedral Intermediate This compound->TransitionState + H2O (Acid/Base Catalysis) PropiolicAcid Propiolic Acid (C3H2O2) TransitionState->PropiolicAcid Ammonia Ammonia (NH3) TransitionState->Ammonia

Caption: Predicted primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Propiolamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of propiolamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two primary routes for synthesizing this compound that are amenable to scale-up are:

  • From Propiolic Acid and Ammonia (B1221849): This is a direct approach where propiolic acid is reacted with ammonia. The acid may first be converted to a more reactive derivative, such as an acyl chloride, to facilitate the reaction.[1][2] This method is atom-economical but can be challenged by the reactivity of propiolic acid and potential side reactions.

  • From Methyl Propiolate and Ammonia: This route involves the aminolysis of methyl propiolate with ammonia.[3] This method is often preferred for its milder reaction conditions and potentially higher yields, making it suitable for larger-scale production. A continuous flow process for this reaction has also been developed, which offers significant advantages for safety and scalability.[3]

Q2: What are the critical safety concerns when scaling up this compound synthesis?

A2: this compound and its precursors are hazardous materials, and scaling up the synthesis introduces significant safety challenges:

  • Exothermic Reactions: The reaction between propiolic acid derivatives and ammonia is exothermic.[1] On a large scale, the heat generated can be difficult to dissipate, leading to a rapid temperature increase (thermal runaway) and potentially hazardous side reactions or decomposition. Proper thermal management through jacketed reactors and controlled addition of reagents is crucial.

  • Reagent Handling: Propiolic acid is corrosive and toxic. Ammonia is a corrosive and toxic gas. Handling large quantities of these materials requires specialized equipment and adherence to strict safety protocols.

  • Product Stability: this compound itself is known to be unstable and prone to polymerization, especially at elevated temperatures.[3] This can lead to product loss and the formation of intractable solids.

Q3: What are the common impurities encountered during this compound synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials, by-products from side reactions, and degradation products.

  • Unreacted Starting Materials: Incomplete conversion can leave residual propiolic acid, methyl propiolate, or other activated intermediates. Optimizing reaction stoichiometry, temperature, and time can minimize these.

  • Side-Products:

    • Michael Addition: Amines can undergo a Michael addition to the alkyne of another this compound molecule, leading to oligomers.

    • Hydrolysis: Residual water can hydrolyze the starting ester or activated acid, reverting it to propiolic acid.

  • Polymerization: As mentioned, this compound can polymerize, especially under thermal stress.[3] This can be mitigated by maintaining low reaction and purification temperatures.

Q4: What are the recommended methods for purifying this compound on a larger scale?

A4: Crystallization is the most common and effective method for purifying this compound on a large scale.[4] Key considerations for a successful crystallization process include:

  • Solvent Selection: A solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Cooling Profile: A controlled cooling rate is essential to promote the growth of large, pure crystals and prevent the trapping of impurities.

  • Seeding: Introducing seed crystals can help control the crystallization process and ensure the desired crystal form is obtained.

  • Filtration and Drying: Efficient filtration and drying under controlled temperature and vacuum are necessary to isolate the pure product without causing degradation.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- If the reaction has stalled, consider extending the reaction time.- Ensure proper mixing to maintain homogeneity, especially in larger reactors.- Check the quality and stoichiometry of reagents.
Side Reactions - Michael Addition: Use a slight excess of the propiolate/propiolic acid derivative relative to the ammonia source to minimize unreacted amine that can initiate side reactions.- Hydrolysis: Ensure all reagents and solvents are anhydrous.
Product Degradation/Polymerization - Maintain a low reaction temperature. For the reaction of methyl propiolate with ammonia, 0°C has been shown to be effective.[3]- Minimize the time the product is held at elevated temperatures during workup and purification.
Losses During Workup/Purification - Optimize the extraction solvent and procedure to ensure efficient recovery of the product from the aqueous phase.- For crystallization, carefully select the solvent system and cooling profile to maximize recovery.
Issue 2: Poor Product Purity (High Impurity Levels)
Potential Cause Troubleshooting Suggestion
Unreacted Starting Materials - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Choose a purification method with good selectivity for the product over the starting materials (e.g., a specific crystallization solvent).
Formation of By-products - Optimize reaction conditions (temperature, concentration, addition rate) to disfavor the formation of side products.- Investigate the use of a continuous flow reactor, which can offer better control over reaction parameters and minimize side reactions.[3]
Inefficient Purification - Crystallization: Screen different solvents and solvent mixtures to find a system that effectively excludes impurities.- Consider a multi-step purification process, such as recrystallization or a wash with a non-polar solvent to remove less polar impurities.
Product Decomposition During Drying - Dry the product at the lowest possible temperature under vacuum.- Monitor the drying process to avoid prolonged exposure to heat.
Issue 3: Runaway Reaction/Poor Temperature Control
Potential Cause Troubleshooting Suggestion
Exothermic Reaction - Perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution.[6][7]- On a larger scale, add the limiting reagent slowly and monitor the internal temperature closely.- Ensure the reactor's cooling system has sufficient capacity to remove the heat generated.
Inadequate Mixing - Poor mixing can lead to localized "hot spots" where the reaction rate and temperature increase uncontrollably.- Ensure the agitator design and speed are appropriate for the reactor size and reaction mass viscosity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound from Methyl Propiolate and Ammonia

This protocol is adapted from a literature procedure and is suitable for initial lab-scale synthesis.

Materials:

  • Methyl propiolate

  • Aqueous ammonia (25-28 wt%)

  • Deionized water

  • Acetic acid

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine 30 mL of deionized water and 7.15 g (105 mmol) of aqueous ammonia.

  • Slowly add 8.4 g (100 mmol) of methyl propiolate dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture for 2 hours at 0°C.

  • Add 2 mL of acetic acid to the reaction mixture and stir for an additional 10 minutes.

  • Saturate the aqueous solution with NaCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Expected Outcome:

  • Yield: ~72%

  • Purity: ~99% (by GC)

Protocol 2: Conceptual Continuous Flow Synthesis of this compound

This protocol outlines the principles of a continuous flow synthesis, which is advantageous for scale-up.

System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining the reagent streams.

  • A coiled reactor immersed in a cooling bath.

  • A back-pressure regulator to maintain pressure in the system.

Reagents:

  • A solution of methyl propiolate in a suitable solvent (e.g., THF).

  • A solution of aqueous ammonia.

Procedure:

  • Pump the methyl propiolate solution and the aqueous ammonia solution at defined flow rates into the T-mixer. A molar excess of ammonia (e.g., 4 equivalents) is recommended.[3]

  • The combined stream flows through the coiled reactor, which is maintained at a controlled temperature (e.g., 0°C). The residence time in the reactor is determined by the total flow rate and the reactor volume (e.g., 5 minutes).[3]

  • The product stream exits the reactor and passes through the back-pressure regulator.

  • The product can be collected and then subjected to a downstream purification process, such as continuous extraction and crystallization.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters

ParameterSynthesis from Methyl PropiolateSynthesis from Ethyl Propiolate
Starting Material Methyl PropiolateEthyl Propiolate
Ammonia (equiv.) 1.051.35
Temperature 0°C0°C
Reaction Time 2 hours5 hours
Yield 72%72%
Purity (by GC) 99%99%

Data adapted from a patent describing lab-scale synthesis.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Reagent Preparation reaction Reaction: Methyl Propiolate + Ammonia start->reaction Add dropwise at 0°C quench Quench with Acetic Acid reaction->quench After 2h extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction wash Wash with NaHCO3 extraction->wash drying Dry with Na2SO4 wash->drying concentration Concentration drying->concentration purification Crystallization concentration->purification final_product Pure this compound purification->final_product

Caption: Workflow for lab-scale this compound synthesis and purification.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (e.g., by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time incomplete->extend_time check_reagents Action: Verify Reagent Quality and Stoichiometry incomplete->check_reagents check_side_reactions Investigate Side Reactions (e.g., by LC-MS) complete->check_side_reactions side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No optimize_conditions Action: Optimize Temperature, Concentration, or Addition Rate side_reactions_present->optimize_conditions check_workup Review Workup and Purification Procedures no_side_reactions->check_workup workup_issue Potential Losses Identified check_workup->workup_issue optimize_workup Action: Optimize Extraction or Crystallization workup_issue->optimize_workup

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

scaleup_challenges Key Challenges in this compound Synthesis Scale-Up scale_up Scale-Up of This compound Synthesis thermal Thermal Management (Exothermic Reaction) scale_up->thermal mixing Mixing and Mass Transfer scale_up->mixing purity Impurity Profile Control scale_up->purity purification Purification and Isolation scale_up->purification safety Process Safety scale_up->safety runaway Risk of Thermal Runaway thermal->runaway thermal->runaway degradation Product Degradation thermal->degradation thermal->degradation hot_spots Localized Hot Spots mixing->hot_spots mixing->hot_spots incomplete Incomplete Reaction mixing->incomplete mixing->incomplete byproducts Increased By-product Formation purity->byproducts purity->byproducts polymerization Polymerization purity->polymerization purity->polymerization crystallization Consistent Crystallization purification->crystallization purification->crystallization drying Efficient and Safe Drying purification->drying purification->drying reagent_handling Handling of Hazardous Reagents safety->reagent_handling safety->reagent_handling containment Containment safety->containment safety->containment

Caption: Logical relationships of challenges in scaling up this compound synthesis.

References

Propiolamide Reaction Monitoring: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring propiolamide reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?

A1: For polar compounds like this compound, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/methanol (B129727). A typical starting ratio would be in the range of 10-50% ethyl acetate in hexane.[1][2] You may need to adjust the polarity based on the observed separation. For very polar compounds that do not move from the baseline, you can try more polar solvent systems like 5% methanol in dichloromethane or even add a small amount of a stronger solvent like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds to improve spot shape.[3][4]

Q2: How can I visualize the spots of this compound and related compounds on the TLC plate?

A2: this compound and its potential byproducts may be visualized using a few different methods:

  • UV Light (254 nm): If the compounds are UV active (containing aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background. This is a non-destructive method.[5]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots. This method is semi-destructive as the spots may fade over time.[5]

  • Potassium Permanganate (B83412) (KMnO4) Stain: This stain is useful for visualizing compounds with functional groups that can be oxidized, such as alkynes. The plate is dipped in the stain and gently heated, and spots will appear as yellow to brown on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating.[4]

Q3: What do different spot appearances on my TLC plate indicate?

A3:

  • Streaking: This can be caused by overloading the sample, a solvent system that is too polar, or the presence of acidic or basic impurities. To resolve this, try diluting your sample, decreasing the polarity of your mobile phase, or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3][4][6]

  • Spots remaining at the baseline (Rf = 0): Your solvent system is not polar enough to move the compound. Increase the proportion of the polar solvent in your mobile phase.[3]

  • Spots running with the solvent front (Rf ≈ 1): Your solvent system is too polar. Increase the proportion of the non-polar solvent.[3]

  • Multiple spots in the reaction mixture lane: This indicates the presence of multiple components, which could be your starting material, product, and/or byproducts.

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Streaking of spots Sample is too concentrated. Mobile phase is too polar. Compound is acidic or basic and interacting strongly with the silica (B1680970) gel.Dilute the sample before spotting. Decrease the polarity of the mobile phase. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[3][4]
Spots are faint or not visible Sample is too dilute. Compound is not UV-active (if using UV visualization).Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6] Use a different visualization technique such as iodine vapor or a chemical stain.[3]
Poor separation of spots (spots are too close together) The polarity of the mobile phase is not optimal.Systematically vary the ratio of the polar and non-polar solvents in your mobile phase to achieve better separation. An ideal Rf value for the product is typically between 0.2 and 0.4.
Rf values are inconsistent between runs The TLC chamber was not saturated with solvent vapor. The composition of the mobile phase changed due to evaporation.Place a piece of filter paper in the TLC chamber to help saturate the atmosphere with solvent vapor. Use a fresh mobile phase for each run and keep the chamber covered.
Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol provides a general guideline for monitoring the synthesis of this compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile phase: e.g., Ethyl acetate/Hexane (start with 30:70 v/v and adjust as needed)

  • Visualization agent: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm (below the starting line on the TLC plate). Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it.

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of the starting material (e.g., propiolic acid or its ester).

    • Co Lane: Spot the starting material, and then on top of the same spot, spot the reaction mixture.

    • Rxn Lane: Spot the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp, iodine chamber, or an appropriate stain.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction lane indicate the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.

Diagram: TLC Workflow for Reaction Monitoring

TLC_Workflow A Prepare TLC Plate & Chamber B Spot Starting Material (SM), Co-spot (Co), & Reaction Mixture (Rxn) A->B C Develop Plate in Chamber B->C D Dry Plate & Visualize (UV, Iodine, etc.) C->D E Analyze Results: Compare SM, Co, and Rxn lanes D->E HPLC_Method_Development Start Define Separation Goal (Monitor Reaction) ChooseColumn Select Column (e.g., C18) Start->ChooseColumn ChooseMobilePhase Select Mobile Phase (e.g., Water/ACN with 0.1% Formic Acid) ChooseColumn->ChooseMobilePhase InitialRun Perform Initial Gradient Run ChooseMobilePhase->InitialRun Evaluate Evaluate Chromatogram (Resolution, Peak Shape) InitialRun->Evaluate Optimize Optimize Parameters (Gradient, pH, etc.) Evaluate->Optimize Not Acceptable Validate Validate Method Evaluate->Validate Acceptable Optimize->InitialRun Propiolamide_Synthesis PropiolicAcid Propiolic Acid (or Ester) This compound This compound PropiolicAcid->this compound + NH3 - H2O (or ROH) Ammonia Ammonia

References

Technical Support Center: Removal of Copper Catalyst from Propiolamide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from propiolamide click reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my this compound click reaction?

Residual copper catalyst must be removed for several critical reasons, particularly in drug development:

  • Cellular Toxicity: Copper ions can be toxic to cells, interfering with biological assays and leading to inaccurate results.[1]

  • Impact on Drug Efficacy: Trace amounts of copper can interact with the final drug product, potentially altering its therapeutic activity or stability.

  • Interference with Downstream Processes: Residual copper can interfere with subsequent analytical techniques, such as mass spectrometry, and can poison catalysts used in later synthetic steps.

  • Regulatory Compliance: Regulatory agencies like the EMA have strict limits on metal residues in active pharmaceutical ingredients (APIs).[2]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[3]

  • Solid-Phase Scavenging: This method utilizes solid supports with chelating functionalities that bind the copper. The resin is then simply filtered off, leaving a purified product solution.[1][5] Common scavengers include silica-based products like QuadraSil™ and SiliaMetS®, and resins like Chelex®.[5][6][7]

  • Filtration through a Solid Support: Passing the crude reaction mixture through a pad of silica (B1680970) gel or celite can effectively remove precipitated copper salts.[3]

  • Dialysis: For macromolecular products such as proteins or large polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective purification method.[8][9]

Q3: Can residual copper affect the stability of my final compound?

Yes, residual copper ions can act as catalysts for oxidation or degradation of the final product, particularly for molecules with sensitive functional groups. This can lead to reduced shelf-life and the formation of impurities.

Q4: I'm working with a water-soluble product. How can I remove the copper catalyst?

For water-soluble products, standard liquid-liquid extraction is not feasible. Alternative methods include:

  • Dialysis: If your product is a macromolecule, dialysis against an EDTA-containing buffer is a highly effective method.[8][9]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on size, allowing for the removal of the smaller copper-chelator complexes from your larger product.[5]

  • Solid-Phase Scavengers: Chelating resins can be used in aqueous solutions. The resin is stirred with the reaction mixture and then removed by filtration.[5][7]

  • Solid-Phase Extraction (SPE): For some water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away.[9]

Q5: Are there copper-free alternatives to the this compound click reaction?

Yes, if copper removal proves to be a persistent issue, you can consider copper-free click chemistry alternatives. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a metal catalyst.[10]

Troubleshooting Guides

Problem 1: Ineffective Copper Removal with Aqueous EDTA Wash
Possible CauseSolution
The product is a stronger chelator for copper than EDTA. Increase the concentration of the EDTA solution (e.g., from 0.1 M to 0.5 M). Perform multiple extractions with fresh EDTA solution.[3] Consider switching to a stronger chelating agent or a solid-phase scavenger.
The pH of the aqueous solution is not optimal for chelation. Adjust the pH of the EDTA solution to ~8 with a base like sodium bicarbonate to enhance the chelation efficiency.[3]
Insufficient mixing during the liquid-liquid extraction. Shake the separatory funnel vigorously to ensure thorough mixing between the organic and aqueous phases.[3] If an emulsion forms, adding a small amount of brine can help to break it.[5]
The copper has precipitated out of solution. Before extraction, try to redissolve the copper salts by adding a minimal amount of a suitable solvent. Alternatively, filter the reaction mixture through a pad of celite before proceeding with the aqueous wash.[3]
Problem 2: Low Product Yield After Purification
Possible CauseSolution
Product loss during aqueous extractions due to some water solubility. Minimize the number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase.[3] Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product adsorption onto the solid support (silica gel or scavenger resin). For silica gel chromatography: Use a more polar eluent system to decrease the retention of your product on the column. Pre-treat the silica gel with a solution of your eluent containing a small amount of a competitive binding agent.
For scavenger resins: Consult the manufacturer's instructions for optimal conditions. Sometimes, pre-treating the resin or using a different solvent can minimize non-specific binding. Elute the product from the resin with a suitable solvent if possible.
Product degradation during workup. If your product is sensitive to acid or base, ensure that the pH of the aqueous wash solutions is neutral. Minimize the time the product is in contact with the purification media.

Data Presentation

Table 1: Comparison of Common Copper Removal Techniques

Removal TechniqueTypical Final Copper Level (ppm)Potential Product Yield LossAdvantagesDisadvantages
Aqueous Wash (Ammonium Hydroxide/Chloride) < 2005 - 20%Inexpensive and readily available reagents.Can be slow and may require multiple extractions. Potential for emulsion formation.
Aqueous Wash (EDTA) < 1005 - 15%More effective than ammonium chloride for tightly bound copper.[3]Can be slow; may require pH adjustment.[3]
Silica Gel Chromatography < 5010 - 30%Can remove other impurities simultaneously.[3]Can be time-consuming and lead to significant product loss on the column.[3]
Solid-Phase Scavengers (e.g., QuadraSil™ MP, SiliaMetS® Thiourea) < 101 - 5%High efficiency and selectivity; simple filtration-based workup.[1][3]Higher cost compared to simple aqueous washes.
Chelating Resins (e.g., Chelex®) < 101 - 10%High capacity for copper removal; can be regenerated.[7]Can also bind some products, especially those with chelating functionalities.
Dialysis (for macromolecules) < 10< 5%Very effective for large molecules; gentle purification method.[8]Time-consuming; not suitable for small molecules.

Note: The values presented are representative and can vary depending on the specific reaction conditions, the nature of the this compound product, and the scale of the reaction.

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[3]

  • Aqueous Wash: Transfer the diluted organic layer to a separatory funnel and wash it with a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[3] Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[3]

  • Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[3]

  • Repeat: Drain the aqueous layer and repeat the wash with a fresh EDTA solution until the aqueous layer is colorless.[3]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., QuadraSil™ MP)

This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.

  • Determine Scavenger Amount: Calculate the molar amount of copper catalyst used in the reaction. Use a 4-8 molar equivalent of the scavenger resin.[5]

  • Add Scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture.

  • Stir: Stir the suspension vigorously at room temperature for 30 minutes to several hours. The optimal time depends on the specific scavenger and reaction conditions.[5]

  • Filter: Filter the mixture through a pad of celite to remove the scavenger resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Copper Removal using Chelex® 100 Resin (Batch Method)

This protocol is suitable for both aqueous and organic solutions.

  • Resin Preparation: If necessary, prepare the resin in the desired ionic form (e.g., sodium form) and pH according to the manufacturer's instructions.[7] A pre-washing step may be necessary to remove any leachable inhibitory compounds.[11]

  • Determine Resin Amount: Calculate the amount of resin required based on the expected copper concentration. A starting point is 5 grams of resin per 100 ml of sample.[7]

  • Add Resin: Add the Chelex® 100 resin directly to the reaction mixture.

  • Stir: Gently stir or shake the mixture for at least 1 hour.[7]

  • Separate: Separate the resin from the solution by filtration or decantation.[7]

  • Product Isolation: The purified product is in the filtrate/supernatant.

Mandatory Visualization

Copper_Removal_Workflow start Completed this compound Click Reaction Mixture product_sol Is the product water-soluble? start->product_sol extraction Aqueous Wash (e.g., EDTA) product_sol->extraction No scavenger_org Solid-Phase Scavenger product_sol->scavenger_org No dialysis Dialysis (for macromolecules) product_sol->dialysis Yes sec Size Exclusion Chromatography product_sol->sec Yes scavenger_aq Solid-Phase Scavenger (Aqueous) product_sol->scavenger_aq Yes final_product Purified Product extraction->final_product Organic Layer scavenger_org->final_product Filtrate dialysis->final_product sec->final_product scavenger_aq->final_product Filtrate Troubleshooting_Workflow start Purification Attempted issue What is the issue? start->issue ineffective_cu Ineffective Copper Removal (Persistent Color) issue->ineffective_cu low_yield Low Product Yield issue->low_yield cause_cu Identify Cause: - Product chelation? - pH issue? - Insufficient mixing? ineffective_cu->cause_cu solution_cu Implement Solution: - Increase chelator conc. - Adjust pH - More vigorous mixing - Switch method cause_cu->solution_cu end Successful Purification solution_cu->end cause_yield Identify Cause: - Water solubility? - Adsorption to support? - Degradation? low_yield->cause_yield solution_yield Implement Solution: - Minimize washes/back-extract - Change eluent/pre-treat support - Neutral pH/gentle conditions cause_yield->solution_yield solution_yield->end

References

Propiolamide degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of propiolamide and to troubleshoot potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, possessing both an amide and a terminal alkyne functional group, is susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by water, a process that can be catalyzed by acidic or basic conditions, to yield propiolic acid and ammonia.[1][2][3]

  • Oxidation: The terminal alkyne group can be susceptible to oxidation, which may lead to the formation of various degradation products.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[5][6][7][8]

Q2: How can I prevent the hydrolysis of this compound in my experiments?

To minimize hydrolysis, it is crucial to control the pH and limit the exposure of this compound to moisture.

  • pH Control: Maintain the pH of your solutions within a stable range, ideally close to neutral. Amide hydrolysis is significantly accelerated at both acidic and alkaline pH.[9][10][11] The use of buffering agents can help maintain the desired pH.

  • Moisture Control: Store solid this compound in a desiccator. When preparing solutions, use anhydrous solvents whenever possible and minimize the exposure of the solution to atmospheric moisture.

Q3: What are the signs of this compound degradation?

Degradation can be identified through various analytical techniques:

  • Chromatographic Analysis (e.g., HPLC): The appearance of new peaks or a decrease in the area of the main this compound peak can indicate the formation of degradation products.

  • Spectroscopic Analysis (e.g., NMR, Mass Spectrometry): Changes in the spectra can indicate structural modifications to the molecule.

  • Physical Changes: Although less specific, changes in the color or clarity of a solution may suggest degradation.

Q4: Is this compound sensitive to light?

Yes, like many active pharmaceutical ingredients, this compound may be susceptible to photodegradation.[5][6] It is recommended to protect this compound and its solutions from light.

  • Storage: Store solid this compound and solutions in amber vials or containers wrapped in aluminum foil.[5][6]

  • Handling: Conduct experimental manipulations in a dimly lit environment or under yellow light to minimize exposure.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Identify the Degradation Pathway:

    • Hydrolysis: Analyze the degradation products. The presence of propiolic acid would strongly suggest hydrolysis.

    • Oxidation: The presence of more polar compounds could indicate oxidation.

    • Photodegradation: If the degradation is more pronounced in samples exposed to light, photodegradation is likely.

  • Implement Preventative Measures:

    • For Hydrolysis: Re-evaluate the pH of your solutions and ensure proper moisture control during storage and handling.

    • For Oxidation: Consider degassing your solvents and using antioxidants in your formulation if compatible with your experimental design.

    • For Photodegradation: Ensure all samples and stock solutions are adequately protected from light.[7][8]

Issue 2: Poor Reproducibility of Experimental Results

Possible Cause: Inconsistent degradation of this compound between experiments.

Troubleshooting Steps:

  • Standardize Storage and Handling Procedures: Ensure that all researchers are following the same protocols for storing and handling this compound and its solutions. This includes consistent use of desiccators, light-protective containers, and pH-controlled buffers.

  • Evaluate Formulation Components: If working with a formulation, assess the compatibility of this compound with all excipients.[12][13][14][15][16] Some excipients can promote degradation.[14][17]

  • Perform Stability Studies: Conduct systematic stability studies under controlled conditions (temperature, humidity, light) to understand the degradation kinetics of your specific formulation.[18][19][20][21]

This compound Stability Data

The following tables present hypothetical data to illustrate the impact of different conditions on this compound stability.

Table 1: Effect of pH on this compound Hydrolysis in Aqueous Solution at 40°C

pHHalf-life (t½) in hoursDegradation Product
2.012Propiolic Acid
5.0150Propiolic Acid
7.0500Propiolic Acid
9.080Propiolic Acid
12.05Propiolic Acid

Table 2: Effect of Light Exposure on this compound Degradation in Methanol (B129727) at 25°C

Light ConditionThis compound Remaining after 24h (%)Number of Degradation Products
Dark (Control)99.50
Ambient Light92.12
UV Light (254 nm)75.3>5

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve this compound (1 mg/mL) in a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store solid this compound at 70°C for 48 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the profile of degradation products.

Signaling Pathways and Workflows

Propiolamide_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Propiolic_Acid Propiolic Acid This compound->Propiolic_Acid H₂O, H⁺/OH⁻ Ammonia Ammonia This compound->Ammonia H₂O, H⁺/OH⁻ Oxidized_Products Oxidized Products This compound->Oxidized_Products [O] Photodegradants Photodegradants This compound->Photodegradants

Caption: Major degradation pathways for this compound.

Forced_Degradation_Workflow start This compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress_conditions analysis Analyze by Stability-Indicating HPLC Method stress_conditions->analysis results Identify Degradation Products & Pathways analysis->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Propiolamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propiolamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound derivatives, primarily through Sonogashira coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions, providing potential causes and actionable solutions to improve reaction yield and purity.

Q1: My this compound coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamental components is crucial.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.

    • Solution: Ensure your reaction is performed under a properly maintained inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling inert gas through the solvent.[1]

  • Reagent Quality: The purity and activity of your reagents are critical.

    • Catalyst: Palladium catalysts, especially Pd(0) species, can degrade over time. The copper(I) co-catalyst is also prone to oxidation.

      • Solution: Use fresh, high-purity palladium catalysts and copper(I) iodide. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.

    • Starting Materials: Impurities in the aryl halide or this compound can poison the catalyst.

      • Solution: Purify starting materials if their quality is uncertain. Ensure the this compound is stable under the basic reaction conditions.

    • Solvents and Base: The presence of water or other impurities in the solvent or base can quench reactive intermediates or deactivate the catalyst.

      • Solution: Use anhydrous solvents and ensure the amine base is dry.

Q2: I am observing a black precipitate in my reaction vessel. What does this mean and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture. This leads to a loss of catalytic activity and, consequently, a lower yield.

  • Causes:

    • Presence of oxygen in the reaction.

    • High reaction temperatures, which can accelerate catalyst decomposition.

    • Inappropriate solvent choice; some solvents may not effectively stabilize the catalytic species.

    • Impure reagents.

  • Solutions:

    • Improve Inert Atmosphere: Enhance degassing procedures for solvents and ensure a leak-free reaction setup.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening may be necessary.

    • Solvent Selection: Choose a solvent that is known to be effective for Sonogashira couplings and can stabilize the palladium catalyst, such as THF, DMF, or toluene.

    • Use of Ligands: The presence of stabilizing ligands, typically phosphines, is crucial for maintaining the palladium catalyst in its active, soluble form. Ensure the correct ligand-to-metal ratio is used.

Q3: I am getting a significant amount of a side product that appears to be a dimer of my this compound starting material. How can I minimize this?

A3: The formation of a this compound dimer is a result of oxidative homocoupling, also known as Glaser coupling. This is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Solutions:

    • Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to perform the reaction in the absence of a copper co-catalyst. Copper-free Sonogashira protocols often require more active palladium catalysts, specific ligands, or slightly higher temperatures to achieve good yields.

    • Strict Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to maintain a strictly oxygen-free environment to suppress the oxidative homocoupling pathway.

    • Controlled Addition of this compound: In some cases, slow addition of the this compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: How does the choice of aryl halide affect the reaction conditions and yield?

A4: The reactivity of the aryl halide significantly impacts the ease of the Sonogashira coupling. The general trend for reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[2][3]

  • Aryl Iodides: These are the most reactive substrates and often undergo coupling at room temperature with good yields.

  • Aryl Bromides: Less reactive than iodides, these substrates typically require elevated temperatures to achieve a good reaction rate.

  • Aryl Chlorides: These are the least reactive and often require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher reaction temperatures.

Q5: What is the role of the base in the reaction, and how do I choose the right one?

A5: The base plays a crucial role in the Sonogashira coupling by deprotonating the terminal alkyne to form the reactive acetylide species. Amine bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are commonly used as they can also serve as the solvent. The choice of base can influence the reaction rate and yield. In some cases, inorganic bases like Cs2CO3 or K3PO4 may be effective, particularly with more challenging substrates.[4]

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of a model this compound coupling reaction. The data presented is illustrative and based on general trends observed in Sonogashira couplings. Optimal conditions will vary depending on the specific substrates used.

Model Reaction: Coupling of N-phenylthis compound with Iodobenzene.

Parameter Condition A Yield A (%) Condition B Yield B (%) Condition C Yield C (%) Notes
Catalyst (2 mol%) Pd(PPh₃)₄85PdCl₂(PPh₃)₂88Pd(OAc)₂/PPh₃82PdCl₂(PPh₃)₂ is often a robust and cost-effective choice.[4]
Copper Co-catalyst CuI (1 mol%)88None65CuI (5 mol%)89Copper-free conditions can reduce homocoupling but may require a more active Pd catalyst or higher temperatures.
Base Triethylamine (TEA)88Diisopropylethylamine (DIPEA)85Cs₂CO₃75The choice of base can be substrate-dependent. Amine bases are most common.[4]
Solvent THF88DMF92Toluene80DMF is often a good solvent for less reactive substrates due to its polar aprotic nature.
Temperature 25°C (RT)7050°C8880°C75Higher temperatures can increase reaction rate but may also lead to catalyst decomposition and side product formation.[5]

Experimental Protocols

General Protocol for Sonogashira Coupling of a this compound with an Aryl Halide

This protocol provides a starting point for the synthesis of a this compound derivative. Optimization may be required for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-2 mol%) (optional, for copper-catalyzed protocol)

  • Base (e.g., Triethylamine or Diisopropylethylamine, can be used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡C-R² Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination product R¹-C≡C-R² Pd_alkyne->product CuX Cu(I)X Cu_alkyne Cu(I)-C≡C-R² CuX->Cu_alkyne Cu_alkyne->Pd_complex Copper Acetylide Cu_alkyne->CuX Transmetalation H_alkyne H-C≡C-R² H_alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in this compound coupling reactions.

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst, Pure Substrates) check_inert->check_reagents Atmosphere OK check_homocoupling Check for Homocoupling (Glaser Product) check_reagents->check_homocoupling Reagents OK optimize_temp Optimize Reaction Temperature check_homocoupling->optimize_temp No/Minor Homocoupling check_homocoupling->optimize_temp Significant Homocoupling copper_free Switch to Copper-Free Conditions check_homocoupling->copper_free Significant Homocoupling optimize_catalyst Screen Catalyst/Ligand System optimize_temp->optimize_catalyst No Improvement optimize_base_solvent Screen Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement success Improved Yield optimize_base_solvent->success Improvement copper_free->optimize_temp Problem Problem Action Action Outcome Success

Caption: A step-by-step workflow for troubleshooting low yields in this compound coupling reactions.

References

Propiolamide reagent purity and its effect on reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of propiolamide and its impact on chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels of commercially available this compound?

A1: Commercially available this compound typically has a purity of 95% to 97%.[1][2][3][4][5] It is crucial to verify the purity of each new batch, as impurities can significantly affect reaction outcomes.

Q2: What are the potential impurities in this compound and where do they originate?

A2: Potential impurities in this compound can arise from its synthesis, degradation, or improper storage. These may include:

  • Unreacted starting materials or byproducts from synthesis: Depending on the synthetic route, these could include propiolic acid, esters of propiolic acid, or other related compounds.

  • Polymers of this compound: The alkyne functionality can be susceptible to polymerization, especially under certain storage conditions.

  • Hydrolysis products: this compound can hydrolyze to propiolic acid and ammonia (B1221849) in the presence of water.

  • Adsorbed water and solvents: Residual moisture and solvents from the manufacturing process can be present.[6]

Q3: How does the purity of this compound affect Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?

A3: The purity of this compound is critical for the success of CuAAC, or "click chemistry," reactions.[7][8] Impurities can lead to several issues:

  • Low reaction yield: Impurities can react with the copper catalyst or other reagents, reducing the amount of active catalyst and starting materials available for the desired reaction.[1][4]

  • Formation of side products: Some impurities can participate in side reactions, leading to a complex product mixture and making purification difficult. A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by certain impurities.[4][9]

  • Inconsistent reaction rates and reproducibility: The presence and concentration of impurities can vary between batches of this compound, leading to inconsistent reaction times and difficulty in reproducing results.[10]

Q4: How should this compound be stored to maintain its purity?

A4: To minimize degradation and maintain purity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It is sensitive to moisture and light.[6][11] For long-term storage, refrigeration (2-8 °C) is often recommended by suppliers.[1][4]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color (from white/off-white to yellow or brown) or texture (clumping due to moisture absorption). However, the absence of these signs does not guarantee purity. Chemical analysis is necessary for confirmation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in CuAAC Reaction
Possible Cause Troubleshooting Step
This compound Impurity Verify the purity of your this compound using qNMR or HPLC (see Experimental Protocols). If impurities are detected, consider purifying the reagent by recrystallization or chromatography.
Catalyst Inactivation Impurities in this compound can inactivate the Cu(I) catalyst. Ensure all reagents and solvents are of high purity and degassed. Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[1][4]
Incorrect Stoichiometry If your this compound contains a significant amount of non-reactive impurities, the effective concentration of the alkyne is lower than calculated. Consider increasing the molar equivalents of this compound.
Side Reactions Impurities might be promoting side reactions like Glaser coupling. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products.[9]
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Reactive Impurities in this compound An impurity with a reactive functional group may be participating in the reaction. Characterize the impurities in your this compound stock.
Glaser Coupling This side reaction leads to the dimerization of the alkyne. Minimize this by ensuring the reaction is performed under strictly anaerobic conditions and that a sufficient concentration of the reducing agent is present.[4][9]
Reaction with Solvent or Buffer Certain impurities might react with components of the reaction medium under the catalytic conditions. Ensure the solvent and buffer are compatible with all reagents.
Issue 3: Inconsistent Reaction Results Between Batches
Possible Cause Troubleshooting Step
Batch-to-Batch Purity Variation The purity and impurity profile of this compound can differ between batches from the same or different suppliers.
Solution: Qualify each new batch of this compound by determining its purity before use. Maintain a record of the purity of each batch to correlate with reaction performance.
Degradation of this compound Stock The purity of your this compound stock may have decreased over time due to improper storage.
Solution: Re-analyze the purity of your stock solution, especially if it has been stored for an extended period. Store this compound in small, single-use aliquots under an inert atmosphere to minimize degradation from repeated handling.

Quantitative Data on this compound Purity

Parameter Typical Value/Range Reference
Commercial Purity (Assay) 95% - 97%[1][2][3][4][5]
Melting Point 57-62 °C[1][4]
Storage Temperature 2-8 °C[1][4]

Experimental Protocols

Protocol 1: Purity Determination of this compound by Quantitative NMR (qNMR)

Objective: To accurately determine the purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • Analytical balance

  • NMR spectrometer

Methodology:

  • Accurately weigh a known amount of the internal standard and the this compound sample into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).[5][12]

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_pro / N_pro) * (N_is / I_is) * (MW_pro / MW_is) * (m_is / m_pro) * P_is

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • pro = this compound

    • is = internal standard

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and identify potential impurities in a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC column (e.g., C18 reverse-phase)

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of the this compound sample in a suitable solvent.

  • Develop an HPLC method with a suitable mobile phase gradient to achieve good separation of the main peak from any impurity peaks.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a wavelength where this compound and potential impurities absorb (e.g., 210 nm).

  • The area percentage of the main peak relative to the total area of all peaks provides an estimate of the purity. For more accurate quantification, a reference standard for each impurity is required.

Visualizations

troubleshooting_workflow start Low Reaction Yield or Unexpected Byproducts check_purity Assess this compound Purity (qNMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters (Catalyst, Solvent, Temperature) is_pure->troubleshoot_reaction Yes purify Purify this compound (Recrystallization, Chromatography) is_pure->purify No end Successful Reaction troubleshoot_reaction->end re_run Re-run Reaction with Purified Reagent purify->re_run re_run->end

Caption: Troubleshooting workflow for reactions involving this compound.

purity_assessment_workflow start New Batch of this compound qnmr Quantitative NMR (qNMR) - Accurate Purity Determination start->qnmr hplc HPLC Analysis - Impurity Profiling start->hplc gcms GC-MS Analysis (Optional) - Volatile Impurity Identification start->gcms decision Purity and Impurity Profile Acceptable? qnmr->decision hplc->decision gcms->decision proceed Proceed with Reaction decision->proceed Yes reject Reject Batch or Purify decision->reject No

Caption: Workflow for assessing the purity of this compound.

degradation_pathways This compound This compound hydrolysis Hydrolysis (Propiolic Acid + Ammonia) This compound->hydrolysis + H2O polymerization Polymerization (Polythis compound) This compound->polymerization Heat, Light, Catalyst other Other Degradation Products This compound->other

Caption: Potential degradation pathways of this compound.

References

Handling and safety precautions for Propiolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and effective use of Propiolamide in a laboratory setting. Please familiarize yourself with the following troubleshooting guides and frequently asked questions before commencing any experimental work.

Safety Data and Physical Properties

A summary of key safety and physical data for this compound is provided below.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
Synonyms 2-Propynamide, Propiolic Acid Amide--INVALID-LINK--
CAS Number 7341-96-0--INVALID-LINK--
Molecular Formula C₃H₃NO--INVALID-LINK--
Molecular Weight 69.06 g/mol --INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Melting Point 57-62 °C--INVALID-LINK--
Solubility Soluble in DMSO, ethanol, and methanol.--INVALID-LINK--
Acute Oral Toxicity (LD50) Data not readily available. Handle with caution as it is classified as harmful if swallowed.N/A
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound. It is recommended to handle it in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.--INVALID-LINK--

GHS Hazard Information

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Warning
Skin irritation (Category 2)H315: Causes skin irritation
alt text
Warning
Eye irritation (Category 2)H319: Causes serious eye irritation
alt text
Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
alt text
Warning

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Failure to React

Question: My reaction with this compound is giving low yields or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor reaction outcomes with this compound. Follow this troubleshooting guide to identify and resolve the issue.

Possible Causes & Solutions:

  • Reagent Purity: this compound can degrade over time. Ensure you are using a fresh, high-purity reagent. If in doubt, consider purifying the this compound before use.

  • Solvent Quality: The presence of moisture or impurities in your solvent can interfere with the reaction. Use anhydrous solvents and ensure they are appropriately degassed if your reaction is sensitive to oxygen.

  • Reaction Conditions:

    • Temperature: Some reactions may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal condition.

    • Concentration: Low concentrations may result in slow reaction rates. Try increasing the concentration of your reactants.

    • Catalyst/Reagent Activity: If your reaction uses a catalyst or other reagents, ensure they are active and added in the correct stoichiometric amounts.

  • Atmosphere: this compound reactions, particularly those involving metal catalysts, may be sensitive to air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting_Yield start Low/No Yield check_reagents Check Reagent Purity and Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere solution_reagents Use fresh/purified reagents and anhydrous solvents check_reagents->solution_reagents solution_conditions Optimize Temperature, Concentration, and Reagent Stoichiometry check_conditions->solution_conditions solution_atmosphere Use Schlenk line or glovebox check_atmosphere->solution_atmosphere

Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Side Products

Question: I am observing unexpected peaks in my analytical data (NMR, LC-MS), suggesting the formation of side products. How can I minimize these?

Answer:

The formation of side products can be a common issue. Consider the following potential side reactions and mitigation strategies.

Possible Causes & Solutions:

  • Dimerization/Polymerization: this compound, being a terminal alkyne, can undergo dimerization or polymerization, especially in the presence of certain catalysts or at elevated temperatures.

    • Solution: Use a less reactive catalyst, lower the reaction temperature, or add the this compound slowly to the reaction mixture to maintain a low concentration.

  • Reaction with Nucleophiles: The amide group can be susceptible to hydrolysis under acidic or basic conditions. The alkyne can also react with nucleophiles.

    • Solution: Carefully control the pH of your reaction mixture. Protect the amide group if necessary for your synthetic route.

  • Click Chemistry Side Reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, oxidative homocoupling of the alkyne can occur.

    • Solution: Ensure a reducing environment by using an excess of a reducing agent like sodium ascorbate (B8700270) and by thoroughly degassing your solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (2-8°C) is recommended, and storing under an inert gas like argon or nitrogen can help prevent degradation.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not dispose of it down the drain.

Experimental Protocols

Protocol 1: General Procedure for a Semireduction of a this compound Derivative

This protocol is a general guideline for the transition-metal-free semireduction of a this compound derivative to the corresponding (E)-acrylamide, based on literature procedures.

Materials:

  • This compound derivative

  • Pinacolborane (HBpin)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq).

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by pinacolborane (1.1 - 1.5 eq) and catalytic potassium tert-butoxide (e.g., 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or a specified temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: Lab coat, gloves, safety goggles prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood weigh Weigh solid this compound carefully to avoid dust prep_hood->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction Perform reaction under appropriate conditions (e.g., inert atmosphere) dissolve->reaction decontaminate Decontaminate glassware reaction->decontaminate waste Dispose of waste in -labeled hazardous w-aste containers decontaminate->waste end End waste->end start Start start->prep_ppe

Safe handling workflow for this compound.
Protocol 2: General Procedure for Synthesis of N-Heterocycles using this compound

This protocol provides a general framework for the synthesis of nitrogen-containing heterocycles, a common application of propiolamides. Specific conditions will vary based on the desired product.

Materials:

  • This compound or a derivative

  • Appropriate coupling partner (e.g., an amine, hydrazine, or hydroxylamine)

  • Solvent (e.g., ethanol, toluene, or DMF)

  • Catalyst (if required, e.g., a palladium or copper catalyst)

  • Base (if required, e.g., triethylamine (B128534) or potassium carbonate)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the this compound derivative (1.0 eq), the coupling partner (1.0 - 1.2 eq), and the solvent.

  • Addition of Catalyst and Base: If the reaction requires a catalyst and/or a base, add them to the mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (this may range from room temperature to reflux) and stir for the required time. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product has formed, it may be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is intended for use by qualified personnel trained in laboratory procedures and is not a substitute for a thorough risk assessment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Technical Support Center: Work-up Procedures for Propiolamide-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propiolamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound that are relevant for work-up?

A1: this compound is a light orange solid with a melting point reported in the range of 48-62°C.[1][2] It is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[1][3] this compound is classified as an irritant and is harmful if swallowed, so appropriate personal protective equipment should be used.[2][3]

Q2: How stable is the amide bond in this compound to hydrolysis during aqueous work-up?

Q3: I am performing a Sonogashira coupling with a this compound derivative. What are the common side products and how can I remove them?

A3: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[5] This can be minimized by carrying out the reaction under an inert atmosphere to prevent oxidative coupling.[5] Copper-free Sonogashira protocols have also been developed to avoid this side reaction.[5]

For work-up, a typical procedure involves diluting the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and quenching with a dilute acid like 2 M HCl.[6] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product can then be purified by flash column chromatography.[7]

Q4: My Sonogashira reaction work-up is resulting in a persistent emulsion. What should I do?

A4: Emulsions can be a common issue during the extractive work-up of reactions containing amine bases like triethylamine, which is often used in Sonogashira couplings. To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine) or small amounts of a different organic solvent with a different polarity. Gentle swirling or passing the mixture through a pad of Celite can also be effective.

Q5: What are the potential side reactions in a Michael addition of a thiol to this compound, and how do I address them during work-up?

A5: In the Michael addition of thiols to propiolamides, the primary desired product is the 1,4-adduct. However, side reactions such as 1,2-addition to the carbonyl group or double addition to the alkyne can occur, though the latter is less common with propiolamides compared to other activated alkynes.[8][9] this compound-thiol adducts are generally stable, and the Michael addition is often irreversible under thermal conditions.[10]

A typical work-up involves quenching the reaction, if necessary, followed by extraction. Purification is usually achieved through column chromatography to separate the desired adduct from unreacted starting materials and any side products.

Troubleshooting Guides

Sonogashira Coupling Work-up
Issue Possible Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed before quenching.
Product is water-soluble and lost during aqueous extraction.If the product is polar, minimize aqueous washes or use a more polar organic solvent for extraction. Back-extract the aqueous layers with a more polar solvent.
Decomposition of the product during work-up.Test the stability of your product to the acidic or basic conditions of the work-up on a small scale. If unstable, use milder quenching and washing conditions (e.g., saturated ammonium (B1175870) chloride instead of HCl).
Presence of Homocoupled Diyne Oxidative coupling of the alkyne.Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Consider using a copper-free Sonogashira protocol.
Difficulty Removing Palladium/Copper Catalysts Catalyst precipitation or complexation with the product.Filter the reaction mixture through a pad of Celite before aqueous work-up. Washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA can help remove residual copper.
Michael Addition Work-up
Issue Possible Cause Troubleshooting Steps
Multiple Products Observed by TLC/NMR Formation of 1,2-addition or other side products.Optimize reaction conditions (e.g., temperature, catalyst) to favor the 1,4-addition.
Isomerization of the product.Check the stability of the product to the work-up and purification conditions.
Product is an Oil and Difficult to Purify Product may not be crystalline.Attempt purification by column chromatography. If the product is still impure, consider techniques like preparative TLC or HPLC.
Unreacted Thiol Starting Material Incomplete reaction or use of excess thiol.Ensure the reaction has gone to completion. Unreacted thiol can often be removed by washing the organic layer with a dilute base (e.g., 1 M NaOH) to deprotonate and extract the thiol into the aqueous phase. Be cautious if your product is base-sensitive.

Experimental Protocols

General Quenching and Extraction Workflow

This general workflow can be adapted for many reactions involving this compound.

G cluster_reaction Reaction cluster_workup Work-up ReactionMixture Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl, H2O) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Phase) Quench->Extraction Wash Wash Organic Layer (e.g., Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: General experimental workflow for quenching and extraction.

Purification Workflow

Following work-up, the crude product often requires further purification.

G cluster_purification Purification CrudeProduct Crude Product TLC TLC Analysis (Determine solvent system) CrudeProduct->TLC Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Typical workflow for purification by column chromatography.

Data Presentation

This compound Solubility
Solvent Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Common Quenching Agents
Reagent Class in Reaction Recommended Quenching Agent Notes
Organometallic Reagents (e.g., Grignard, Organolithium)Saturated aqueous NH₄ClGenerally a mild and effective quench.[8]
Strong AcidsSaturated aqueous NaHCO₃ or Na₂CO₃Add slowly to control gas evolution.
Strong BasesDilute aqueous HCl or NH₄ClAdd slowly and cool the reaction mixture.
Reactive ElectrophilesWater, Methanol, or IsopropanolUse with caution for highly reactive species.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Product Yield

This diagram illustrates a logical approach to troubleshooting low product yields after work-up.

G Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ProductLoss Product Loss During Work-up? Start->ProductLoss Decomposition Product Decomposition? Start->Decomposition CheckTLC Check Reaction TLC IncompleteReaction->CheckTLC CheckAqueous Analyze Aqueous Layer ProductLoss->CheckAqueous CheckStability Test Product Stability Decomposition->CheckStability OptimizeReaction Optimize Reaction Time/Conditions CheckTLC->OptimizeReaction Yes ModifyExtraction Modify Extraction Protocol CheckAqueous->ModifyExtraction Product Found ModifyWorkup Modify Work-up Conditions CheckStability->ModifyWorkup Unstable

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for Efficient Propiolamide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in propiolamide transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic transformations for propiolamides?

A1: Propiolamides are versatile building blocks in organic synthesis. Common catalytic transformations include:

  • Cyclization/Cycloisomerization: Intramolecular reactions to form heterocyclic structures like γ-lactams. Various transition metals, including palladium, rhodium, and gold, are often employed for these transformations.[1][2][3][4]

  • Hydroamination: The addition of an N-H bond across the alkyne of the this compound. This can be catalyzed by various metals, including rhodium and iridium.[5][6]

  • Semireduction: The selective reduction of the alkyne to an alkene. Transition-metal-free methods have been developed for this purpose, offering an alternative to traditional catalytic systems.[7][8][9]

  • Three-Component Reactions: Palladium-catalyzed reactions involving terminal alkynes, isonitriles, and sodium carboxylates can be used to synthesize N-acyl this compound derivatives.[10]

  • Radical-Involved Cyclization: Gold catalysis in combination with radical chemistry can be used to construct complex molecules like 5-oxazole ketones from internal N-propargylamides.[11][12]

Q2: How do I choose the right catalyst for my this compound transformation?

A2: Catalyst selection is crucial and depends on the desired transformation, the substrate, and the desired outcome (e.g., stereoselectivity).

  • For cyclization reactions to form γ-lactams, palladium catalysts are widely used.[4] Rhodium catalysts can also be effective, particularly for enantioselective transformations.[1][2] Gold catalysts are known to promote cycloisomerization reactions, often leading to different structural motifs.[3][4]

  • For hydroamination , rhodium and iridium catalysts are common choices. The selection between these can influence the reaction mechanism and efficiency.[6]

  • For trans-selective semireduction of the alkyne to an (E)-alkene, a transition-metal-free approach using pinacolborane and potassium tert-butoxide offers high selectivity and yield.[7][8][9]

A preliminary screening of catalysts is often the most effective approach to identify the optimal conditions for a specific substrate.

Q3: What are the key reaction parameters to optimize for this compound transformations?

A3: Beyond the catalyst itself, several parameters significantly influence the outcome of the reaction:

  • Ligand: The choice of ligand is critical for tuning the reactivity and selectivity of the metal catalyst. Different ligands can influence the coordination environment of the metal, affecting the reaction pathway.

  • Solvent: The polarity and coordinating ability of the solvent can impact catalyst solubility, stability, and reactivity.

  • Temperature: Reaction temperature affects the reaction rate and can influence selectivity. Higher temperatures may lead to side reactions or catalyst decomposition.

  • Base/Additives: In many catalytic cycles, a base or other additives are required to facilitate key steps, such as deprotonation or regeneration of the active catalyst.

Systematic optimization of these parameters is essential to achieve high yields and selectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For palladium catalysts, the active species is often Pd(0), which can be sensitive to air and moisture. Consider using a pre-catalyst that is more stable.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation or substrate. Screen a variety of ligands with different electronic and steric properties.
Incorrect Reaction Conditions Optimize the reaction temperature, solvent, and concentration. Low temperatures may result in slow or no reaction, while high temperatures can lead to decomposition.
Poor Substrate Reactivity The electronic or steric properties of the this compound substrate may hinder the reaction. Consider modifying the substrate or exploring alternative catalytic systems. For example, in base-catalyzed conjugate additions, phenylthis compound has shown lower reactivity compared to ynones.[13]
Catalyst Poisoning Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity.
Problem 2: Formation of Side Products/Low Selectivity
Potential Cause Suggested Solution
Competing Reaction Pathways The catalyst may be promoting multiple reaction pathways. Adjusting the ligand, solvent, or temperature can often favor the desired pathway. For example, in gold-catalyzed cycloisomerization of N-allyl propiolamides, the reaction atmosphere and solvent can dramatically change the product outcome.[4]
Isomerization of Product The desired product may be isomerizing under the reaction conditions. Monitor the reaction over time to determine if the desired product is forming and then converting to a more stable isomer. Consider stopping the reaction at an earlier time point.
Steric or Electronic Effects The regioselectivity or stereoselectivity of the reaction is often influenced by the steric and electronic properties of the substrate and the catalyst-ligand complex. A different choice of ligand can often improve selectivity.
Hydrolysis of Starting Material or Product Propiolamides or the resulting products may be sensitive to moisture. Ensure the reaction is carried out under anhydrous conditions using dry solvents and an inert atmosphere.

Data Presentation: Catalyst Performance in this compound Transformations

Table 1: Rhodium-Catalyzed Intramolecular Hydroamination of Alkenyl Amines

EntryLigandYield (%)ee (%)
1L1 (KenPhos)9538
2L99580

Reaction conditions: 0.5 mmol alkenyl amine, 5 mol% of [Rh(COD)₂]BF₄, 6 mol% of ligand, dioxane (0.5 mL). Isolated yields. The ee values were determined by chiral HPLC, GC or ¹H NMR analysis of its derivatives.[14]

Table 2: Transition-Metal-Free Semireduction of Secondary Propiolamides

EntrySubstrate (R¹, R²)Yield (%)E/Z Ratio
1Ph, Ph95>99:1
2Ph, i-Pr81>99:1
34-MeO-Ph, Ph96>99:1
44-CF₃-Ph, Ph94>99:1

General procedure: this compound (0.2 mmol), THF (0.5 M), base (0.02 mmol), and HBpin (0.22 mmol). Isolated yield.[9]

Experimental Protocols

General Protocol for Catalyst Screening

A high-throughput screening approach is recommended for efficient identification of optimal reaction conditions.

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound substrate, catalysts, ligands, and bases in a suitable solvent.

  • Reaction Setup: In an array of reaction vials (e.g., a 96-well plate), dispense the substrate stock solution. Then, add the respective catalyst, ligand, and base solutions to each well according to the screening design.

  • Reaction Execution: Seal the reaction plate and place it on a shaker at the desired temperature.

  • Reaction Monitoring: After a set time, quench the reactions and analyze the product formation using techniques like TLC, LC-MS, or NMR.

  • Analysis: Compare the yields and selectivities across the different conditions to identify the most promising catalyst system for further optimization.

Detailed Protocol: Rhodium-Catalyzed Hydroamination of an Aminoalkene

This protocol is adapted from the work of Hartwig and coworkers.[14]

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(COD)₂]BF₄ (5 mol%) and the desired phosphine (B1218219) ligand (6 mol%) in a vial.

  • Reaction Setup: To this vial, add the aminoalkene substrate (0.5 mmol) and dioxane (0.5 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 70 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica (B1680970) gel.

Monitoring Reaction Progress
  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product.[15][16][17] A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress by integrating the signals of the starting material and product over time. This provides quantitative data on the reaction kinetics.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring complex reaction mixtures, allowing for the identification of products and byproducts by their mass-to-charge ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Transformation & Substrate screen_design Design Catalyst Screen (Catalyst, Ligand, Solvent, Base) start->screen_design stock_prep Prepare Stock Solutions screen_design->stock_prep reaction_setup Set up Reactions (e.g., 96-well plate) stock_prep->reaction_setup reaction_run Run Reactions (Temperature, Time) reaction_setup->reaction_run monitoring Monitor Progress (TLC, LC-MS, NMR) reaction_run->monitoring data_analysis Analyze Data (Yield, Selectivity) monitoring->data_analysis optimization Identify Optimal Conditions data_analysis->optimization scale_up Scale-up Reaction optimization->scale_up

Caption: Catalyst screening workflow for this compound transformations.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Selectivity check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_temp Optimize Temperature start->check_temp check_substrate Verify Substrate Purity start->check_substrate check_ligand Evaluate Ligand Choice check_catalyst->check_ligand end Improved Yield/ Selectivity check_ligand->end check_solvent Screen Solvents check_temp->check_solvent check_base Verify Base/Additive check_solvent->check_base check_base->end check_impurities Check for Impurities check_substrate->check_impurities check_impurities->end

Caption: Troubleshooting guide for this compound reactions.

References

Validation & Comparative

Propiolamide reactivity compared to other terminal alkynes in CuAAC.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone reaction for its efficiency and specificity. The choice of the terminal alkyne substrate is a critical parameter that can significantly influence reaction kinetics and overall success. This guide provides a detailed comparison of propiolamide reactivity against other common terminal alkynes in CuAAC reactions, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.

Reactivity Comparison of Terminal Alkynes in CuAAC

Propiolamides are a class of terminal alkynes that feature an electron-withdrawing amide group directly attached to the alkyne. This electronic feature generally enhances their reactivity in CuAAC reactions. However, the extent of this rate enhancement and potential side reactions must be considered.

A systematic study by Finn and coworkers provides valuable quantitative insights into the relative performance of various terminal alkynes in ligand-accelerated CuAAC (LACuAAC). The data below summarizes the time required to reach 50% and 90% conversion for different alkynes under bioconjugation conditions.

Table 1: Comparative Reactivity of Terminal Alkynes in Ligand-Accelerated CuAAC [1]

Alkyne SubstrateTypeTime to 50% Conversion (min)Time to 90% Conversion (min)
This compound (Tertiary) This compound< 10~20
This compound (Secondary) This compound~15~30
N-Propargylamide Propargyl~20~40
Propargyl Ether Propargyl~25~50
Propargyl Alcohol Propargyl~30~60
Phenylacetylene (B144264) Arylacetylene~40> 60
1-Octyne Alkylacetylene> 60> 60

Reaction conditions: 100 µM alkyne, 100 µM coumarin (B35378) azide (B81097), 100 µM CuSO₄, 500 µM THPTA ligand, 5 mM sodium ascorbate (B8700270) in aqueous buffer (pH 7.4) at room temperature.

As the data indicates, propiolamides, particularly the tertiary this compound, exhibit the fastest reaction kinetics among the tested alkynes, reaching 90% conversion in approximately 20 minutes.[1] This enhanced reactivity can be attributed to the electron-withdrawing nature of the amide group, which increases the acidity of the terminal alkyne proton and facilitates the formation of the copper acetylide intermediate, a key step in the CuAAC catalytic cycle.[2]

While propargyl derivatives such as N-propargylamides and propargyl ethers show slightly slower kinetics, they still represent highly efficient substrates for CuAAC and are often favored due to their synthetic accessibility and lower propensity for side reactions.[1] Aromatic and aliphatic alkynes, such as phenylacetylene and 1-octyne, demonstrate significantly slower reaction rates under these conditions.[1]

The Challenge of Michael Addition

A critical consideration when employing propiolamides is their susceptibility to Michael addition by nucleophiles.[1] The same electronic activation that enhances CuAAC reactivity also renders the alkyne susceptible to attack by thiols (e.g., from cysteine residues in proteins) or amines. This can lead to undesired side products and off-target labeling, particularly in complex biological environments. While propargyl compounds are generally less prone to Michael addition, this potential side reaction should be evaluated, especially when working with thiol-rich systems.[1]

Experimental Protocols

The following are generalized protocols for performing a comparative CuAAC reactivity study.

Materials and Reagents:
  • Azide-functionalized molecule (e.g., benzyl (B1604629) azide or a fluorescent azide probe)

  • Terminal alkyne substrates (this compound, propargyl alcohol, phenylacetylene, etc.)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solutions (e.g., DMSO)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Analytical instrumentation for monitoring reaction progress (e.g., HPLC, LC-MS, or a fluorometer if using a fluorescent azide)

Stock Solution Preparation:
  • Azide Solution: Prepare a 10 mM stock solution of the azide in DMSO.

  • Alkyne Solutions: Prepare 10 mM stock solutions of each terminal alkyne in DMSO.

  • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • THPTA Ligand Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

General CuAAC Reaction Protocol:
  • To a microcentrifuge tube, add the appropriate volume of PBS buffer.

  • Add the alkyne stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Add the azide stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final concentration of 100 µM CuSO₄, use 500 µM THPTA).

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Vortex the reaction mixture gently and incubate at room temperature.

  • Monitor the reaction progress at various time points using the chosen analytical method.

Visualizing the CuAAC Workflow

The following diagram illustrates the general experimental workflow for a typical CuAAC reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_azide Prepare Azide Stock mix_reagents Combine Azide, Alkyne, and Buffer prep_azide->mix_reagents prep_alkyne Prepare Alkyne Stock prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Stock add_catalyst Add Catalyst Premix (CuSO4 + Ligand) prep_cu->add_catalyst prep_ligand Prepare Ligand Stock prep_ligand->add_catalyst prep_asc Prepare Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Reaction (HPLC, LC-MS, etc.) incubate->monitor

General experimental workflow for a CuAAC reaction.

This second diagram illustrates the key factors influencing the reactivity of terminal alkynes in CuAAC.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_side_reactions Side Reactions center_node Alkyne Reactivity in CuAAC michael Michael Addition (especially for activated alkynes) center_node->michael homocoupling Oxidative Homocoupling center_node->homocoupling ewg Electron-Withdrawing Groups (e.g., -C(O)NR2) Increases Reactivity ewg->center_node edg Electron-Donating Groups Decreases Reactivity edg->center_node steric Bulky Substituents near the Alkyne Decrease Reactivity steric->center_node

Factors influencing terminal alkyne reactivity in CuAAC.

Conclusion

Propiolamides are highly reactive terminal alkynes for CuAAC reactions, offering rapid kinetics that can be advantageous in time-sensitive applications or when working with low concentrations of reactants. However, their increased reactivity is accompanied by a greater propensity for Michael addition, a factor that must be carefully considered, particularly in biological contexts. For many applications, propargyl-based alkynes provide an excellent balance of high reactivity and stability.[1] The choice of the optimal alkyne will ultimately depend on the specific requirements of the experimental system, including the nature of the substrates, the reaction environment, and the desired reaction rate.

References

Data Presentation: Quantitative Comparison of Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alkyne-Based and Maleimide-Based Linkers in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component that dictates the efficacy, stability, and toxicity of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of two major classes of linkers: the emerging alkyne-based linkers utilized in bioorthogonal click chemistry and the more traditional maleimide-based linkers. While the term "Propiolamide-based linker" is not widely found in existing literature, it belongs to the broader class of alkyne-containing linkers. This guide will, therefore, focus on the comparative performance of these alkyne-based linkers, often referred to as propargyl-containing linkers, against the established maleimide-based alternatives.

The primary advantage of alkyne-based linkers lies in the formation of a highly stable triazole ring through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, a cornerstone of "click chemistry".[1][2][3] This contrasts with the thioether bond formed by maleimide-based linkers, which is susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.[1][4]

The selection of a linker technology has a profound impact on the key attributes of an ADC. The following tables summarize the performance metrics of alkyne-based (via click chemistry) and maleimide-based linkers based on available experimental data.

Table 1: Comparison of Reaction Efficiency and Specificity

FeatureAlkyne-Based Linkers (Click Chemistry)Maleimide-Based Linkers
Reaction Type Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC)[1]Michael Addition[1]
Reactive Partners Alkyne and Azide[1]Thiol (e.g., from Cysteine)[1]
Reaction Conditions Aqueous buffers, room temperature; CuAAC requires a copper catalyst[1]pH 6.5-7.5, room temperature[1]
Reaction Time 1-4 hours[1]1-2 hours[1]
Conjugation Yield >95%[1]80-95%[1]
Specificity High (Bioorthogonal)[1]High for thiols, but potential for off-target reactions with other nucleophiles[1]

Table 2: Comparison of Conjugate Stability

FeatureAlkyne-Based Linkers (Click Chemistry)Maleimide-Based Linkers
Bond Type Triazole[1]Thioether (Thiosuccinimide)[1]
Stability in Serum Highly stable[1]Susceptible to retro-Michael reaction, leading to deconjugation[1]
Deconjugation in Serum Minimal[1]Significant deconjugation observed (e.g., 35-67% over 7 days in some cases)[1]

Table 3: Representative In Vitro Cytotoxicity Data

Linker TypeADC TargetCell LineIC50 (ng/mL)
Valine-Citrulline (cleavable) HER2SK-BR-310-50
Hydrazone (pH-sensitive) CD33HL-605-20
Disulfide (reduction-sensitive) CD22Ramos20-100
Non-cleavable HER2KPL-450-200

Note: IC50 values are representative and can vary significantly based on the antibody, payload, and specific experimental conditions. Direct comparative cytotoxicity data for alkyne-based linkers is emerging and depends heavily on the payload and target.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the preclinical assessment of ADCs. Below are detailed protocols for key assays used in the evaluation of ADCs with different linkers.

Protocol 1: ADC Synthesis via Alkyne-PEG-Maleimide Linker

This protocol describes a two-step sequential conjugation strategy.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Alkyne-PEG-Maleimide linker

  • Azide-functionalized cytotoxic drug

  • Copper (II) sulfate (B86663) (for CuAAC)

  • Ligand (e.g., THPTA for CuAAC)

  • Reducing agent for copper (e.g., Sodium Ascorbate for CuAAC)

  • Desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a controlled molar excess of a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds.

    • Incubate at 37°C for 30-120 minutes.

    • Remove the excess reducing agent using a desalting column.[5]

  • Maleimide Conjugation:

    • Add a 5 to 20-fold molar excess of the Alkyne-PEG-Maleimide linker (dissolved in DMSO or DMF) to the reduced antibody.

    • Incubate for 1-2 hours at room temperature.

    • Remove unreacted linker using a desalting column.[5]

  • Click Chemistry (CuAAC):

    • To the alkyne-modified antibody, add a molar excess of the azide-functionalized drug.

    • Add the copper(II) sulfate/ligand mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate for 1-4 hours at room temperature.[6]

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Add the ADC dilutions to the cells and incubate for 72 to 120 hours.[7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization and Absorbance Reading:

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to untreated controls.

    • Plot the viability data against ADC concentration to determine the IC50 value.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_stable Stable ADC ADC_target ADC Binds to Tumor Antigen ADC_stable->ADC_target Tumor Targeting Internalization Internalization (Endocytosis) ADC_target->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Linker_Comparison cluster_alkyne Alkyne-Based Linker (Click Chemistry) cluster_maleimide Maleimide-Based Linker Alkyne_Ab Antibody-Alkyne Triazole_ADC Stable Triazole Linkage (ADC) Alkyne_Ab->Triazole_ADC Azide_Drug Drug-Azide Azide_Drug->Triazole_ADC Thiol_Ab Antibody-Thiol Thioether_ADC Thioether Linkage (ADC) Thiol_Ab->Thioether_ADC Maleimide_Drug Drug-Maleimide Maleimide_Drug->Thioether_ADC Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether_ADC->Retro_Michael Instability

Caption: Comparison of Alkyne-based and Maleimide-based conjugation.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_ADC Add Serial Dilutions of ADC Incubate1->Add_ADC Incubate2 Incubate for 72-120h Add_ADC->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

References

Propiolamide-Based Probes in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein function and drug-target engagement within the complex environment of a living cell requires sophisticated tools. Covalent chemical probes have emerged as indispensable reagents for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize the functional state of enzymes and other proteins directly in native biological systems. Among the various reactive groups used in these probes, the propiolamido moiety has gained traction due to its unique reactivity profile.

This guide provides a comprehensive comparison of propiolamide-based probes with a common alternative, iodoacetamide-based probes, for cellular applications. We present a synthesis of available data on their performance, detailed experimental protocols for their use in cellular assays, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison: this compound vs. Iodoacetamide Probes

The choice of a reactive group is critical in designing chemical probes for cellular assays. It dictates the probe's stability, cell permeability, and, most importantly, its target selectivity. Propiolamides and iodoacetamides are both electrophilic "warheads" that primarily target nucleophilic residues like cysteine. However, their distinct chemical properties lead to differences in their performance in a cellular context.

FeatureThis compound-Based ProbesIodoacetamide-Based ProbesKey Considerations
Reactivity Moderately reactive electrophile.Highly reactive electrophile.Iodoacetamide's higher reactivity can lead to more extensive labeling but also potentially more off-target interactions.[1] this compound's more tempered reactivity may offer a better balance between on-target labeling and off-target effects.
Selectivity Primarily targets reactive cysteine residues. Can also react with other nucleophiles like lysine, although to a lesser extent.Primarily targets cysteine residues. Can also react with other nucleophiles such as methionine, histidine, and lysine, which can complicate data analysis.[1]The selectivity of both probe types is highly dependent on the specific protein microenvironment of the target residue.
Cell Permeability Generally good due to their relatively small size and neutral charge. However, permeability can be influenced by the entire probe structure.Generally good, but can be variable depending on the overall structure of the probe.Cell permeability should be experimentally verified for each new probe.
"Click" Chemistry Compatibility The terminal alkyne handle is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for downstream detection and enrichment.Requires the incorporation of a separate alkyne or azide (B81097) handle for "click" chemistry compatibility.This compound probes have a built-in handle for bioorthogonal ligation, simplifying probe design.
Cytotoxicity Expected to be dose-dependent and cell-line specific. The covalent nature of the interaction can lead to cytotoxicity at higher concentrations or with prolonged exposure.Can exhibit significant cytotoxicity due to its high reactivity and potential for widespread off-target alkylation.It is crucial to determine the non-toxic concentration range for each probe and cell line before conducting experiments.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the validation and use of this compound-based probes in cellular assays.

Cellular Labeling with a this compound-Based Probe

This protocol describes the general procedure for labeling proteins in live cells with a this compound-based probe.

Materials:

  • This compound-based probe of interest

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving the probe)

  • Cell scraper or trypsin-EDTA

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in the appropriate complete medium.

  • Probe Preparation: Prepare a stock solution of the this compound-based probe in DMSO (e.g., 10 mM).

  • Cell Treatment: Dilute the probe stock solution in pre-warmed complete medium to the desired final concentration (e.g., 1-100 µM). The optimal concentration should be determined empirically to maximize on-target labeling while minimizing cytotoxicity.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the probe's reactivity and the target's abundance and turnover rate.

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells into fresh ice-cold PBS containing protease inhibitors.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in ice-cold PBS with protease inhibitors.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • The probe-labeled lysate is now ready for downstream analysis, such as "click" chemistry ligation to a reporter tag.

"Click" Chemistry Reaction in Cell Lysate

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the alkyne handle of the this compound-labeled proteins.

Materials:

  • Probe-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin, Rhodamine-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (freshly prepared)

Procedure:

  • Prepare "Click" Mix: In a microcentrifuge tube, prepare the "click" chemistry reaction mixture. For a 50 µL final reaction volume with 50 µg of protein lysate, the components are typically added in the following order:

    • Protein Lysate (to a final concentration of 1 mg/mL)

    • Azide-reporter (e.g., final concentration of 100 µM)

    • TCEP (e.g., final concentration of 1 mM)

    • TBTA (e.g., final concentration of 100 µM)

    • CuSO4 (e.g., final concentration of 1 mM)

  • Initiate Reaction: Add freshly prepared sodium ascorbate (e.g., final concentration of 1 mM) to initiate the reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The "clicked" lysate can now be used for various downstream applications, such as:

    • SDS-PAGE and in-gel fluorescence scanning: If a fluorescent azide was used.

    • Affinity purification: If a biotin-azide was used, followed by streptavidin-bead pulldown and mass spectrometry-based protein identification.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration range at which the this compound-based probe is not toxic to the cells.

Materials:

  • Cell line of interest

  • This compound-based probe

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Probe Treatment: The next day, treat the cells with a serial dilution of the this compound-based probe (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plate for a period that reflects the intended duration of the labeling experiment (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell growth).

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, providing an initial assessment of its cell permeability.[2][3][4][5][6]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • This compound-based probe

  • Phosphate-buffered saline (PBS)

  • Analysis instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solution: Dissolve the this compound-based probe in buffer to a known concentration.

  • Add Donor Solution: Add the donor solution to the wells of the donor plate.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the probe in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [C]A / [C]eq)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • [C]A is the concentration in the acceptor well

    • [C]eq is the equilibrium concentration

    • VA is the volume of the acceptor well

    • VD is the volume of the donor well

    • A is the area of the membrane

    • t is the incubation time

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound-based probes.

Mechanism of Action and Workflow

G cluster_cell Live Cell cluster_downstream Downstream Analysis Probe This compound-Based Probe Target Target Protein (e.g., with reactive Cys) Probe->Target Covalent Modification Labeled_Target Covalently Labeled Target Protein Lysis Cell Lysis Lysate Cell Lysate with Labeled Protein Lysis->Lysate Click Click Chemistry (CuAAC or SPAAC) Lysate->Click Final_Product Fluorescently Labeled or Biotinylated Protein Click->Final_Product Reporter Reporter Tag (Azide-Fluorophore or Azide-Biotin) Reporter->Click Analysis1 In-gel Fluorescence Scanning Final_Product->Analysis1 Analysis2 Affinity Purification & Mass Spectrometry Final_Product->Analysis2

Caption: General workflow for using this compound-based probes in cellular assays.

Activity-Based Profiling of Serine Hydrolases

G cluster_proteome Cellular Proteome SH_active Active Serine Hydrolase Labeled_SH Labeled Active Serine Hydrolase SH_inactive Inactive Serine Hydrolase No_Labeling No Labeling Other_Proteins Other Proteins Probe This compound-Serine Hydrolase Probe Probe->SH_active Covalent Labeling of Active Site Serine Probe->SH_inactive No Reaction Probe->Other_Proteins Minimal Off-Target Labeling Downstream Identification and Quantification of Active Hydrolases Labeled_SH->Downstream Click Chemistry & Analysis

Caption: this compound probes for activity-based profiling of serine hydrolases.

Competitive Profiling for Target Engagement

G cluster_control Control cluster_treatment Inhibitor Treatment Probe_C This compound Probe Target_C Target Protein Probe_C->Target_C Labeled_Target_C Labeled Target (Strong Signal) Analysis Quantitative Analysis (e.g., Mass Spectrometry) Labeled_Target_C->Analysis Inhibitor Small Molecule Inhibitor Target_T Target Protein Inhibitor->Target_T Binds to Active Site Blocked_Target Blocked Target (Reduced Signal) Probe_T This compound Probe Probe_T->Target_T Competition Blocked_Target->Analysis Result Determine Inhibitor's Target Engagement and Selectivity Analysis->Result

Caption: Competitive profiling workflow to assess drug-target engagement.

References

Propiolamide as a Negative Control in Cysteine Reactivity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cysteine reactivity is crucial for understanding protein function and for the discovery of novel covalent therapeutics. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to map reactive cysteines across the proteome. A key component of a robust ABPP experiment is the use of appropriate controls to distinguish specific covalent interactions from non-specific background. This guide provides a comparative analysis of propiolamide as a potential negative control relative to the widely used cysteine-reactive probe, iodoacetamide (B48618).

While iodoacetamide (IA) is a highly reactive electrophile commonly used to label and identify functionally important cysteine residues, a true negative control should ideally possess a similar chemical scaffold but exhibit significantly lower reactivity towards cysteine thiols. This compound, with its terminal alkyne, presents an interesting candidate for such a control.

Comparison of Cysteine-Reactive Probes

FeatureIodoacetamideThis compoundRationale for Use
Reactive Group IodoacetylPropioloylIodoacetamide is a strong electrophile, ensuring broad labeling of reactive cysteines. This compound's triple bond is less electrophilic, leading to lower reactivity.
Relative Reactivity HighLow to Moderate (Inferred)High reactivity is desired for a broad-spectrum probe. Lower reactivity is essential for a negative control to minimize non-specific labeling.
Primary Application Broad-spectrum cysteine labeling probePotential negative controlIodoacetamide is used to identify all potentially reactive cysteines. This compound would be used to differentiate highly reactive or specifically binding sites from the background.

Experimental Protocols

A typical cysteine reactivity profiling experiment, often referred to as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) or similar chemoproteomic workflows, involves the following key steps.

I. General Experimental Workflow for Cysteine Reactivity Profiling

This workflow outlines the major steps in a competitive profiling experiment to assess the engagement of a covalent ligand with its cysteine targets.

G cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling & Quenching cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Proteome_Extraction Proteome Extraction (e.g., Cell Lysis) Ligand_Incubation Incubation with Covalent Ligand (or DMSO) Proteome_Extraction->Ligand_Incubation Probe_Labeling Labeling with Iodoacetamide-alkyne Probe Ligand_Incubation->Probe_Labeling Quenching Quenching of Excess Probe Probe_Labeling->Quenching Click_Chemistry Click Chemistry with Biotin-azide Tag Quenching->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment Tryptic_Digest On-bead Tryptic Digestion Streptavidin_Enrichment->Tryptic_Digest LC_MS LC-MS/MS Analysis Tryptic_Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 1: General workflow for competitive cysteine reactivity profiling.
II. Detailed Methodologies

1. Proteome Preparation and Ligand Incubation:

  • Cells or tissues are lysed in a suitable buffer (e.g., PBS) to extract the proteome.

  • Protein concentration is determined and normalized across samples.

  • The proteome is incubated with the covalent inhibitor of interest at various concentrations or with a vehicle control (e.g., DMSO).

2. Probe Labeling:

  • An alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) is added to the proteome to label cysteine residues that are not occupied by the covalent inhibitor.

  • The reaction is typically carried out at room temperature or 37°C for a defined period (e.g., 1 hour).

3. Click Chemistry and Enrichment:

  • Excess IA-alkyne probe is removed or quenched.

  • A biotin-azide tag is attached to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Biotinylated proteins are then enriched using streptavidin-coated beads.

4. Protein Digestion and Mass Spectrometry:

  • The enriched proteins are digested into peptides, typically with trypsin, while still bound to the beads.

  • The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The MS/MS data is searched against a protein database to identify the labeled peptides and the specific cysteine residues.

  • Quantitative analysis is performed to compare the abundance of labeled peptides between the inhibitor-treated and control samples, revealing the sites of covalent engagement.

This compound as a Negative Control: A Logical Framework

The rationale for using this compound as a negative control is based on the principle of comparing the effects of a reactive compound to a structurally similar but less reactive one.

G cluster_probes Cysteine-Reactive Probes cluster_experiment Competitive Profiling Experiment cluster_results Expected Outcomes IA Iodoacetamide (IA) (High Reactivity) This compound This compound (Low Reactivity) Proteome Native Proteome IA_Treatment Treatment with IA Proteome->IA_Treatment Propiolamide_Treatment Treatment with this compound Proteome->Propiolamide_Treatment IA_Result Broad Labeling of Reactive Cysteines IA_Treatment->IA_Result Propiolamide_Result Minimal Labeling of Only Hyper-reactive Cysteines Propiolamide_Treatment->Propiolamide_Result

Figure 2: Logical framework for using this compound as a negative control.

In this experimental design, comparing the cysteine labeling profile of iodoacetamide to that of this compound would allow researchers to distinguish between hyper-reactive cysteines, which might be labeled by both probes, and the broader set of reactive cysteines that are only labeled by the more potent iodoacetamide. Any cysteine labeled by a test compound but not by this compound would be considered a more specific and potentially functionally relevant interaction.

Conclusion

This compound holds promise as a valuable negative control in cysteine reactivity profiling experiments. Its inferred lower reactivity compared to iodoacetamide makes it a suitable tool for differentiating between highly nucleophilic cysteines and the broader landscape of reactive thiols. While direct quantitative data for this comparison is still emerging, the logical framework for its use is sound. The inclusion of this compound in future chemoproteomic workflows will undoubtedly enhance the rigor and specificity of these powerful techniques, ultimately accelerating the discovery and characterization of novel covalent medicines.

Olaparib vs. Platinum-Based Chemotherapy for BRCA-Mutated Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, the treatment of BRCA-mutated ovarian cancer has been significantly advanced by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profile of the PARP inhibitor Olaparib against the long-standing standard of care, platinum-based chemotherapy, for patients with BRCA-mutated ovarian cancer.

Efficacy: A Head-to-Head Comparison

Clinical trials have provided robust data on the comparative efficacy of Olaparib and platinum-based chemotherapy. The following tables summarize key findings from pivotal studies.

Table 1: Efficacy in Maintenance Therapy for Newly Diagnosed Advanced Ovarian Cancer (SOLO-1 Trial)

EndpointOlaparib (Maintenance)PlaceboHazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) Not Reached13.8 months0.30 (0.23–0.41)<0.001
PFS Rate at 3 Years 60%27%N/AN/A
Median Time to First Subsequent Therapy or Death (TFST) 51.8 months15.1 months0.30 (0.22–0.40)N/A
Median Overall Survival (OS) at 7-year follow-up Not Reached75.2 months0.55 (0.40-0.76)0.0002 (not statistically significant per protocol)

Data from the SOLO-1 trial, a phase III, randomized, double-blind, placebo-controlled multicenter study.[1][2][3][4][5][6][7][8]

Table 2: Efficacy in Treatment of Platinum-Sensitive Relapsed Ovarian Cancer (SOLO3 Trial)

EndpointOlaparibNon-Platinum ChemotherapyHazard Ratio / Odds Ratio (95% CI)P-value
Objective Response Rate (ORR) 72.2%51.4%OR: 2.53 (1.40–4.58)0.002
Median Progression-Free Survival (PFS) 13.4 months9.2 monthsHR: 0.62 (0.43–0.91)0.013
Median Overall Survival (OS) 34.9 months32.9 monthsHR: 1.07 (0.76–1.49)0.714

Data from the SOLO3 trial, a phase III, randomized, open-label trial.[9][10][11][12][13][14]

Mechanism of Action: Targeting DNA Repair Pathways

The distinct mechanisms of action of Olaparib and platinum-based chemotherapy underpin their differential efficacy and toxicity.

Olaparib: Inducing Synthetic Lethality

Olaparib is a potent inhibitor of the PARP enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs).[15][16][17] In cancer cells with a BRCA1 or BRCA2 mutation, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[15][18] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.[15]

cluster_0 DNA Damage and Repair cluster_1 Effect of Olaparib cluster_2 BRCA Mutation DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits SSB_repair SSB Repair PARP->SSB_repair facilitates DSB DNA Double-Strand Break (DSB) PARP->DSB leads to (if PARP inhibited) HR_repair Homologous Recombination (HR) Repair DSB->HR_repair repaired by Genomic_instability Genomic Instability HR_repair->Genomic_instability leads to (if HR deficient) Cell_death Cell Death (Apoptosis) Genomic_instability->Cell_death Olaparib Olaparib Olaparib->PARP inhibits BRCA_mutation BRCA1/2 Mutation BRCA_mutation->HR_repair impairs

Mechanism of Action of Olaparib in BRCA-mutated cells.

Platinum-Based Chemotherapy: Inducing DNA Damage

Carboplatin (B1684641), a commonly used platinum-based agent, exerts its cytotoxic effects by forming covalent adducts with DNA.[19][20][21] Inside the cell, carboplatin is activated through hydrolysis and binds to DNA, primarily forming interstrand and intrastrand cross-links.[19][22][23] These cross-links distort the DNA helix, which in turn inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis.[19][23]

cluster_0 Mechanism of Carboplatin Carboplatin Carboplatin Activation Intracellular Activation (Aquation) Carboplatin->Activation DNA_binding Binds to DNA (N7 of Guanine) Activation->DNA_binding Crosslinks Forms DNA Cross-links (Interstrand and Intrastrand) DNA_binding->Crosslinks Replication_inhibition Inhibition of DNA Replication Crosslinks->Replication_inhibition Transcription_inhibition Inhibition of Transcription Crosslinks->Transcription_inhibition Cell_cycle_arrest Cell Cycle Arrest Replication_inhibition->Cell_cycle_arrest Transcription_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Mechanism of Action of Carboplatin.

Experimental Protocols: A Look at the SOLO-1 Trial

The SOLO-1 trial was a landmark study that established the efficacy of Olaparib as a maintenance therapy for newly diagnosed advanced ovarian cancer with a BRCA mutation.

Study Design: Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[2][5][6][7]

Patient Population:

  • Newly diagnosed, FIGO Stage III-IV, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer.[7]

  • Documented deleterious or suspected deleterious germline or somatic BRCA1/2 mutation.

  • In clinical complete or partial response after first-line platinum-based chemotherapy.[24]

Randomization and Treatment:

  • Patients were randomized in a 2:1 ratio to receive either Olaparib (300 mg tablets twice daily) or placebo.[2][5]

  • Treatment was continued for up to 2 years or until disease progression. Patients with a partial response at 2 years could continue treatment.[5]

Primary Endpoint:

  • Investigator-assessed Progression-Free Survival (PFS) according to modified RECIST 1.1 criteria.[2]

cluster_0 SOLO-1 Trial Workflow cluster_1 Treatment Arms Patient_screening Patient Screening - Newly diagnosed advanced ovarian cancer - BRCA1/2 mutation - Response to 1st line platinum chemotherapy Randomization Randomization (2:1) Patient_screening->Randomization Olaparib_arm Olaparib (300 mg bid) Randomization->Olaparib_arm n=260 Placebo_arm Placebo Randomization->Placebo_arm n=131 Follow_up Follow-up (up to 2 years or progression) Olaparib_arm->Follow_up Placebo_arm->Follow_up PFS_assessment Primary Endpoint Assessment: Progression-Free Survival (PFS) Follow_up->PFS_assessment

Experimental Workflow of the SOLO-1 Trial.

Safety and Tolerability

The safety profiles of Olaparib and chemotherapy differ, which is a key consideration in treatment decisions.

Table 3: Common Adverse Events (Grade ≥3)

Adverse EventOlaparib (SOLO-1)Chemotherapy (General)
Anemia 22%Varies by agent
Neutropenia 7%Varies by agent
Nausea 2%Varies by agent
Fatigue/Asthenia 4%Varies by agent
Thrombocytopenia N/AVaries by agent

Olaparib data from the SOLO-1 trial.[8][25][26][27] Chemotherapy adverse events are dependent on the specific agent used.

Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance.

Olaparib Resistance: Mechanisms of resistance to PARP inhibitors are an active area of research and include:

  • Secondary mutations in BRCA1/2: These can restore the function of the homologous recombination pathway.[28]

  • Increased drug efflux: Overexpression of drug transporters like P-glycoprotein can pump Olaparib out of the cancer cells.[28][29]

  • Loss of 53BP1 expression: This can partially restore homologous recombination.[28]

  • Alterations in PARP1: Mutations in the PARP1 enzyme can affect drug binding.[30]

  • Replication fork stabilization: Changes in the dynamics of the replication fork can reduce the cytotoxic effects of PARP inhibition.[29][30]

Platinum Resistance: Resistance to platinum-based chemotherapy can occur through various mechanisms, including:

  • Reduced drug accumulation

  • Increased drug inactivation

  • Enhanced DNA repair

  • Alterations in apoptosis signaling pathways

Conclusion

Olaparib has demonstrated a significant improvement in progression-free survival as a maintenance therapy for newly diagnosed BRCA-mutated advanced ovarian cancer and as a treatment for relapsed platinum-sensitive disease. Its mechanism of synthetic lethality offers a targeted approach with a generally manageable safety profile compared to the broader cytotoxic effects of platinum-based chemotherapy. However, the emergence of resistance to both Olaparib and platinum agents highlights the need for ongoing research into combination strategies and novel therapeutic approaches to further improve outcomes for patients with BRCA-mutated ovarian cancer.

References

Comparative Cross-Reactivity Analysis of Propiolamide-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profiles of propiolamide-based covalent inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of selectivity in covalent inhibitor design, presents available data in a comparative format, details experimental protocols for assessing cross-reactivity, and visualizes key concepts and workflows.

Introduction: The Double-Edged Sword of Covalent Inhibition

This compound-based inhibitors are a class of targeted covalent inhibitors (TCIs) that utilize a this compound "warhead" to form a permanent, covalent bond with a nucleophilic residue, typically a cysteine, on the target protein. This irreversible mode of action can lead to high potency and prolonged duration of action. However, the inherent reactivity of the this compound electrophile also presents a significant challenge: the potential for off-target reactions.

The high reactivity of propiolamides, often greater than that of more commonly used acrylamides, can lead to indiscriminate binding to other proteins containing reactive cysteines, resulting in off-target toxicity and a narrow therapeutic window. Therefore, comprehensive cross-reactivity studies are paramount in the development of safe and effective this compound-based therapeutics. The goal is to carefully tune the inhibitor's reactivity to ensure it preferentially binds to the intended target.

Quantitative Comparison of Inhibitor Selectivity

Comprehensive, publicly available cross-reactivity data for a single this compound-based inhibitor against a broad panel of kinases is limited in the scientific literature. This is in contrast to acrylamide-based inhibitors, for which extensive kinome-wide selectivity data has been published. The higher reactivity of the this compound warhead may in some cases preclude the nuanced structure-activity relationships that are observable with less reactive electrophiles.

To illustrate how such data should be presented, the following table provides a hypothetical selectivity profile for a generic this compound-based inhibitor ("this compound-Inhibitor-X") targeting Epidermal Growth Factor Receptor (EGFR). This table is for demonstrative purposes and highlights the key comparative data points necessary for evaluating inhibitor selectivity.

Target KinaseThis compound-Inhibitor-X IC50 (nM)Reference Acrylamide-Inhibitor-Y IC50 (nM)Selectivity Ratio (Off-Target IC50 / Target IC50) for this compound-Inhibitor-X
EGFR (Primary Target) 5 10 -
SRC500>10,000100
BTK1,200>10,000240
TEC2,500>10,000500
ITK>5,000>10,000>1,000
JAK3>10,000>10,000>2,000
ABL18,000>10,0001,600
p38α>10,000>10,000>2,000

Note: The IC50 values in this table are hypothetical and for illustrative purposes only.

Visualizing Cross-Reactivity and Experimental Workflows

To better understand the concepts of inhibitor selectivity and the processes for its evaluation, the following diagrams are provided.

G cluster_inhibitor This compound-Based Inhibitor cluster_targets Biological Targets Inhibitor Inhibitor Primary Target Primary Target Inhibitor->Primary Target High Affinity (Therapeutic Effect) Off-Target 1 Off-Target 1 Inhibitor->Off-Target 1 Lower Affinity (Potential Side Effects) Off-Target 2 Off-Target 2 Inhibitor->Off-Target 2 Lower Affinity (Potential Side Effects) Non-Target Non-Target Inhibitor->Non-Target No Significant Binding

Figure 1: Conceptual Diagram of Inhibitor Cross-Reactivity.

G Start Start Inhibitor Synthesis Inhibitor Synthesis Start->Inhibitor Synthesis Primary Target Assay Primary Target Assay Inhibitor Synthesis->Primary Target Assay Determine on-target potency Selectivity Profiling Selectivity Profiling Primary Target Assay->Selectivity Profiling Assess off-target activity Data Analysis Data Analysis Selectivity Profiling->Data Analysis Calculate IC50s and Selectivity Ratios Lead Optimization Lead Optimization Data Analysis->Lead Optimization Improve selectivity Lead Optimization->Inhibitor Synthesis Synthesize new analogs End End Lead Optimization->End Candidate Selection

Figure 2: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

A critical component of evaluating inhibitor cross-reactivity is the use of robust and reproducible experimental protocols. Below is a generalized protocol for determining the IC50 values of an inhibitor against a panel of kinases using a luminescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a panel of protein kinases.

Materials:

  • This compound-based test inhibitor

  • Recombinant purified protein kinases (primary target and off-target panel)

  • Kinase-specific substrates

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add kinase buffer to all wells of a 384-well plate.

    • Add the test inhibitor dilutions to the appropriate wells. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.

    • Add the specific kinase and its corresponding substrate to the wells.

  • Initiation of Kinase Reaction: Add a solution of ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other measurements.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity and the background to 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value for each kinase.

Conclusion

The development of this compound-based inhibitors holds therapeutic promise due to their potential for high potency and sustained target engagement. However, their inherent reactivity necessitates a thorough evaluation of their cross-reactivity to mitigate the risk of off-target effects and ensure a favorable safety profile. While comprehensive, comparative data for specific this compound-based inhibitors remains sparse in the public domain, the experimental frameworks and analytical approaches outlined in this guide provide a robust methodology for their evaluation. By prioritizing early and extensive selectivity profiling, researchers can better navigate the challenges of covalent inhibitor design and identify promising candidates for further development.

A Comparative Guide to the In Vitro and In Vivo Stability of Propiolamide and Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical determinant of the therapeutic efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a reduced therapeutic window. This guide provides an objective comparison of the in vitro and in vivo stability of propiolamide-derived conjugates, specifically those based on 3-arylpropiolonitrile (APN), and the widely used maleimide-based conjugates. The comparison is supported by experimental data to inform rational linker design and selection.

Executive Summary

This compound-derived linkers, particularly 3-arylpropiolonitriles (APN), have emerged as a promising alternative to traditional maleimide-based linkers for bioconjugation. The primary advantage of APN chemistry lies in the formation of a highly stable vinylogous imino-ether linkage with thiols, which is resistant to the retro-Michael reaction that plagues conventional maleimide (B117702) conjugates. This enhanced stability translates to a longer in vivo half-life and potentially a wider therapeutic window for the bioconjugate.

Maleimide-based conjugates, while popular due to their rapid and specific reaction with thiols, exhibit variable stability. The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to premature drug release.[1] However, the stability of maleimide conjugates can be significantly improved through hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether. This has led to the development of "next-generation" maleimides, such as N-aryl maleimides, which are engineered to accelerate this stabilizing hydrolysis.

This guide will delve into the quantitative stability data for these linker types, provide detailed experimental protocols for their evaluation, and present visual workflows to aid in understanding the underlying chemical principles and experimental procedures.

Data Presentation: Quantitative Stability Comparison

The following tables summarize the available quantitative data on the stability of this compound (APN) and maleimide conjugates under various in vitro and in vivo conditions.

Table 1: In Vitro Stability of APN vs. Maleimide Conjugates

Linker TypeConjugateMatrixIncubation Conditions% Intact Conjugate / Half-lifeReference
3-Arylpropiolonitrile (APN) Albumin-conjugated Urate OxidaseIn vitro blood conditionsNot specifiedNo cleavage observed[2]
Traditional Maleimide (N-alkyl) Albumin-conjugated Urate OxidaseIn vitro blood conditionsNot specifiedSubstantial cleavage observed[2]
Traditional Maleimide (N-alkyl) Cysteine-linked ADCMouse Serum37°C, 7 days33-65%[3]
Next-Gen Maleimide (N-aryl) Cysteine-linked ADCMouse Serum37°C, 7 days>80%[3]
Next-Gen Maleimide (Maleamic Methyl Ester) anti-HER2 ADCAlbumin Solution (physiological environment)37°C, 14 days~96.2%[4]
Traditional Maleimide anti-HER2 ADCAlbumin Solution (physiological environment)37°C, 14 days~86.7%[4]

Table 2: In Vivo Stability of APN vs. Maleimide Conjugates

Linker TypeConjugateAnimal ModelHalf-life (t½)FindingReference
3-Arylpropiolonitrile (APN) Albumin-conjugated Urate OxidaseMouse17.1 hours (late phase)Significantly longer serum half-life compared to the maleimide conjugate.[2]
Traditional Maleimide Albumin-conjugated Urate OxidaseMouse12.0 hours (late phase)Shorter serum half-life, indicating in vivo cleavage.[2]
Next-Gen Maleimide (Site-specific) anti-Globo H ADCN87 xenograft miceLonger half-life, low clearanceSuperior in vivo stability compared to lysine-conjugated ADC.[5]
Lysine Conjugate (Control) anti-Globo H ADCN87 xenograft miceShorter half-life, poorest pharmacokineticsLeast stable conjugate in the comparison.[5]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma/Whole Blood Stability Assay

Objective: To determine the rate of drug deconjugation from a bioconjugate in a complex biological matrix that closely mimics the in vivo circulatory environment.

Materials:

  • Test bioconjugate (e.g., this compound/APN-ADC or Maleimide-ADC)

  • Freshly collected whole blood or plasma from the relevant species (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Affinity capture beads (e.g., Protein A/G for antibodies).

  • Wash buffers.

  • Elution buffer.

  • LC-MS grade water and acetonitrile.

  • Formic acid.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

  • Preparation: Equilibrate whole blood or plasma to 37°C. Prepare a stock solution of the test bioconjugate in PBS.

  • Incubation: Spike the test bioconjugate into the whole blood or plasma at a final concentration relevant to the intended in vivo dose. Immediately take a time point zero (T=0) sample. Incubate the remaining sample at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the blood or plasma sample at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).

  • Sample Processing (for each time point):

    • Immediately process the T=0 sample and subsequent time point samples.

    • If using whole blood, isolate the plasma by centrifugation.

    • Perform affinity capture of the bioconjugate from the plasma using appropriate beads (e.g., Protein A/G for antibodies).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bioconjugate from the beads.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the integrity of the bioconjugate. Monitor the mass of the intact conjugate and look for the appearance of degradation products (e.g., deconjugated payload). The average drug-to-antibody ratio (DAR) is a key parameter to measure.[6][7]

  • Data Analysis: Quantify the percentage of intact bioconjugate or the average DAR remaining at each time point relative to the T=0 sample. Calculate the in vitro half-life of the conjugate.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the distribution, clearance, and overall in vivo stability of a bioconjugate in a living organism.

Materials:

  • Test bioconjugate.

  • Animal model (e.g., tumor-bearing mice for ADCs).

  • Anesthetic.

  • Syringes and needles for injection and blood collection.

  • Equipment for quantifying total antibody and intact ADC (e.g., ELISA kits).

Methodology:

  • Animal Model: Utilize an appropriate animal model. For cancer therapeutics, this is often a mouse model with tumor xenografts.

  • Administration: Administer a single intravenous (IV) dose of the bioconjugate to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Analysis:

    • Total Antibody Concentration: Quantify the total antibody concentration in the plasma samples using a standard sandwich ELISA method.

    • Intact ADC Concentration: Quantify the concentration of the intact ADC (antibody with payload attached) using a capture ELISA, where the capture antibody binds the antibody component and the detection antibody binds the payload.

  • Data Analysis: Plot the concentration of total antibody and intact ADC over time. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability. Calculate the pharmacokinetic parameters, including the half-life of the intact ADC.

Mandatory Visualization

Chemical Reaction Pathways

The following diagram illustrates the conjugation of a thiol-containing biomolecule with a maleimide and a this compound (APN) linker, and the subsequent degradation pathway for the maleimide conjugate.

G cluster_maleimide Maleimide Conjugation & Degradation cluster_this compound This compound (APN) Conjugation M_Thiol Biomolecule-SH M_Adduct Thiosuccinimide Adduct (Unstable) M_Thiol->M_Adduct Michael Addition Maleimide Maleimide-Linker-Payload Maleimide->M_Adduct M_Hydrolyzed Ring-Opened Adduct (Stable) M_Adduct->M_Hydrolyzed Hydrolysis (Stabilization) M_Retro Deconjugated Biomolecule-SH + Maleimide-Payload M_Adduct->M_Retro Retro-Michael Reaction (Deconjugation) P_Thiol Biomolecule-SH P_Adduct Vinologous Imino-ether (Stable) P_Thiol->P_Adduct Thiol Addition APN APN-Linker-Payload APN->P_Adduct G start Start prep Prepare Bioconjugate and Biological Matrix start->prep incubate Incubate at 37°C prep->incubate sampling Collect Samples at Multiple Time Points incubate->sampling process Process Samples (e.g., Affinity Capture) sampling->process analyze LC-MS Analysis (Measure Intact Conjugate/DAR) process->analyze data_analysis Data Analysis (Calculate % Remaining/Half-life) analyze->data_analysis end End data_analysis->end

References

Validating Target Engagement of Propiolamide-Based Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of propiolamide-based covalent inhibitors, contrasting their performance with other common covalent warheads. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate validation strategies.

Introduction to Covalent Inhibition and Warhead Diversity

Targeted covalent inhibitors (TCIs) are a powerful class of therapeutics that achieve high potency and prolonged pharmacodynamic effects by forming a stable bond with their protein target. The selectivity and reactivity of a TCI are largely dictated by its "warhead," the electrophilic group that reacts with a nucleophilic amino acid residue on the target protein. While acrylamides have been a popular choice, there is growing interest in alternatives like propiolamides, vinyl sulfones, and chloroacetamides, each with distinct reactivity profiles and potential advantages. Validating that these inhibitors engage their intended target specifically and efficiently is a critical step in their development.

Comparative Analysis of Covalent Warheads

The choice of a covalent warhead influences both the on-target reaction kinetics and the potential for off-target interactions. This section compares this compound-based inhibitors to other common classes of covalent inhibitors, focusing on key performance metrics.

WarheadTarget Residue(s)Reactivityk_inact/K_I (M⁻¹s⁻¹)IC₅₀ (nM)Key Considerations
This compound CysteineHigh~10³ - 10⁵1-100High reactivity may lead to off-target effects if not sufficiently guided by non-covalent interactions.
Acrylamide CysteineModerate~10³ - 10⁶1-50Well-established warhead with tunable reactivity. Generally good balance of reactivity and selectivity.[1][2]
Vinyl Sulfone Cysteine, LysineHigh>10⁵0.5-20Can be more reactive than acrylamides and may exhibit different selectivity profiles.[3][4]
Chloroacetamide CysteineHigh~10⁴10-100Generally more reactive and potentially less selective than acrylamides, often used in initial fragment screening.[1]
Cyano-acrylamide CysteineModerate (Reversible)Variable1-50Can form reversible covalent bonds, potentially reducing the risk of permanent off-target modification.[5][6]

Note: The k_inact/K_I and IC₅₀ values are representative ranges and can vary significantly depending on the specific inhibitor scaffold and the protein target.

Key Experimental Techniques for Target Validation

A multi-faceted approach is essential to confidently validate the target engagement of covalent inhibitors. The following techniques provide orthogonal evidence of direct binding and cellular activity.

Mass Spectrometry (MS)-Based Methods

Mass spectrometry is a cornerstone for the direct detection of covalent adducts.

  • Intact Protein Mass Spectrometry: This method provides a rapid confirmation of covalent modification by measuring the mass increase of the target protein upon incubation with the inhibitor. It is particularly useful for determining the stoichiometry of binding (i.e., how many inhibitor molecules are bound to a single protein).

  • Bottom-Up Proteomics (Peptide Mapping): This technique identifies the specific amino acid residue(s) modified by the inhibitor. The protein-inhibitor complex is digested into peptides, and the modified peptide is identified by its mass shift in the MS/MS spectrum.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome. In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor of interest before incubation with a broad-spectrum covalent probe that is tagged with a reporter (e.g., biotin (B1667282) or a fluorophore). The inhibitor's engagement of its target and any off-targets will prevent their labeling by the probe, which can be quantified by mass spectrometry or gel-based methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular context. The principle is that the binding of a ligand to its target protein increases the protein's thermal stability. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinobeads and Other Affinity-Based Profiling Methods

For kinase inhibitors, competitive binding assays using "kinobeads" (sepharose beads functionalized with broad-spectrum kinase inhibitors) can profile inhibitor selectivity across a large portion of the kinome. Cell lysates are pre-incubated with the test inhibitor, and the unbound kinases are then captured by the kinobeads. The reduction in the amount of a specific kinase captured in the presence of the inhibitor reflects the inhibitor's binding to that kinase.

Experimental Protocols

Intact Protein Mass Spectrometry
  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with the covalent inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl) at room temperature or 37°C for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Desalting: Remove excess inhibitor and non-volatile salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange column.

  • LC-MS Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification.

Bottom-Up Proteomics for Binding Site Identification
  • Incubation and Denaturation: Following incubation of the target protein with the inhibitor as described above, denature the protein by adding urea (B33335) or guanidine (B92328) hydrochloride to a final concentration of 6-8 M.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence database to identify peptides. Look for a peptide with a mass modification corresponding to the mass of the covalent inhibitor to identify the site of modification.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the covalent inhibitor at various concentrations or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Kinobeads-Based Competitive Profiling
  • Cell Lysis: Prepare a cell lysate from the cell line of interest in a lysis buffer containing protease and phosphatase inhibitors.

  • Inhibitor Incubation: Pre-incubate the cell lysate with a range of concentrations of the test inhibitor or a vehicle control for a defined time (e.g., 1 hour) at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate for a further period (e.g., 1-2 hours) at 4°C to allow for the capture of unbound kinases.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by quantitative LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each kinase in the inhibitor-treated samples compared to the vehicle control. A decrease in the abundance of a kinase in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate key signaling pathways often targeted by covalent inhibitors and a general workflow for validating their target engagement.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation biochem_assay Biochemical Assay (IC₅₀, k_inact/K_I) intact_ms Intact Protein MS (Covalent Adduct) biochem_assay->intact_ms peptide_map Bottom-Up Proteomics (Binding Site ID) intact_ms->peptide_map cetsa Cellular Thermal Shift Assay (Target Engagement) peptide_map->cetsa western_blot Western Blot (Downstream Signaling) cetsa->western_blot abpp Activity-Based Protein Profiling (Selectivity) western_blot->abpp kinobeads Kinobeads Profiling (Kinome Selectivity) abpp->kinobeads start Covalent Inhibitor (e.g., this compound-based) start->biochem_assay EGFR_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Propiolamide_Inhibitor This compound-based Covalent Inhibitor Propiolamide_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BTK_pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Propiolamide_Inhibitor This compound-based Covalent Inhibitor Propiolamide_Inhibitor->BTK IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB B_Cell_Activation B-Cell Activation, Proliferation, Survival NFkB->B_Cell_Activation KRAS_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C_GDP KRAS(G12C)-GDP (Inactive) RTK->KRAS_G12C_GDP KRAS_G12C_GTP KRAS(G12C)-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP SOS1 KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF Propiolamide_Inhibitor This compound-based Covalent Inhibitor Propiolamide_Inhibitor->KRAS_G12C_GDP Traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

References

A Comparative Analysis of Propiolamide and Propiolate Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of building blocks available, propiolamide and propiolate esters have emerged as versatile synthons, particularly in the construction of heterocyclic frameworks and as Michael acceptors. Their intrinsic electronic differences, stemming from the amide and ester functionalities, impart distinct reactivity profiles that can be leveraged for various synthetic endeavors. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: this compound vs. Propiolate Esters

FeatureThis compoundPropiolate Esters
Structure Contains an amide group (-CONH₂)Contains an ester group (-COOR)
Reactivity Generally less electrophilic than propiolate estersHighly electrophilic alkyne
Key Reactions Cycloadditions, Michael additions, cyclizationsCycloadditions, Michael additions, hydrosilylation
Stability of Adducts Michael adducts with thiols are generally irreversible[1][2]Michael adducts with thiols can be reversible[1][2]
Applications Synthesis of γ-lactams, covalent inhibitors in drug discoverySynthesis of heterocycles, prodrug design, versatile synthetic intermediates

Comparative Performance in Key Synthetic Reactions

The utility of this compound and propiolate esters is most evident in their participation in cycloaddition and Michael addition reactions. The following sections provide a quantitative comparison of their performance in these transformations.

Cycloaddition Reactions

Both this compound and propiolate esters are effective dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. However, their reactivity can differ based on the specific substrates and reaction conditions.

Table 1: Comparison of this compound and Propiolate Ester in Diels-Alder Reactions with Cyclopentadiene

DienophileDieneCatalyst/ConditionsProductYield (%)Enantiomeric Excess (%)Reference
N-phenylthis compoundCyclopentadieneCu(II)·3-(2-naphthyl)-L-alanine amide (10 mol%), MeCN, -40 °C, 24hBicyclic adduct9188[3]
Methyl PropiolateCyclopentadieneNeat, 185 °C, sealed tubeBicyclic adductServiceable (not specified)N/A[4]
Methyl Propiolate4-substituted-phenyl azidesAqueous medium, 40-60 minTriazole mixture>92N/A

Note: Direct comparative studies under identical conditions are limited. The data presented is from different studies and is intended to provide a general overview of reactivity.

Michael Addition Reactions

Propiolamides and propiolate esters are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. A noteworthy study directly compared their reactivity with thiol-terminated peptides.

Table 2: Reactivity Comparison in Thiol-yne Michael Addition

Michael AcceptorNucleophileConditionsAdduct StabilityRelative ReactivityReference
This compoundThiol-terminated peptideBase-catalyzed, aqueous acetonitrile, ambient temp.Irreversible-[1][2]
Propiolate EsterThiol-terminated peptideBase-catalyzed, aqueous acetonitrile, ambient temp.ReversibleHigher than this compound[1][2]
YnoneThiol-terminated peptideBase-catalyzed, aqueous acetonitrile, ambient temp.ReversibleHigher than propiolate ester[1][2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of propiolamides from the corresponding ester.

Procedure:

  • To a flame- or oven-dried round-bottom flask, add a solution of the corresponding propiolate ester in a suitable solvent (e.g., methanol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a concentrated solution of ammonia (B1221849) in a compatible solvent (e.g., methanol (B129727) or aqueous ammonium (B1175870) hydroxide) to the cooled ester solution with vigorous stirring.

  • Maintain the reaction at -78 °C and stir for 15-30 minutes. The formation of a precipitate may be observed.

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo. Alternatively, for volatile components, the solvent and excess ammonia can be removed by evaporation.[1]

Note: The miscibility of the propiolate ester and the ammonia solution is crucial. Using ammonia in methanol can be an alternative to aqueous ammonia. Vigorous stirring is essential to prevent the starting material from being trapped within the precipitated product.[1]

Synthesis of Propiolate Esters via Steglich Esterification

This procedure details the synthesis of propiolate esters from propiolic acid and an alcohol.[5]

Procedure:

  • In a round-bottom flask, dissolve propiolic acid (1.0 eq) and the desired alcohol (1.1 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C.

  • In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (0.01 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in CH₂Cl₂.

  • Slowly add the DCC/DMAP solution to the propiolic acid/alcohol solution over 1 hour at 0 °C.

  • Allow the suspension to stir for 5 hours at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired propiolate ester.[5]

Visualized Workflows and Mechanisms

Michael Addition of a Thiol to an Activated Alkyne

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a thiol to an activated alkyne, such as a this compound or propiolate ester.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Base B: Base->Thiolate Deprotonation Alkyne H-C≡C-C(=O)-X (X = NR'₂ or OR') Enolate {R-S-CH=C⁻-C(=O)-X} ↔ {R-S-CH=C=C(-O⁻)-X} Alkyne->Enolate Thiolate->Enolate Nucleophilic Attack Adduct R-S-CH=CH-C(=O)-X Enolate->Adduct Protonation (from H-B⁺) Gamma_Lactam_Synthesis Start N-Allyl this compound Process Intramolecular Cycloisomerization Start->Process Catalyst Metal Catalyst (e.g., Pd(II), Au(I), Rh(I)) Catalyst->Process Intermediate Metallacyclic Intermediate Process->Intermediate Product γ-Lactam Intermediate->Product Reductive Elimination or other pathways

References

Propiolamide in Metabolic Labeling: A Quantitative Comparison for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of newly synthesized proteins is crucial for understanding cellular dynamics and therapeutic responses. Metabolic labeling using bioorthogonal amino acids has emerged as a powerful technique for this purpose. This guide provides a quantitative comparison of Propiolamide, an alkyne-containing methionine analog, with the more established azide-containing analog, L-azidohomoalanine (AHA), for the analysis of nascent proteomes.

This comparison guide delves into the performance of this compound and its alternatives, supported by experimental data. We will explore key metrics including incorporation efficiency, proteome coverage, and potential off-target effects. Detailed experimental protocols for the application of these reagents in quantitative proteomics are also provided, alongside visualizations of the experimental workflows.

Performance Comparison: this compound vs. L-azidohomoalanine (AHA)

The choice between an alkyne-containing probe like this compound and an azide-containing probe such as AHA can significantly influence the outcome of a metabolic labeling experiment. The primary difference lies in the subsequent bioorthogonal reaction used for detection and enrichment. This compound's alkyne group reacts with an azide-functionalized reporter tag via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[1] Conversely, the azide (B81097) group of AHA reacts with an alkyne-functionalized reporter.

While direct head-to-head quantitative comparisons of this compound and AHA for global protein synthesis analysis are not extensively documented in peer-reviewed literature, we can infer their relative performance based on studies comparing different click chemistry approaches and the behavior of alkyne and azide probes in various contexts.

FeatureThis compound (Alkyne Probe)L-azidohomoalanine (AHA) (Azide Probe)Key Considerations & Supporting Data
Incorporation Efficiency Expected to be comparable to other methionine analogs.A well-established methionine surrogate with demonstrated efficient incorporation into newly synthesized proteins.[2]The efficiency of incorporation is primarily dependent on the cell's translational machinery recognizing the analog. While specific data for this compound is limited, other alkyne-containing amino acids have been successfully used.
Proteome Coverage Dependent on incorporation efficiency and the subsequent CuAAC reaction.Has been shown to enable the identification of a large number of newly synthesized proteins.[3]A comparative study in O-GlcNAc proteomics using either an alkyne or azide reporter showed that the CuAAC reaction (relevant for this compound) identified a higher number of proteins (229) compared to a copper-free click reaction (188), suggesting the downstream chemistry can significantly impact proteome coverage.
Off-Target Effects The alkyne group can potentially undergo side reactions with cellular thiols, particularly from cysteine residues, leading to non-specific labeling.The azide group is considered more bioorthogonal and less prone to side reactions within the cellular environment.The use of an excess of alkyne-containing reporter tags in conjunction with azide-probes (like AHA) has been shown to lead to unspecific protein labeling.[4] This suggests that the orientation of the click chemistry reaction is a critical factor in minimizing off-target events.
Downstream Detection Primarily relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).Can utilize both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC).CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells.[1] SPAAC is copper-free and thus more suitable for live-cell imaging, but the reagents can be bulkier, potentially affecting cell permeability and reaction kinetics.
Cytotoxicity Potential cytotoxicity associated with the copper catalyst used in the CuAAC reaction.[1]Generally considered to have low cytotoxicity. However, like any metabolic label, high concentrations or prolonged exposure can potentially impact cellular physiology.[5]Studies on drug-induced cytotoxicity highlight the importance of assessing metabolic dysfunction alongside direct cell death, as some compounds can impair cellular metabolism without immediately causing cell lysis.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for metabolic labeling with this compound and AHA, followed by sample preparation for quantitative mass spectrometry.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
  • Cell Culture: Plate mammalian cells to achieve 70-80% confluency at the time of labeling.

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of the methionine analog, replace the regular growth medium with methionine-free DMEM. Incubate the cells for 1-2 hours.

  • Metabolic Labeling:

    • For this compound: Add this compound to the methionine-free medium to a final concentration of 50-200 µM.

    • For AHA: Add L-azidohomoalanine to the methionine-free medium to a final concentration of 50-200 µM.[3]

  • Incubation: Incubate the cells for the desired labeling period (typically 4-24 hours) under standard cell culture conditions.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction (CuAAC) and Sample Preparation for Mass Spectrometry
  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a typical reaction with 1 mg of protein lysate, the final concentrations of the components are:

    • Azide- or Alkyne-Biotin tag: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (B86663) (CuSO₄): 1 mM

    • Note: Add the components in the order listed. Add CuSO₄ last to avoid precipitation.

  • Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

  • Protein Digestion: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

  • Affinity Enrichment of Labeled Peptides:

    • Equilibrate streptavidin-coated magnetic beads with a suitable wash buffer.

    • Incubate the digested peptide solution with the streptavidin beads for 1-2 hours at room temperature to capture the biotin-tagged peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • Elution and Mass Spectrometry Analysis: Elute the bound peptides from the beads. The eluted peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The acquired MS/MS data is searched against a protein database to identify the labeled proteins. Quantitative analysis is performed by comparing the spectral counts or ion intensities of the identified peptides between different experimental conditions.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key workflows.

MetabolicLabelingWorkflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry & Enrichment cluster_analysis Analysis start Plate Cells depletion Methionine Depletion start->depletion labeling Add this compound or AHA depletion->labeling incubation Incubate labeling->incubation lysis Cell Lysis incubation->lysis quant Protein Quantification lysis->quant click CuAAC Reaction quant->click precipitation Protein Precipitation click->precipitation digestion Protein Digestion precipitation->digestion enrichment Affinity Enrichment digestion->enrichment ms LC-MS/MS enrichment->ms data Data Analysis ms->data

Caption: Experimental workflow for metabolic labeling and proteomic analysis.

ClickChemistryReaction cluster_reactants Reactants This compound This compound-labeled Protein (Alkyne) catalyst Cu(I) Catalyst This compound->catalyst azide_tag Azide-Biotin Tag azide_tag->catalyst product Biotinylated Protein (Triazole Linkage) catalyst->product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

Both this compound and AHA are valuable tools for the metabolic labeling of newly synthesized proteins. The choice between them will depend on the specific experimental goals. AHA is a well-characterized reagent with a lower potential for off-target reactions due to the bioorthogonality of the azide group. This compound, on the other hand, utilizes the highly efficient CuAAC reaction for downstream applications. However, researchers must be mindful of the potential for copper-induced cytotoxicity and off-target reactions with cysteine residues. The provided protocols and workflows offer a starting point for the successful implementation of these powerful techniques in quantitative proteomics research. Further direct comparative studies will be beneficial to fully elucidate the subtle differences in performance between these two metabolic labeling reagents.

References

Control Experiments for Propiolamide-Mediated Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. Propiolamide-mediated bioconjugation has emerged as a valuable tool, offering a metal-free approach to modify proteins and other biomolecules. This guide provides an objective comparison of this compound-mediated bioconjugation with established alternatives, supported by experimental data and detailed protocols for essential control experiments to ensure the reliability and specificity of your results.

This compound-based reagents feature a terminal alkyne activated by an adjacent amide group. This electron-withdrawing amide renders the alkyne susceptible to nucleophilic attack, primarily by thiols (from cysteine residues) and, to a lesser extent, amines (from lysine (B10760008) residues and the N-terminus) through a Michael-type addition reaction. This method's key advantage is its ability to proceed under physiological conditions without the need for a metal catalyst, which can be toxic to cells.

Performance Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a critical decision that impacts the efficiency, specificity, and stability of the resulting conjugate. The following table summarizes quantitative data on the performance of this compound-mediated bioconjugation in the context of other common amine- and thiol-reactive chemistries.

Characteristic This compound (Activated Alkyne) NHS Ester Maleimide (B117702)
Target Residue(s) Cysteine (primary), Lysine (secondary)Lysine, N-terminusCysteine
Bond Formed Thioether or AmineAmideThioether
Optimal pH Range 7.0 - 8.57.2 - 8.56.5 - 7.5
Reaction Rate Moderate to FastFastVery Fast
Second-Order Rate Constant (M⁻¹s⁻¹) ~1 - 100 (estimated for similar activated alkynes with thiols)~10² - 10³~10³
Bond Stability High (irreversible thioether/amine)Very High (stable amide bond)Moderate (Thioether bond can undergo retro-Michael addition)
Primary Side Reaction Reaction with other nucleophiles (e.g., histidine)Hydrolysis of the esterHydrolysis of the maleimide ring, reaction with amines at pH > 7.5
Bioorthogonality ModerateLowModerate

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and reliable bioconjugation. Below are methodologies for a generic this compound-mediated conjugation and essential control experiments, alongside standard protocols for the comparative techniques.

Protocol 1: General this compound-Mediated Bioconjugation

This protocol outlines the general steps for labeling a protein with a this compound-based reagent.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 7.5-8.0

  • This compound reagent (e.g., dissolved in DMSO)

  • Quenching reagent (e.g., L-cysteine or Tris-HCl)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of extraneous nucleophiles. If the target is cysteine and the protein contains disulfide bonds, reduction with a reagent like TCEP may be necessary, followed by removal of the reducing agent.

  • Reaction Initiation: Add the this compound reagent to the protein solution at a 5-20 fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add a quenching reagent to consume any unreacted this compound.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Control Experiments for this compound Bioconjugation

To validate the specificity of the this compound-mediated conjugation, the following control experiments are recommended.

  • Negative Control 1: Non-activated Alkyne:

    • Purpose: To demonstrate that the activation of the alkyne by the amide group is necessary for the reaction.

    • Procedure: Repeat the conjugation reaction (Protocol 1) using a structurally similar alkyne that lacks the activating amide group (e.g., a simple terminal alkyne). No significant labeling should be observed.

  • Negative Control 2: Blocking of Target Residues:

    • Purpose: To confirm that the conjugation occurs at the intended nucleophilic residues.

    • Procedure:

      • For cysteine-targeted labeling, pre-treat the protein with a thiol-blocking agent like N-ethylmaleimide (NEM) to cap all accessible cysteine residues. Then, perform the this compound conjugation. A significant reduction in labeling should be observed.

      • For lysine-targeted labeling, pre-treat the protein with an amine-reactive reagent like Sulfo-NHS-acetate under conditions that favor amine modification. Subsequent reaction with the this compound should show reduced labeling.

  • Positive Control:

    • Purpose: To ensure that the biomolecule is amenable to conjugation and the detection method is working.

    • Procedure: Label the protein with a well-characterized, robust chemistry targeting the same residue. For example, if targeting cysteines with a this compound, use a maleimide-based label as a positive control.

Protocol 3: NHS Ester-Mediated Amine Labeling

Materials:

  • Protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5

  • NHS ester reagent (dissolved in DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein in the conjugation buffer.

  • Reaction Initiation: Add a 10-20 fold molar excess of the NHS ester to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate to remove unreacted reagent.

Protocol 4: Maleimide-Mediated Thiol Labeling

Materials:

  • Protein in a suitable buffer, pH 6.5-7.5

  • Reducing agent (e.g., TCEP), if necessary

  • Maleimide reagent (dissolved in DMSO or DMF)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds with TCEP and subsequently remove the reducing agent.

  • Reaction Initiation: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent to react with any excess maleimide.

  • Purification: Purify the conjugate.

Visualizing Workflows and Pathways

To further clarify the experimental design and reaction mechanisms, the following diagrams are provided.

Propiolamide_Conjugation_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Solution (PBS, pH 7.5-8.0) Reduction Reduction (optional) with TCEP Protein->Reduction If targeting Cys with disulfides Add_this compound Add this compound Reagent (5-20x excess) Purify_Reduce Remove Reducing Agent Reduction->Purify_Reduce Purify_Reduce->Add_this compound Incubate Incubate (1-4h at RT or O/N at 4°C) Add_this compound->Incubate Quench Quench (optional) with L-cysteine Incubate->Quench Purify_Final Purify Conjugate (Desalting/Dialysis) Quench->Purify_Final Analysis Characterize Conjugate (SDS-PAGE, MS) Purify_Final->Analysis

This compound-mediated bioconjugation workflow.

Control_Experiments_Logic cluster_main This compound Conjugation cluster_controls Control Experiments cluster_expected_results Expected Outcomes Main_Exp Protein + this compound Reagent Main_Result Observe Labeling Main_Exp->Main_Result Neg_Ctrl_1 Protein + Non-activated Alkyne Neg_Ctrl_2 Blocked Protein + this compound Pos_Ctrl Protein + Maleimide (for Cys) or NHS Ester (for Lys) Result_Neg_1 No/Minimal Labeling Neg_Ctrl_1->Result_Neg_1 Validates requirement for alkyne activation Result_Neg_2 No/Minimal Labeling Neg_Ctrl_2->Result_Neg_2 Confirms target residue specificity Result_Pos Labeling Observed Pos_Ctrl->Result_Pos Confirms protein is conjugatable & assay works

Logical flow of control experiments.

Signaling_Pathways cluster_this compound This compound Reaction cluster_alternatives Alternative Reactions This compound This compound (Activated Alkyne) Conjugate_S Protein-S-Adduct (Thioether) This compound->Conjugate_S Conjugate_N Protein-N-Adduct (Amine) This compound->Conjugate_N Protein_SH Protein-SH (Cysteine) Protein_SH->Conjugate_S Michael Addition Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Conjugate_N Michael Addition (slower) NHS_Ester NHS Ester Amide_Conjugate Protein-Amide NHS_Ester->Amide_Conjugate Maleimide Maleimide Thioether_Conjugate Protein-Thioether Maleimide->Thioether_Conjugate Protein_NH2_alt Protein-NH2 (Lysine) Protein_NH2_alt->Amide_Conjugate Nucleophilic Acyl Substitution Protein_SH_alt Protein-SH (Cysteine) Protein_SH_alt->Thioether_Conjugate Michael Addition

Comparative Analysis of Propiolamide Derivatives in Structure-Activity Relationship Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutic agents. This guide provides a comparative overview of propiolamide derivatives, a class of compounds showing promise in medicinal chemistry. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound derivatives in the public domain, this guide will focus on presenting a framework for such a comparative analysis, including standardized experimental protocols and relevant signaling pathways that are often investigated for anticancer agents.

Quantitative Data Summary

A crucial aspect of SAR studies is the quantitative comparison of the biological activity of different derivatives. This is typically presented in a tabular format, allowing for a clear and concise overview of how structural modifications impact potency. The most common metric for anticancer activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Below is a hypothetical table structure demonstrating how data for a series of N-substituted this compound derivatives could be presented. The data points are illustrative and based on general trends observed for other classes of anticancer compounds.

Compound IDR-Group (Substitution on N)Cell LineIC50 (µM)
PRO-01 PhenylMCF-7 (Breast Cancer)15.2
PRO-02 4-ChlorophenylMCF-7 (Breast Cancer)8.5
PRO-03 4-MethoxyphenylMCF-7 (Breast Cancer)12.1
PRO-04 4-NitrophenylMCF-7 (Breast Cancer)5.3
PRO-05 NaphthylMCF-7 (Breast Cancer)9.8
PRO-06 PyridylMCF-7 (Breast Cancer)18.7
PRO-01 PhenylA549 (Lung Cancer)21.4
PRO-02 4-ChlorophenylA549 (Lung Cancer)12.9
PRO-03 4-MethoxyphenylA549 (Lung Cancer)18.5
PRO-04 4-NitrophenylA549 (Lung Cancer)9.1
PRO-05 NaphthylA549 (Lung Cancer)15.2
PRO-06 PyridylA549 (Lung Cancer)25.6

Note: The IC50 values are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are standard methodologies for key experiments cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Kinase Inhibition Assay

Many anticancer agents target protein kinases, which are crucial regulators of cell signaling pathways.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the target kinase (e.g., EGFR, VEGFR), a substrate peptide, and ATP is prepared.

  • Inhibitor Addition: this compound derivatives at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the this compound derivative. IC50 values are then determined from the dose-response curves.

Signaling Pathways and Logical Relationships

Understanding the signaling pathways affected by a class of compounds is essential for elucidating their mechanism of action. This compound derivatives, like many other anticancer agents, could potentially modulate key pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis.

apoptosis_pathway This compound Derivative This compound Derivative Intrinsic Pathway Intrinsic Pathway This compound Derivative->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway This compound Derivative->Extrinsic Pathway Mitochondria Mitochondria Intrinsic Pathway->Mitochondria Death Receptors Death Receptors Extrinsic Pathway->Death Receptors Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-9 Activation->Executioner Caspases (Caspase-3, -6, -7) Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-8 Activation->Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7)->Apoptosis

Caption: General overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for SAR Studies

A logical workflow is essential for the systematic evaluation of new chemical entities.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Active Compounds (Low IC50) Active Compounds (Low IC50) In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Active Compounds (Low IC50) Inactive Compounds Inactive Compounds In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Inactive Compounds Mechanism of Action Studies Mechanism of Action Studies Active Compounds (Low IC50)->Mechanism of Action Studies Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays Apoptosis Assays (e.g., Caspase Activity) Apoptosis Assays (e.g., Caspase Activity) Mechanism of Action Studies->Apoptosis Assays (e.g., Caspase Activity) Lead Compound Identification Lead Compound Identification Kinase Inhibition Assays->Lead Compound Identification Apoptosis Assays (e.g., Caspase Activity)->Lead Compound Identification Further Optimization Further Optimization Lead Compound Identification->Further Optimization

Caption: A typical workflow for structure-activity relationship studies.

This guide provides a foundational framework for conducting and presenting comparative SAR studies of this compound derivatives. As more specific research on this promising class of compounds becomes available, this guide can be populated with concrete experimental data to offer more definitive insights for the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of Propiolamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Propiolamide, a valuable reagent in pharmaceutical development and chemical synthesis, requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental integrity. Due to its hazardous properties, improper disposal is not only a regulatory violation but also poses significant risks. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste, grounded in established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a designated and properly equipped area.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and change them frequently.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls: All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of hazardous dust or vapors. An emergency eyewash station and a safety shower must be readily accessible.

Spill Management: In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, typically by using a chemical fume hood.

  • Contain: For small spills, cover the material with an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

This compound Hazard Profile

Understanding the specific hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]P264, P270, P301+P312
Skin Irritation (Category 2) Causes skin irritation.[1][3]P264, P280, P302+P352
Eye Irritation (Category 2) Causes serious eye irritation.[1][3][4]P264, P280, P305+P351+P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][3]P261, P271, P304+P340, P312

This compound Disposal Workflow

The proper disposal of this compound is a multi-step process designed to ensure safety and regulatory compliance. The primary directive from safety data sheets is to dispose of contents/container to an approved waste disposal plant .[1][2] The following workflow outlines the critical stages from waste generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Institutional Waste Management A Unused or Waste This compound B Segregated Hazardous Waste Collection A->B Characterize as hazardous waste C Properly Labeled and Sealed Container B->C Use compatible container D Consult Institutional EHS Department C->D E Complete Hazardous Waste Manifest D->E Follow EHS guidance F Transport to Licensed Hazardous Waste Facility E->F Scheduled pickup G End: Compliant Disposal F->G

Disposal workflow for this compound.

Experimental Protocol: Chemical Degradation (Hypothetical)

While no specific, validated chemical degradation protocol for this compound was identified in the searched literature, a potential method could be adapted from procedures for similar amide-containing compounds, such as alkaline hydrolysis. This process would break down the amide into a carboxylate salt and ammonia.

Disclaimer: The following protocol is a hypothetical adaptation and has not been validated for this compound. It must be thoroughly evaluated by qualified chemists and safety professionals before any attempt at implementation.

Objective: To hydrolyze this compound into less hazardous components prior to disposal.

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Suitable reaction vessel

  • Stir plate and stir bar

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE and engineering controls (chemical fume hood)

Procedure:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste (e.g., <5% w/v).

  • Hydrolysis: While stirring, slowly add a 1 M sodium hydroxide solution to the this compound solution. The reaction may be exothermic; control the rate of addition to manage the temperature.

  • Monitoring: Monitor the reaction to completion. This could potentially be done using techniques like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 with a dilute acid (e.g., hydrochloric acid).

  • Disposal: The resulting neutralized solution should be collected as hazardous waste and disposed of according to institutional and local regulations.

Regulatory Compliance

Disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.[5]

Empty containers that held this compound must also be treated as hazardous waste. The standard procedure for "acutely hazardous" or "P-list" chemicals involves triple-rinsing the container with a suitable solvent.[6] This rinsate must be collected and disposed of as hazardous waste.[6]

By adhering to these stringent protocols, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.

References

Personal protective equipment for handling Propiolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Propiolamide (CAS 7341-96-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.[1][2] Below is a summary of its key hazard information.

Identifier Information Reference
CAS Number 7341-96-0[2]
Molecular Formula C3H3NO
Molecular Weight 69.06 g/mol [2][3]
Appearance Solid
Melting Point 57-62 °C
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338[2]
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect from splashes. Should meet ANSI Z.87.1 standards.
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothes from contamination.[6]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.

Preparation:

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment for the planned experiment.

  • PPE: Put on all required personal protective equipment as detailed in the table above.[6]

  • Workspace: Ensure your workspace is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.[6]

Handling:

  • Weighing: When weighing the solid compound, do so in a fume hood or an enclosure that prevents dust from spreading.[6]

  • Avoid Inhalation: Take care to avoid creating and inhaling dust.[1][7]

  • Spill Prevention: Handle the chemical carefully to prevent spills.

In Case of a Spill:

  • Evacuate: If the spill is large, evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: For small spills, use an inert absorbent material to contain the substance.[6]

  • Clean-up: Sweep up the spilled material and place it in a suitable, sealed container for disposal.[7]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Collection:

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[8][9]

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a designated, leak-proof container for hazardous liquid waste. Do not mix with incompatible waste streams.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and associated hazards.[8][10]

Disposal Procedure:

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[9][11]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[9]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Clean & Ventilated Workspace B->C D Weigh this compound in Fume Hood C->D E Perform Experimental Procedure D->E F Segregate & Collect Hazardous Waste E->F Spill Spill Occurs? E->Spill G Label Waste Container Correctly F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I Spill->F No J Evacuate Area (if large spill) Spill->J Yes K Ventilate Spill Zone J->K L Contain Spill with Absorbent K->L M Collect & Dispose as Hazardous Waste L->M M->F

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propiolamide
Reactant of Route 2
Propiolamide

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.